1-Fluorobutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F/c1-2-3-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBJLBCGHCTPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062351 | |
| Record name | Butane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2366-52-1 | |
| Record name | 1-Fluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2366-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002366521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Physical Constants of 1-Fluorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluorobutane (CH₃CH₂CH₂CH₂F) is a halogenated alkane that serves as a valuable building block in organic synthesis and finds applications in various industrial processes.[1][2] Its unique properties, imparted by the presence of the highly electronegative fluorine atom, make it a compound of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties and physical constants of this compound, supported by detailed experimental protocols and visual representations of key processes.
Physical and Chemical Properties
This compound is a colorless and highly flammable liquid with a characteristic ethereal odor.[1] The strong carbon-fluorine bond influences its chemical reactivity and physical characteristics.
Table 1: Physical Constants of this compound
| Property | Value | Units | Source(s) |
| Molecular Formula | C₄H₉F | [3][4] | |
| Molecular Weight | 76.11 | g/mol | [1][4] |
| Density | 0.7735 (at 20°C) | g/cm³ | [1][5] |
| Boiling Point | 32 - 33 | °C | [1][3][5] |
| Melting Point | -134 | °C | [1][3][5] |
| Refractive Index (n_D) | 1.3419 (at 20°C) | [1][5] | |
| Vapor Pressure | 577.96 | mmHg | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [6] |
| Ethanol | Highly Soluble | [3] |
| Diethyl Ether | Soluble | [7] |
| Acetone | Soluble | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR | The hydrogens on the carbon atom bonded to fluorine (C1) are the most deshielded due to the electronegativity of fluorine. | [8] |
| ¹³C NMR | Four distinct signals are observed, corresponding to the four unique carbon environments in the molecule. The carbon atom bonded to fluorine (C1) shows the largest chemical shift. | [9] |
| ¹⁹F NMR | A single resonance is expected due to the single fluorine environment. | [10] |
| IR Spectroscopy | Characteristic C-F stretching vibrations are observed. | [11] |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. The top peak (most abundant fragment) is observed at m/z = 43. | [11][12][13] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the synthesis, purification, and characterization of this compound.
Synthesis of this compound from 1-Bromobutane
This compound can be synthesized via a nucleophilic substitution reaction (SN2 mechanism) where the bromide in 1-bromobutane is displaced by a fluoride ion.[1][14]
Materials:
-
1-Bromobutane
-
Potassium fluoride (anhydrous)
-
Ethylene glycol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, combine 1-bromobutane and a molar excess of anhydrous potassium fluoride.
-
Add ethylene glycol as the solvent.
-
Set up the apparatus for reflux and heat the mixture gently for several hours.[3][4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove the ethylene glycol and potassium salts.
-
Separate the organic layer, which is the crude this compound.
-
Dry the crude product over an anhydrous drying agent (e.g., anhydrous calcium chloride).[7]
-
Purify the this compound by simple distillation, collecting the fraction that boils at 32-33°C.[1][15]
Purification by Distillation
Due to its low boiling point, purification of this compound is effectively achieved by simple distillation.[15]
Materials:
-
Crude this compound
-
Distillation apparatus (distilling flask, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
-
Thermometer
Procedure:
-
Place the crude this compound and a few boiling chips into the distilling flask.
-
Assemble the distillation apparatus, ensuring all joints are secure.
-
Gently heat the distilling flask using a heating mantle.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (32-33°C).[1]
-
The purified this compound is collected in the receiving flask, which should be cooled in an ice bath to minimize evaporation.
Determination of Physical Constants
1. Boiling Point Determination (Micro-method): The boiling point of this compound can be determined using a small sample volume with a Thiele tube apparatus.[16][17]
Materials:
-
This compound
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube containing mineral oil
-
Bunsen burner or heating mantle
Procedure:
-
Place a small amount of this compound into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer.
-
Suspend the assembly in the Thiele tube filled with mineral oil.
-
Gently heat the side arm of the Thiele tube.
-
Observe a stream of bubbles emerging from the capillary tube as the liquid boils.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.
2. Density Determination: The density of this compound can be determined by measuring the mass of a known volume of the liquid.
Materials:
-
This compound
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
Procedure:
-
Weigh the clean and dry pycnometer.
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Weigh the filled pycnometer.
-
The mass of the this compound is the difference between the two weighings.
-
Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.
3. Melting Point Determination: Due to its very low melting point (-134°C), the determination of the melting point of this compound requires a specialized low-temperature apparatus.[6][18][19][20]
Materials:
-
This compound
-
Melting point capillary tube
-
Low-temperature melting point apparatus (or a cooling bath with a suitable refrigerant like liquid nitrogen)
-
Thermometer calibrated for low temperatures
Procedure:
-
Introduce a small amount of liquid this compound into a melting point capillary tube.
-
Flash-freeze the sample by dipping the capillary into a suitable cooling bath (e.g., liquid nitrogen).
-
Place the capillary in the low-temperature melting point apparatus.
-
Slowly warm the apparatus and observe the sample.
-
The melting point is the temperature at which the solid sample transitions to a liquid.
4. Refractive Index Determination: The refractive index is a measure of how light bends as it passes through the liquid and is a useful indicator of purity.[21][22][23]
Materials:
-
This compound
-
Abbe refractometer
-
Constant temperature water bath (set to 20°C)
Procedure:
-
Calibrate the Abbe refractometer using a standard of known refractive index.
-
Ensure the prisms of the refractometer are clean and dry.
-
Apply a few drops of this compound to the lower prism.
-
Close the prisms and allow the sample to equilibrate to the set temperature (20°C).
-
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
Visualizations
As this compound is a simple alkyl halide, it is not involved in complex biological signaling pathways. Therefore, the following diagrams illustrate the logical workflows for its synthesis and purification, which are highly relevant to the target audience.
Caption: Synthesis workflow for this compound from 1-bromobutane.
Caption: Purification workflow for this compound by simple distillation.
Safety and Handling
This compound is a highly flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and physical constants of this compound. The inclusion of experimental protocols and workflow diagrams offers practical guidance for researchers and scientists working with this compound. The data presented serves as a valuable resource for the synthesis, purification, and characterization of this compound in a laboratory setting.
References
- 1. Buy this compound | 2366-52-1 [smolecule.com]
- 2. This compound [chembk.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Buy this compound (EVT-302499) | 2366-52-1 [evitachem.com]
- 5. 2366-52-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. Lu Le Laboratory: Synthesis of 1-Bromobutane from 1-Butanol - Chemistry of Alcohol - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. gauthmath.com [gauthmath.com]
- 9. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound | C4H9F | CID 16908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Butane, 1-fluoro- [webbook.nist.gov]
- 13. Butane, 1-fluoro- [webbook.nist.gov]
- 14. vernier.com [vernier.com]
- 15. How To [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scribd.com [scribd.com]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 20. davjalandhar.com [davjalandhar.com]
- 21. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 22. davjalandhar.com [davjalandhar.com]
- 23. refubium.fu-berlin.de [refubium.fu-berlin.de]
Synthesis of 1-Fluorobutane from 1-Bromobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-fluorobutane from 1-bromobutane. The primary method detailed is the nucleophilic substitution via the Finkelstein reaction, a robust and widely utilized transformation in organofluorine chemistry. This document outlines the core reaction mechanism, presents detailed experimental protocols, summarizes quantitative data from various synthetic approaches, and includes workflows for reaction setup and product purification. The information is intended to equip researchers with the necessary details to safely and efficiently perform this synthesis in a laboratory setting.
Introduction
The introduction of fluorine into organic molecules is a critical strategy in drug discovery and materials science, often imparting unique physicochemical properties such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound, a simple alkyl fluoride, serves as a fundamental building block and a model compound for studying fluorination reactions. The conversion of 1-bromobutane to this compound is a classic example of a halogen exchange (Halex) reaction, typically achieved through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This guide focuses on practical methods for this synthesis, emphasizing the use of potassium fluoride (KF) as a cost-effective and readily available fluoride source.[2][3]
Reaction Mechanism and Pathway
The synthesis proceeds via the Finkelstein reaction, an SN2 process where a nucleophile displaces a halide leaving group.[2][4] In this case, the fluoride ion (F⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. The reaction is typically performed in a polar aprotic solvent to enhance the nucleophilicity of the fluoride ion.[2] Due to the high lattice energy and low solubility of alkali metal fluorides like KF, phase-transfer catalysts such as crown ethers are often employed to facilitate the reaction by solvating the potassium cation and liberating a more "naked," reactive fluoride anion.[4][5]
Figure 1: SN2 reaction pathway for the synthesis of this compound.
Experimental Protocols
Two primary protocols are detailed below. The first is a standard method using potassium fluoride in ethylene glycol, and the second is an enhanced-reactivity method employing a phase-transfer catalyst.
Protocol 1: Synthesis using Potassium Fluoride in Ethylene Glycol
This procedure is adapted from established methods for synthesizing alkyl fluorides from alkyl bromides.[6]
Materials:
-
1-Bromobutane (0.1 mol, 13.7 g)
-
Anhydrous, finely powdered potassium fluoride (KF) (0.3 mol, 17.4 g)
-
Anhydrous Ethylene Glycol (50 mL)
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Distillation apparatus
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium fluoride (17.4 g) and anhydrous ethylene glycol (50 mL).
-
Addition of Reactant: Begin stirring the mixture and add 1-bromobutane (13.7 g) to the flask.
-
Reaction: Heat the mixture to 120°C and maintain it under reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by gas chromatography (GC).
-
Product Isolation (Steam Distillation): After the reaction is complete, allow the mixture to cool slightly. Isolate the crude this compound (boiling point: 32-33°C) directly from the reaction mixture via steam distillation or simple distillation, collecting the volatile product.
-
Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and saturated sodium chloride solution (20 mL).
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Purification (Fractional Distillation): Filter off the drying agent and purify the crude product by fractional distillation. Collect the fraction boiling at 32–33°C.
-
Characterization: Characterize the final product by GC-MS, ¹H NMR, and ¹⁹F NMR.
Protocol 2: Phase-Transfer Catalyzed Synthesis
This protocol utilizes a crown ether to enhance the solubility and nucleophilicity of potassium fluoride, often leading to higher yields and milder reaction conditions.[5]
Materials:
-
1-Bromobutane (0.1 mol, 13.7 g)
-
Anhydrous, spray-dried potassium fluoride (KF) (0.2 mol, 11.6 g)
-
18-Crown-6 (0.01 mol, 2.64 g)
-
Anhydrous Acetonitrile (100 mL)
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Rotary evaporator
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add anhydrous potassium fluoride (11.6 g), 18-crown-6 (2.64 g), and anhydrous acetonitrile (100 mL).
-
Addition of Reactant: Add 1-bromobutane (13.7 g) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction by GC or TLC analysis.
-
Initial Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (KF and KBr). Rinse the solids with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings. Remove the bulk of the acetonitrile using a rotary evaporator. Caution: this compound is highly volatile. Use a cooled trap and avoid high vacuum or excessive heat.
-
Extraction: To the residue, add diethyl ether (50 mL) and water (50 mL). Transfer to a separatory funnel, shake, and separate the layers. Wash the organic layer with saturated sodium chloride solution (20 mL).
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the diethyl ether by fractional distillation. Collect the final product, this compound, at its boiling point of 32–33°C.
-
Characterization: Confirm the identity and purity of the product using GC-MS and NMR spectroscopy.
Data Presentation
The efficiency of the synthesis of this compound from 1-bromobutane is highly dependent on the chosen reaction conditions. The following tables summarize quantitative data from various reported methods.
Table 1: Comparison of Fluorination Methods and Yields
| Fluorinating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| KF | Ethylene Glycol | None | 120 | 6-8 | 65-75 | [5] |
| CsF | Sulfolane | None | 100 | - | 85-88 | [5] |
| KF | Acetonitrile | 18-Crown-6 | 100 | - | 82-85 | [5] |
| KF | Acetonitrile | 18-Crown-6 & Bulky Diol | 82 | 24 | 46 | [5][7] |
| HgF₂ | Neat | None | 65 | 2 | 90-95 | [5] |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉F | [8][9] |
| Molecular Weight | 76.11 g/mol | [8] |
| Boiling Point | 32-33 °C | [10] |
| Density | 0.782 g/mL | [10] |
| ¹⁹F NMR (CH₂Cl₂) | -218.1 ppm (triplet of triplets) | [11] |
| ¹H NMR (CDCl₃) | δ 4.45 (dt, 2H), 1.70 (m, 2H), 1.42 (m, 2H), 0.95 (t, 3H) | [12] |
| GC-MS (m/z) | 76 (M+), 57, 43, 41 | [8] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 2: General experimental workflow for this compound synthesis.
Safety Considerations
-
1-Bromobutane: Is a flammable liquid and irritant. Handle in a well-ventilated fume hood.
-
This compound: Is an extremely flammable liquid and vapor with a low boiling point.[8] Ensure all distillation and transfer steps are performed in a fume hood away from ignition sources.
-
Potassium Fluoride (KF): Is toxic if swallowed or inhaled. Anhydrous KF is hygroscopic and should be handled in a dry atmosphere.
-
18-Crown-6: Is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Acetonitrile and ethylene glycol are flammable and have associated toxicities. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound from 1-bromobutane via the Finkelstein reaction is a well-established and adaptable procedure. While methods using potassium fluoride in high-boiling solvents like ethylene glycol are straightforward, the use of phase-transfer catalysts such as 18-crown-6 in polar aprotic solvents can significantly improve reaction efficiency, allowing for milder conditions and potentially higher yields. Careful attention to the anhydrous conditions and the volatility of the final product is critical for a successful synthesis. The protocols and data provided in this guide offer a solid foundation for researchers undertaking this important fluorination reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Finkelstein Reaction [organic-chemistry.org]
- 5. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C4H9F | CID 16908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Butane, 1-fluoro- [webbook.nist.gov]
- 10. This compound [stenutz.eu]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound | C4H9F | MD Topology | NMR | X-Ray [atb.uq.edu.au]
An In-depth Technical Guide to the Synthesis of 1-Fluorobutane Using Potassium Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-fluorobutane, a valuable fluorinated hydrocarbon, utilizing potassium fluoride (KF). The document details the core chemical principles, optimized reaction conditions, a variety of experimental protocols, and critical safety considerations. Quantitative data from various synthetic approaches are summarized for comparative analysis, and key processes are visualized to facilitate a deeper understanding of the synthesis.
Introduction
This compound (CH₃(CH₂)₃F) is an organofluorine compound with applications as a chemical intermediate in the pharmaceutical and agrochemical industries, and in materials science.[1] The introduction of a fluorine atom can significantly alter the biological and chemical properties of a molecule. The synthesis of this compound is a classic example of a nucleophilic substitution reaction, specifically the Finkelstein reaction, where a halide in an alkyl halide is exchanged for another.[2] This guide focuses on the use of potassium fluoride as the fluorine source, a widely available, cost-effective, and practical reagent for this transformation.
The primary challenge in using potassium fluoride is its high lattice energy and low solubility in many organic solvents. This guide will explore various strategies to overcome these limitations, including the use of high-surface-area KF preparations, phase-transfer catalysts, and optimized solvent systems.
The Core Reaction: Finkelstein Halogen Exchange
The synthesis of this compound from a 1-halobutane (typically 1-bromobutane or 1-chlorobutane) using potassium fluoride proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] In this reaction, the fluoride ion (F⁻) from KF acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen, displacing the halide ion (Br⁻ or Cl⁻) as a leaving group.
General Reaction Scheme:
CH₃(CH₂)₃-X + KF → CH₃(CH₂)₃-F + KX (where X = Br, Cl)
The reaction is typically driven to completion by using a polar aprotic solvent in which KF has some solubility and by taking advantage of the lower solubility of the resulting potassium halide (KBr or KCl), which can precipitate out of the solution.[2]
Quantitative Data on Synthesis Parameters
The yield and efficiency of this compound synthesis are highly dependent on the reaction conditions and reagents used. The following tables summarize quantitative data from various reported methods.
| Starting Material | Fluorinating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromobutane | Anhydrous KF | Ethylene Glycol | None | 120 | 6 - 8 | 70 - 85 | [3] |
| 1-Bromobutane | Anhydrous KF | Ethylene Glycol | 18-crown-6 | 100 | Not Specified | 82 - 85 | [3] |
| 1-Bromooctane* | Anhydrous KF | Acetonitrile | 18-crown-6 | Not Specified | Not Specified | 92 | [4] |
*Note: Data for 1-bromooctane is included as a close analogue to demonstrate the high efficiency achievable with crown ethers in acetonitrile.
| Form of KF | Key Advantages | Impact on Yield |
| Anhydrous KF | Standard, readily available form. | Baseline yield. |
| Spray-Dried KF | Higher surface area and less hygroscopic than calcined KF, leading to increased reactivity. | Significantly higher yields and faster reaction rates compared to standard anhydrous KF.[4] |
| KF on CaF₂ | Increased surface area and reactivity of KF. | Higher conversion rates compared to KF alone. For example, benzyl bromide conversion to benzyl fluoride increased from 36% to 74% in sulpholane at 120°C after 2 hours. |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound.
General Laboratory-Scale Synthesis from 1-Bromobutane
This protocol is a standard method for the laboratory preparation of this compound.[3]
Materials:
-
1-Bromobutane (0.1 mol)
-
Anhydrous Potassium Fluoride (KF) (0.3 mol)
-
Ethylene Glycol (50 mL)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Standard reflux and distillation glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromobutane (0.1 mol) and anhydrous potassium fluoride (0.3 mol) in ethylene glycol (50 mL).
-
Reaction: Heat the mixture to 120°C and maintain reflux for 6 to 8 hours with vigorous stirring.
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Isolate the crude this compound from the reaction mixture using steam distillation.
-
Drying: Dry the collected crude product over anhydrous magnesium sulfate.
-
Purification: Purify the dried product by fractional distillation, collecting the fraction boiling at 32-33°C.
Enhanced Synthesis Using a Phase-Transfer Catalyst
This protocol outlines a method to improve the yield and reaction rate through the use of a phase-transfer catalyst.[3]
Materials:
-
1-Bromobutane
-
Anhydrous Potassium Fluoride (KF)
-
A polar aprotic solvent (e.g., acetonitrile, ethylene glycol)
-
18-crown-6 ether (catalytic amount)
-
Standard reflux and distillation glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromobutane, anhydrous potassium fluoride, and a catalytic amount of 18-crown-6 ether in the chosen polar aprotic solvent.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100°C in ethylene glycol) and maintain for the required reaction time. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).
-
Work-up and Purification: Follow the isolation, drying, and purification steps as outlined in the general laboratory-scale synthesis protocol (Section 4.1).
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the synthesis of this compound.
Caption: Sₙ2 reaction pathway for this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
Safety Considerations
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Potassium Fluoride (KF): KF is toxic if swallowed, in contact with skin, or if inhaled. It can cause serious eye damage. Always handle KF in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
1-Bromobutane: 1-Bromobutane is a flammable liquid and is harmful if inhaled. It can cause skin and eye irritation. Handle in a fume hood and away from ignition sources.
-
Ethylene Glycol: Ethylene glycol is harmful if swallowed. Avoid inhalation and contact with skin and eyes.
-
General Precautions: An eyewash station and safety shower should be readily accessible. In case of skin contact with KF, wash the affected area thoroughly with water and seek medical attention. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.
Conclusion
The synthesis of this compound using potassium fluoride is a robust and adaptable method. The efficiency of this Finkelstein reaction can be significantly enhanced through the use of spray-dried potassium fluoride and phase-transfer catalysts like 18-crown-6. Careful selection of the solvent system and reaction temperature is crucial for optimizing the yield and minimizing side reactions. By following the detailed protocols and adhering to the safety guidelines presented in this guide, researchers can effectively and safely synthesize this compound for various applications in drug development and chemical research.
References
- 1. This compound | 2366-52-1 | FF77077 | Biosynth [biosynth.com]
- 2. JP2995484B2 - Method for producing anhydrous potassium fluoride for synthesis of organofluorine compounds - Google Patents [patents.google.com]
- 3. Buy this compound (EVT-302499) | 2366-52-1 [evitachem.com]
- 4. scispace.com [scispace.com]
An In-Depth Technical Guide to the Formation of 1-Fluorobutane via SN2 Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-fluorobutane through the bimolecular nucleophilic substitution (SN2) reaction mechanism. It details the core principles of the reaction, presents quantitative data, outlines experimental protocols, and provides visualizations of the reaction pathway and experimental workflow.
Core Concepts: The SN2 Mechanism in this compound Synthesis
The formation of this compound via an SN2 reaction is a cornerstone of organofluorine chemistry. This reaction involves the direct displacement of a leaving group (typically a halide such as bromide or iodide, or a sulfonate ester like tosylate) from a primary alkyl substrate, n-butyl, by a fluoride ion nucleophile. The reaction proceeds in a single, concerted step, meaning bond-formation between the fluoride ion and the electrophilic carbon occurs simultaneously with the breaking of the bond between the carbon and the leaving group.[1]
Key characteristics of this SN2 reaction include:
-
Kinetics: The reaction follows second-order kinetics, with the rate being dependent on the concentration of both the n-butyl substrate and the fluoride nucleophile.[1]
-
Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon center. This is a direct consequence of the backside attack of the nucleophile.
-
Substrate: As a primary alkyl halide, the n-butyl substrate is ideal for SN2 reactions due to minimal steric hindrance at the reaction center.
-
Nucleophile: The fluoride ion (F⁻) acts as the nucleophile. Its nucleophilicity is highly dependent on the solvent system. In polar aprotic solvents, where the cation is solvated but the anion is "naked" and highly reactive, fluoride is a potent nucleophile.
-
Leaving Group: A good leaving group is a weak base. Therefore, iodide and bromide are more effective leaving groups than chloride. Tosylates are also excellent leaving groups.
-
Solvent: Polar aprotic solvents such as acetonitrile, DMF, or DMSO are preferred for this SN2 reaction. They effectively solvate the counter-ion of the fluoride salt (e.g., K⁺ or Cs⁺) while leaving the fluoride anion relatively unsolvated and thus more nucleophilic.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound via SN2 reactions from various precursors.
| Starting Material | Fluoride Source | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 1-Butanol | (2-chloro-1,1,2-trifluoroethyl)diethylamine | Neat | Not specified | 75 | [2] |
| 1-Bromobutane | Potassium Fluoride (KF) | Ethylene Glycol | Not specified | Not specified | [3] |
| 1-Bromobutane | Mercury(II) Fluoride (HgF₂) | Not specified | Not specified | Not specified | [3] |
| n-Butyl Tosylate | Potassium Fluoride (KF) | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for key experiments in the synthesis of this compound are provided below.
Synthesis of this compound from 1-Butanol
This method utilizes (2-chloro-1,1,2-trifluoroethyl)diethylamine as the fluorinating agent.
Materials:
-
1-Butanol (n-butyl alcohol)
-
(2-chloro-1,1,2-trifluoroethyl)diethylamine
-
Ice-water
-
Anhydrous calcium chloride
-
Three-necked flask
-
Stirrer
-
Dropping funnel
-
Wurtz column
-
Liebig condenser
-
Distillation apparatus
Procedure:
-
Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a Wurtz column connected to a downward-facing Liebig condenser for distillation.
-
Charge the flask with 37.8 g (0.2 mol) of (2-chloro-1,1,2-trifluoroethyl)diethylamine.
-
Add 14.8 g (0.2 mol) of 1-butanol dropwise from the dropping funnel. The reaction is exothermic.
-
The this compound product will distill off from the reaction mixture as it is formed.
-
Collect the distillate and wash it with ice-water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by distillation to yield this compound. The expected yield is approximately 10.1 g (75%).[2]
Synthesis of this compound from 1-Bromobutane with Potassium Fluoride (General Procedure)
This procedure outlines a general approach using phase-transfer catalysis to overcome the low solubility of potassium fluoride.
Materials:
-
1-Bromobutane
-
Anhydrous potassium fluoride (spray-dried for best results)
-
Phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt)
-
Polar aprotic solvent (e.g., acetonitrile or DMF)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Extraction and distillation equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anhydrous potassium fluoride and the chosen polar aprotic solvent.
-
Add a catalytic amount of the phase-transfer catalyst to the suspension.
-
Add 1-bromobutane to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Isolate the this compound from the filtrate, typically by distillation, taking advantage of its low boiling point (32 °C).[3]
Mandatory Visualizations
SN2 Reaction Mechanism for this compound Formation
Caption: SN2 mechanism for the formation of this compound.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for this compound synthesis and purification.
References
Spectroscopic Analysis of 1-Fluorobutane: A Technical Guide
Introduction: 1-Fluorobutane (CH₃CH₂CH₂CH₂F) is a saturated haloalkane with a molecular weight of 76.11 g/mol .[1] As a colorless, volatile liquid with a boiling point of 32-33°C, it serves as a fundamental molecule for studying the effects of fluorine substitution on alkyl chains and is used in various chemical applications.[1] This guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), intended for researchers and professionals in the chemical and pharmaceutical sciences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that confirm its structure, with the highly electronegative fluorine atom exerting a significant influence on the chemical shifts and coupling patterns of nearby nuclei.
¹H NMR Spectroscopy Data
The proton NMR spectrum of this compound shows four distinct signals, corresponding to the four unique proton environments in the molecule. The protons on the carbon adjacent to the fluorine atom (C1) are the most deshielded and appear furthest downfield. The signal for these protons is split by both the adjacent protons on C2 and the fluorine atom, resulting in a complex triplet of triplets.
| Position (Carbon No.) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| H -C1 | ~4.41 | Triplet of Triplets (tt) | J(H-F) ≈ 47.5 Hz, J(H-H) ≈ 6.0 Hz |
| H -C2 | ~1.69 | Multiplet (m) | - |
| H -C3 | ~1.42 | Sextet (sx) | ~7.5 Hz |
| H -C4 | ~0.92 | Triplet (t) | ~7.5 Hz |
Note: Data is referenced from the Spectral Database for Organic Compounds (SDBS). Precise chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum for this compound displays four signals, confirming the presence of four chemically non-equivalent carbon atoms. The carbon atom bonded directly to the fluorine (C1) is significantly affected, showing a large chemical shift and splitting due to one-bond carbon-fluorine coupling (¹Jcf).
| Position (Carbon No.) | Chemical Shift (δ) ppm |
| C1 | 83.1 |
| C2 | 30.8 |
| C3 | 20.0 |
| C4 | 13.5 |
Note: Data is referenced from the Spectral Database for Organic Compounds (SDBS).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong C-H stretching vibrations and a very prominent, strong absorption peak corresponding to the C-F bond stretch.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2965-2876 | Strong | C-H Stretching (sp³) |
| 1467 | Medium | C-H Bending (CH₂) |
| 1064 | Very Strong | C-F Stretching |
Note: Data is referenced from Smolecule and the Spectral Database for Organic Compounds (SDBS).[2]
Mass Spectrometry (MS)
Mass spectrometry of this compound performed via electron impact (EI) ionization results in the formation of a molecular ion (M⁺) and several fragment ions. The molecular ion peak is often of low abundance. The fragmentation pattern is a key identifier for the molecule's structure.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 76 | ~1 | [CH₃CH₂CH₂CH₂F]⁺ (Molecular Ion) |
| 57 | 100 | [C₄H₉]⁺ (Loss of F•) |
| 49 | ~40 | [CH₂F]⁺ |
| 41 | ~75 | [C₃H₅]⁺ (Allyl cation) |
| 33 | ~25 | [CH₂F-H]⁺ ? or other |
| 29 | ~60 | [C₂H₅]⁺ |
Note: Data is referenced from the Spectral Database for Organic Compounds (SDBS). The peak at m/z 57 is typically the base peak.
Experimental Protocols
The following sections detail generalized protocols for the acquisition of spectroscopic data for a volatile liquid sample like this compound.
General Workflow for Spectroscopic Analysis
NMR Sample Preparation and Acquisition
-
Sample Preparation: For ¹H NMR, accurately weigh 5-20 mg of this compound. For the more sensitive ¹³C NMR, a higher concentration of 20-50 mg may be required.[3]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[3]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette with a small glass wool plug directly into a 5 mm NMR tube. The final sample depth should be between 4 and 5 cm.[3][4]
-
Instrument Setup: Wipe the outside of the NMR tube and place it in the spectrometer.
-
Data Acquisition: The instrument procedure typically involves:
-
Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[3]
-
Shimming: The magnetic field homogeneity is optimized to improve peak shape and resolution.[3]
-
Tuning: The probe is tuned to the appropriate nucleus (¹H or ¹³C) to maximize signal reception.[3]
-
Acquisition: Set acquisition parameters (e.g., number of scans, pulse angle, relaxation delay) and begin the experiment.
-
IR Spectrum Acquisition (Neat Liquid)
-
Sample Application: Place 1-2 drops of pure, dry this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[1][5]
-
Sample Cell Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates, creating a "sandwich".[1][5]
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
-
Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a dry solvent like acetone, and return them to a desiccator for storage.[5]
Mass Spectrum Acquisition (Electron Impact)
-
Sample Introduction: Since this compound is a volatile liquid, a small amount of the sample is introduced into the instrument, often via direct injection or through a gas chromatography (GC) inlet, where it is vaporized in a vacuum.[2]
-
Ionization: In the ion source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[2]
-
Fragmentation: The high internal energy of the molecular ions causes many of them to break apart into smaller, charged fragments and neutral radicals.
-
Analysis and Detection: The positive ions (both molecular and fragment ions) are accelerated and passed through a mass analyzer (e.g., a magnetic sector or quadrupole), which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. spectrabase.com [spectrabase.com]
- 5. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Fluorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-fluorobutane. It details the experimental protocol for acquiring the spectrum, presents a thorough interpretation of the spectral data including chemical shifts, multiplicities, and coupling constants, and visualizes the key structural relationships that give rise to the observed spectrum.
Introduction
This compound (CH₃CH₂CH₂CH₂F) is a halogenated alkane that serves as a fundamental model for understanding the influence of an electronegative fluorine atom on the magnetic environments of neighboring protons. Its ¹H NMR spectrum is a classic example of spin-spin coupling and the inductive effect in NMR spectroscopy. A detailed analysis of this spectrum is crucial for researchers in organic synthesis, drug discovery, and materials science for structural elucidation and the prediction of spectral patterns in more complex fluorinated molecules.
Experimental Protocol
A high-resolution ¹H NMR spectrum of this compound can be obtained using a standard NMR spectrometer. The following protocol outlines the key steps for sample preparation and data acquisition.
2.1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (typically >98%) to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that will not obscure the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound.
-
Concentration: Prepare a solution of approximately 5-25 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[1] For volatile compounds like this compound, it is advisable to prepare the sample in a capped NMR tube to prevent evaporation.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.[1]
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could lead to line broadening.
-
Degassing (Optional): For very high-resolution work, the sample can be degassed to remove dissolved paramagnetic oxygen, which can cause line broadening. This is typically achieved through several freeze-pump-thaw cycles.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.[2]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure complete relaxation of the protons between pulses, which is important for accurate integration.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode and correct the baseline for a flat appearance.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons giving rise to each peak.
-
¹H NMR Spectrum Analysis of this compound
The ¹H NMR spectrum of this compound exhibits four distinct signals, corresponding to the four chemically non-equivalent sets of protons in the molecule. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts of the adjacent protons.
3.1. Data Presentation
The following table summarizes the key quantitative data from the ¹H NMR spectrum of this compound.
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-1 (F-CH₂ -) | ~4.45 | Triplet of triplets (tt) | ²JHF ≈ 47.5, ³JHH ≈ 6.0 | 2H |
| H-2 (-CH₂ -CH₂F) | ~1.70 | Multiplet (m) | - | 2H |
| H-3 (-CH₂ -CH₃) | ~1.40 | Sextet or Multiplet (m) | ³JHH ≈ 7.5 | 2H |
| H-4 (-CH₃ ) | ~0.95 | Triplet (t) | ³JHH ≈ 7.5 | 3H |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.
3.2. Interpretation of the Spectrum
-
H-1 Protons (F-CH₂-): These protons are directly attached to the carbon bearing the fluorine atom. Due to the strong electron-withdrawing inductive effect of fluorine, these protons are the most deshielded and appear at the lowest field (highest chemical shift) of approximately 4.45 ppm.[3] The signal is a triplet of triplets (tt). The large coupling is due to the two-bond coupling with the fluorine atom (²JHF ≈ 47.5 Hz), which splits the signal into a triplet. Each of these peaks is further split into a triplet by the adjacent H-2 protons (³JHH ≈ 6.0 Hz).
-
H-2 Protons (-CH₂-CH₂F): These protons are on the second carbon from the fluorine atom and experience a weaker deshielding effect compared to the H-1 protons. Their signal appears around 1.70 ppm. This signal is a complex multiplet because these protons are coupled to the H-1 protons, the H-3 protons, and the fluorine atom (through a three-bond coupling, ³JHF).
-
H-3 Protons (-CH₂-CH₃): The protons on the third carbon are further shielded and resonate at approximately 1.40 ppm. They are coupled to the H-2 protons and the H-4 protons, resulting in a sextet or a more complex multiplet.
-
H-4 Protons (-CH₃): These are the most shielded protons as they are furthest from the electronegative fluorine atom. They appear at the highest field (lowest chemical shift) around 0.95 ppm. The signal is a triplet due to coupling with the two adjacent H-3 protons (³JHH ≈ 7.5 Hz), following the n+1 rule.
Visualization of Molecular Structure and Proton Relationships
The following diagrams illustrate the structure of this compound and the key coupling interactions that determine the appearance of its ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound provides a clear illustration of fundamental NMR principles. The electronegativity of the fluorine atom causes a significant downfield shift for the adjacent protons (H-1), with the effect diminishing with distance. The spin-spin coupling between neighboring non-equivalent protons and the coupling to the fluorine-19 nucleus result in characteristic splitting patterns that allow for the unambiguous assignment of each signal. This detailed analysis serves as a valuable reference for scientists and researchers working with fluorinated organic molecules, aiding in the prediction and interpretation of their NMR spectra.
References
An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift of 1-Fluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift of 1-fluorobutane. It is designed to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize ¹⁹F NMR spectroscopy for the characterization of organofluorine compounds. This document details the known chemical shift value, explores the multifaceted factors influencing this parameter, and provides a detailed experimental protocol for acquiring high-quality ¹⁹F NMR spectra.
Data Presentation: ¹⁹F NMR Chemical Shift of this compound
The ¹⁹F NMR chemical shift of this compound is sensitive to its environment, particularly the solvent used for analysis. However, publicly available experimental data for the chemical shift of this compound in a variety of deuterated solvents is limited. The following table summarizes the currently available data.
| Solvent | Chemical Shift (δ) in ppm | Reference |
| Dichloromethane (CH₂Cl₂) | -218.4 | SpectraBase[1] |
Note: The chemical shift is referenced relative to an external standard, typically CFCl₃ at 0.00 ppm. The lack of extensive public data highlights the necessity for researchers to determine and report these values in their own work to build a more comprehensive database.
Factors Influencing the ¹⁹F NMR Chemical Shift
The chemical shift of a fluorine-19 nucleus is a sensitive probe of its local electronic environment.[2] Numerous factors can influence this parameter, leading to the wide chemical shift range observed in ¹⁹F NMR spectroscopy.[3] Understanding these factors is critical for accurate spectral interpretation and structural elucidation.
Key Influencing Factors:
-
Inductive and Resonance Effects: The electronegativity of adjacent atoms and the potential for resonance delocalization significantly alter the electron density around the fluorine nucleus. Electron-withdrawing groups tend to deshield the fluorine atom, resulting in a downfield shift (less negative ppm values), while electron-donating groups cause shielding and an upfield shift (more negative ppm values).[2]
-
Solvent Effects: The polarity and anisotropic properties of the solvent can induce changes in the electronic environment of the fluorine atom, leading to variations in the observed chemical shift. Hydrogen bonding between the solvent and the fluorine atom can be a particularly strong influence.
-
Temperature: Temperature can affect molecular motion, intermolecular interactions, and conformational equilibria, all of which can lead to changes in the averaged electronic environment of the fluorine nucleus and thus alter its chemical shift.
-
Concentration: At higher concentrations, intermolecular interactions become more significant. These interactions can perturb the electronic environment of the fluorine atom and cause shifts in the resonance frequency.
-
Referencing Standard: The choice of the chemical shift reference is crucial for reporting and comparing data. While various references are used, it is essential to report the reference compound and its concentration for data accuracy and reproducibility.[4][5] IUPAC recommends the use of a unified chemical shift scale referenced to the ¹H signal of TMS.[4]
Experimental Protocol for ¹⁹F NMR Spectroscopy
The following provides a detailed methodology for acquiring a high-quality ¹⁹F NMR spectrum of a small organic molecule like this compound.
Sample Preparation
Proper sample preparation is paramount for obtaining high-resolution NMR spectra.
-
Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Common choices include chloroform-d (CDCl₃), acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), benzene-d₆, and methanol-d₄. The choice of solvent can influence the chemical shift, so it should be reported with the data.
-
Concentration: For a small molecule like this compound, a concentration range of 10-50 mM is typically sufficient.
-
Procedure:
-
Weigh an appropriate amount of the sample into a clean, dry vial.
-
Add the desired volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Cap the NMR tube securely.
-
Instrument Parameters
The following are typical starting parameters for a ¹⁹F NMR experiment on a modern NMR spectrometer. These may need to be optimized for the specific instrument and sample.
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker instruments for ¹H-decoupled spectra).
-
Spectral Width (sw): Due to the large chemical shift range of ¹⁹F, a wide spectral width of at least 250 ppm (e.g., 100,000 Hz on a 400 MHz spectrometer) is recommended for initial experiments to ensure all peaks are observed.
-
Transmitter Offset (o1p): Center the spectral window in a region appropriate for aliphatic fluorides, typically around -200 to -220 ppm.[3]
-
Acquisition Time (aq): A value between 1 and 2 seconds is usually sufficient for good digital resolution.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (ns): For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), and report this value.
Data Processing
Once the raw data (Free Induction Decay or FID) is acquired, it needs to be processed to obtain the final spectrum.
-
Apodization (Window Function): Apply an exponential multiplication (line broadening factor, LB) of 0.3 to 1.0 Hz to improve the signal-to-noise ratio with a slight compromise in resolution.
-
Fourier Transform (FT): The FID is converted from the time domain to the frequency domain through a Fourier transform.
-
Phasing: The spectrum must be phased to ensure all peaks are in the pure absorption mode. This is typically done manually for the zero-order and first-order phase corrections.
-
Baseline Correction: A baseline correction algorithm should be applied to ensure a flat baseline across the spectrum.
-
Referencing: The chemical shift axis must be referenced to a known standard. As mentioned, CFCl₃ is the primary reference for ¹⁹F NMR. If an internal standard is not used, the spectrum can be referenced to the known chemical shift of the solvent's residual ¹H peak and the spectrometer's unified frequency scale.[4] It is crucial to report the referencing method used.
This guide provides a foundational understanding of the ¹⁹F NMR chemical shift of this compound. By following the detailed experimental protocol and considering the various factors that influence the chemical shift, researchers can acquire and interpret high-quality data for their fluorine-containing molecules. The continued reporting of ¹⁹F NMR data in various solvents will be invaluable to the scientific community for building a more comprehensive understanding of this important analytical parameter.
References
Conformational Isomers of 1-Fluorobutane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the conformational landscape of 1-fluorobutane. It delves into the stable conformers, their relative energies, and the rotational barriers that separate them. Detailed experimental and computational methodologies for the characterization of these isomers are presented, aimed at providing researchers with the necessary background to conduct similar studies. All quantitative data is summarized in structured tables for ease of comparison, and key concepts and workflows are visualized through diagrams generated using the DOT language.
Introduction to Conformational Isomerism in this compound
This compound, a simple n-alkane derivative, serves as an excellent model system for understanding the principles of conformational isomerism. Rotation around the single bonds of the carbon backbone gives rise to several distinct, non-superimposable three-dimensional arrangements known as conformational isomers or conformers. These conformers exist in a dynamic equilibrium, and their relative populations are dictated by their respective potential energies. The study of these conformers is crucial in various fields, including drug design, where the specific conformation of a molecule can significantly impact its biological activity.
The conformational space of this compound is primarily defined by the dihedral angles around the C1-C2 and C2-C3 bonds. The five most stable conformers are designated based on the relative positions of the fluorine atom and the methyl group: GT, TT, TG, GG, and GG'. The first letter refers to the orientation around the C1-C2 bond (F-C1-C2-C3 dihedral angle), and the second letter refers to the orientation around the C2-C3 bond (C1-C2-C3-C4 dihedral angle). 'T' stands for trans (anti-periplanar, approximately 180°), and 'G' stands for gauche (synclinal, approximately ±60°).
Conformational Landscape of this compound
The relative stability of the this compound conformers is determined by a delicate balance of steric hindrance, electrostatic interactions, and hyperconjugation effects. The GT conformer is the most stable, while the TG conformer is the least stable of the observed species.[1]
Relative Energies and Dihedral Angles of Conformers
The relative energies and defining dihedral angles of the five stable conformers of this compound have been determined through a combination of microwave spectroscopy and ab initio calculations.
| Conformer | F-C1-C2-C3 Dihedral Angle (°) | C1-C2-C3-C4 Dihedral Angle (°) | Relative Energy (cm⁻¹) | Relative Energy (kJ/mol) |
| GT | 66.8 | 180.0 | 0 | 0 |
| TT | 180.0 | 180.0 | 110 (40) | 1.32 (0.48) |
| GG | 66.0 | 66.0 | 170 (40) | 2.03 (0.48) |
| GG' | ~120 | ~120 | 271 | 3.24 |
| TG | 180.0 | 67.2 | 360 (50) | 4.31 (0.60) |
Data sourced from Favero et al. (2000). Values in parentheses represent the experimental uncertainty. The GG' conformer was not experimentally observed but its energy was estimated from ab initio calculations.
Rotational Barriers
Experimental Determination of Conformational Isomers
Microwave spectroscopy is a powerful technique for the unambiguous identification and characterization of conformational isomers in the gas phase.[2] Each conformer has a unique set of moments of inertia, which gives rise to a distinct rotational spectrum.
Experimental Protocol: Microwave Spectroscopy
A typical experimental setup for the study of conformational isomers of a molecule like this compound involves a pulsed molecular beam Fourier transform microwave (FTMW) spectrometer.
Methodology:
-
Sample Preparation: A dilute mixture of this compound in a carrier gas (e.g., Neon or Argon) is prepared.
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures (~2 K), simplifying the resulting spectrum by populating only the lowest energy levels.
-
Microwave Excitation: A short, high-power microwave pulse is used to polarize the molecules in the supersonic jet.
-
Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit a decaying microwave signal, known as the Free Induction Decay (FID). This signal is detected by a sensitive receiver.
-
Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transformation, revealing the rotational transitions of the conformers present in the jet.
-
Spectral Assignment: The observed rotational transitions are assigned to specific conformers by comparing the experimental rotational constants with those predicted by ab initio quantum chemical calculations.
Determination of Relative Conformer Energies: The Esbitt-Wilson Method
The relative abundance of two conformers, and thus their relative energy, can be determined by measuring the relative intensities of their rotational transitions using the Esbitt-Wilson method.
The relative energy difference (ΔE) between two conformers can be calculated using the following equation:
ΔE = -RT ln( (N₁/N₂) * (g₂/g₁) )
where:
-
R is the gas constant
-
T is the effective rotational temperature
-
N₁/N₂ is the ratio of the populations of the two conformers, determined from the relative intensities of their rotational transitions
-
g₁ and g₂ are the statistical weights of the conformers
Protocol:
-
Select Transitions: Choose a pair of strong, well-resolved rotational transitions, one for each of the two conformers being compared.
-
Measure Intensities: Carefully measure the intensities of the selected transitions under identical experimental conditions.
-
Correct for Transition Dipole Moments: The intensity of a rotational transition is proportional to the square of the transition dipole moment. These values can be obtained from ab initio calculations.
-
Calculate Population Ratio: After correcting for the transition dipole moments, the ratio of the line intensities gives the population ratio of the two conformers.
-
Determine Relative Energy: Use the population ratio and the effective rotational temperature of the molecular beam to calculate the relative energy difference between the conformers.
Computational Investigation of Conformational Isomers
Computational chemistry plays a vital role in complementing experimental studies of conformational isomers. It provides predictions of the geometries, relative energies, and spectroscopic properties of the conformers, which are invaluable for guiding and interpreting experimental work.
Computational Workflow
A typical computational workflow for the conformational analysis of this compound is as follows:
Methodology:
-
Initial Structure Generation: An initial 3D structure of this compound is built using a molecular editor.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers. This is often done using a computationally inexpensive method like molecular mechanics.
-
Geometry Optimization: The geometries of the identified unique conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), using a suitable basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPE).
-
Energy Refinement: For more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a more sophisticated and computationally expensive method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).
-
Calculation of Spectroscopic Properties: Rotational constants and dipole moment components are calculated for each optimized conformer to aid in the assignment of experimental microwave spectra.
Visualization of Key Relationships
The relationship between the experimental and computational approaches in conformational analysis is synergistic. Computational predictions guide the experimental search for conformers, and experimental data provides a benchmark for the accuracy of the computational methods.
Conclusion
The conformational landscape of this compound is a well-characterized system that exemplifies the power of combining high-resolution microwave spectroscopy with advanced quantum chemical calculations. This in-depth guide has provided a detailed overview of the stable conformers, their energetic properties, and the methodologies used for their investigation. The presented protocols and workflows offer a solid foundation for researchers and professionals in the fields of chemistry and drug development to undertake similar conformational studies on more complex molecular systems. A thorough understanding of the conformational preferences of molecules is fundamental to predicting their physical, chemical, and biological properties.
References
Unveiling the Conformational Landscape of 1-Fluorobutane: A Technical Guide to Rotational Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the conformational preferences of 1-fluorobutane as determined by rotational spectroscopy. By providing a detailed examination of the rotational spectra of its various conformers, this document offers valuable insights into the subtle interplay of forces that govern molecular shape—a critical factor in drug design and molecular recognition. This guide summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the conformational relationships and experimental workflows.
The Conformational Isomers of this compound
This compound can exist in five stable staggered conformations arising from rotations around the C1-C2 and C2-C3 bonds. These conformers are designated based on the dihedral angles between the skeletal C-C-C-C backbone and the F-C-C-C chain: Trans (T) for a 180° angle and Gauche (G) for a ±60° angle. The five conformers are therefore labeled as GT, TT, TG, GG, and GG'.
Through a combination of free-jet and conventional microwave spectroscopy, four of the five possible conformers of this compound have been experimentally observed and their rotational spectra assigned.[1][2][3] The GT conformer has been identified as the most stable, while the TG conformer is the least stable among those observed.[1][2][3] Despite theoretical calculations suggesting that the fifth conformer, GG', should be more stable than at least one of the observed conformers, its rotational spectrum has not yet been detected.[1][3]
The diagram below illustrates the relationship between the identified conformers of this compound.
References
Unraveling the Conformational Landscape of 1-Fluorobutane: A Technical Guide to Computational Modeling
For Immediate Release
Palo Alto, CA – In a comprehensive technical guide released today, researchers and drug development professionals are provided with an in-depth analysis of the computational modeling of 1-fluorobutane's structure. This whitepaper details the methodologies for determining the conformational isomers of this simple haloalkane, offering a foundational understanding applicable to more complex molecular design and drug discovery.
This compound serves as a fundamental model for understanding the conformational preferences of flexible alkyl chains, a common motif in pharmacologically active molecules. The introduction of a fluorine atom significantly influences the molecule's electronic distribution and steric profile, leading to a complex interplay of forces that govern its three-dimensional structure. This guide outlines the computational and experimental techniques used to elucidate these structural nuances.
Conformational Analysis of this compound
This compound can exist in five stable conformations, arising from rotations around the C1-C2 (F-C-C-C) and C2-C3 (C-C-C-C) bonds. These conformers are designated by the torsional relationship of the terminal groups, either trans (anti-periplanar, approximately 180°) or gauche (synclinal, approximately ±60°). The five conformers are labeled TT (trans-trans), GT (gauche-trans), TG (trans-gauche), GG (gauche-gauche), and GG' (a second gauche-gauche form).
Computational Predictions of Conformer Geometries and Energies
A variety of computational methods are employed to predict the geometries and relative energies of these conformers. Quantum mechanical (QM) methods, such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with hybrid functionals like B3LYP, provide accurate descriptions of the electronic structure. The choice of basis set, such as the Pople-style 6-311G(d,p), is crucial for obtaining reliable results. For even higher accuracy in energy calculations, coupled-cluster methods like QCISD(T) can be utilized.
Molecular mechanics (MM) force fields, such as MM4, are specifically parameterized for fluorinated hydrocarbons and offer a computationally less expensive alternative for initial conformational searches and for larger molecules.[1]
The key structural parameters defining each conformer are the dihedral angles around the C1-C2 and C2-C3 bonds. The calculated relative energies determine the population of each conformer at a given temperature.
| Conformer | F-C1-C2-C3 Dihedral Angle (τ₁) | C1-C2-C3-C4 Dihedral Angle (τ₂) | Calculated Relative Energy (cm⁻¹) | Calculated Relative Energy (kcal/mol) |
| GT | 68.8° | 180.0° | 0 | 0 |
| TT | 180.0° | 180.0° | 110 | 0.31 |
| GG | 67.9° | 64.0° | 170 | 0.49 |
| GG' | - | - | 271 | 0.77 |
| TG | 175.7° | 66.0° | 360 | 1.03 |
Note: The GT conformer is the global minimum. The GG' conformer was not experimentally observed in the cited study. Energy conversion: 1 kcal/mol ≈ 349.75 cm⁻¹.
Experimental Validation
Computational models are validated through experimental techniques that can probe molecular structure in the gas phase, where intermolecular interactions are minimized.
Microwave Spectroscopy
Microwave spectroscopy is a powerful technique for the unambiguous identification of different conformers.[2][3][4] Each conformer has a unique set of moments of inertia, which gives rise to a distinct rotational spectrum. The high resolution of this method allows for the differentiation of species with very similar structures.[2]
Gas Electron Diffraction (GED)
Gas electron diffraction provides information about the internuclear distances and vibrational amplitudes in a molecule.[5] By comparing the experimental scattering data with theoretical models calculated for different conformers, the conformational composition of a gas-phase sample can be determined.[6]
Methodologies
Computational Protocol for Conformational Analysis
A typical computational workflow for the conformational analysis of a small flexible molecule like this compound involves a multi-step process.
-
Initial Structure Generation: The starting 3D structure of this compound can be built using any molecular modeling software.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the key dihedral angles (F-C1-C2-C3 and C1-C2-C3-C4). This can be achieved using molecular mechanics force fields or semi-empirical methods to efficiently explore the potential energy surface.
-
Geometry Optimization: The unique conformers identified in the search are then subjected to geometry optimization using more accurate quantum mechanical methods (e.g., DFT or MP2) with an appropriate basis set. This process finds the lowest energy geometry for each conformer.
-
Frequency Calculation: For each optimized structure, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., QCISD(T)).
-
Analysis of Results: The final relative energies, including ZPVE and thermal corrections, are used to determine the Boltzmann population of each conformer at a specific temperature. The optimized dihedral angles and other geometric parameters are tabulated.
Experimental Protocol for Microwave Spectroscopy
The following outlines a general protocol for the conformational analysis of a volatile haloalkane using pulsed-jet Fourier transform microwave (FTMW) spectroscopy.
-
Sample Preparation: A dilute mixture of this compound (typically 1-2%) in a carrier gas, such as neon or argon, is prepared.
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to a very low rotational temperature (a few Kelvin), simplifying the spectrum by populating only the lowest rotational energy levels. This cooling also "freezes" the conformers, preventing interconversion during the measurement.
-
Microwave Excitation: The jet-cooled molecules are irradiated with a short, high-power microwave pulse. If the frequency of the pulse is resonant with a rotational transition of a specific conformer, the molecules are excited into a coherent superposition of rotational states.
-
Free Induction Decay (FID) Detection: After the microwave pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID). This signal is detected by a sensitive receiver.
-
Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform. The resulting spectrum shows sharp peaks corresponding to the rotational transition frequencies.
-
Spectral Assignment: The observed transition frequencies are compared with the predictions from the computational models for each conformer. The rotational constants (A, B, and C) are determined from the assigned spectrum, which serve as a "fingerprint" for each conformer.
-
Relative Intensity Measurements: The relative intensities of the rotational transitions belonging to different conformers can be used to estimate their relative populations in the jet, which is related to their relative energies.
Visualizations
This comprehensive approach, combining robust computational modeling with precise experimental validation, provides a detailed picture of the conformational preferences of this compound. The principles and methodologies outlined in this guide are broadly applicable to the structural analysis of more complex molecules, aiding in the rational design of new chemical entities in the pharmaceutical and materials science industries.
References
Thermochemical Properties of 1-Fluorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermochemical data for 1-fluorobutane (C4H9F). The information is presented in a structured format to facilitate its use in research, drug development, and scientific applications. This document summarizes key quantitative data, outlines probable experimental methodologies for their determination, and illustrates the relationships between fundamental thermochemical properties.
Core Thermochemical Data
The following tables summarize the essential thermochemical properties of this compound in the gaseous and liquid states. These values are critical for understanding the compound's stability, reactivity, and behavior in various chemical processes.
Table 1: Standard Molar Enthalpy of Formation
| Property | Value | Units | Phase | Reference |
| ΔfH° | -322.00 | kJ/mol | Gas | [1] |
Table 2: Standard Molar Entropy and Heat Capacity
| Property | Value | Units | Phase | Reference |
| S° | Value not explicitly found in search results | J/mol·K | Gas | |
| Cp,gas | Value not explicitly found in search results | J/mol·K | Gas |
Table 3: Other Key Physical and Thermochemical Properties
| Property | Value | Units | Reference |
| Molecular Weight | 76.11 | g/mol | [1][2] |
| Boiling Point | 32 °C (305.15 K) | °C (K) | [2] |
| Melting Point | -134 | °C | [2][3] |
| Density | 0.7735 | g/cm³ | [2] |
| Enthalpy of Vaporization (ΔvapH°) | 23.68 | kJ/mol | [1] |
| Gibbs Free Energy of Formation (ΔfG°) | -212.01 | kJ/mol | [1] |
Experimental Protocols
While specific experimental details for the determination of this compound's thermochemical data are not extensively published, the following are the standard and widely accepted methodologies likely employed for a compound of this nature.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of an organic compound like this compound is typically determined using combustion calorimetry .
Experimental Workflow:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a combustion bomb.
-
Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen. A small, known amount of water is often added to the bomb to ensure saturation of the final atmosphere with water vapor.
-
Calorimeter Setup: The bomb is placed in a calorimeter, a thermally insulated container filled with a known mass of water. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The temperature of the calorimeter and its contents is recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is carefully measured and corrected for heat exchange with the surroundings.
-
Analysis of Products: The contents of the bomb are analyzed to ensure complete combustion and to quantify any side products (e.g., carbon monoxide, nitric acid from residual nitrogen). The final products for this compound would be CO2(g), H2O(l), and HF(aq).
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined by a separate calibration experiment, often with benzoic acid). The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products.
Heat Capacity (Cp) and Entropy (S°)
The heat capacity and, by extension, the standard entropy of this compound are typically determined using adiabatic calorimetry over a range of temperatures.
Experimental Workflow:
-
Sample Encapsulation: A known mass of the substance is sealed in a sample container within a calorimeter vessel.
-
Adiabatic Shield: The calorimeter is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the calorimeter vessel at all times. This minimizes heat exchange with the surroundings.
-
Heating: A known quantity of electrical energy (heat) is supplied to the sample, and the resulting temperature increase is measured.
-
Data Collection: This process is repeated in a stepwise manner from a very low temperature (near absolute zero) up to the desired temperature.
-
Calculation of Heat Capacity: The heat capacity at each temperature is calculated from the amount of heat added and the measured temperature rise (Cp = q/ΔT).
-
Calculation of Entropy: The standard entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the heat capacity data from 0 K to that temperature, accounting for the entropies of any phase transitions (e.g., melting, boiling) that occur within that temperature range.
S°(T) = ∫(0 to T) (Cp/T) dT
Logical Relationship of Thermochemical Properties
The following diagram illustrates the fundamental relationships between the key thermochemical properties discussed.
References
The Solubility of 1-Fluorobutane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1-Fluorobutane
This compound (CH₃(CH₂)₃F) is a saturated haloalkane that exists as a colorless liquid at room temperature.[1] The presence of the highly electronegative fluorine atom imparts a degree of polarity to the molecule, influencing its physical and chemical properties, including its solubility.[1] Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, reaction engineering, and purification processes.
General Solubility Characteristics
The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses both a nonpolar alkyl chain and a polar carbon-fluorine bond. This dual nature dictates its solubility behavior.
-
In Polar Organic Solvents: this compound is expected to be soluble in polar organic solvents. It is reported to be highly soluble in ethanol.[2] The dipole-dipole interactions between the C-F bond of this compound and the polar groups of solvents like alcohols and ketones facilitate dissolution.
-
In Nonpolar Organic Solvents: Due to its four-carbon alkyl chain, this compound also exhibits significant nonpolar character. This allows for favorable van der Waals interactions with nonpolar solvents such as hydrocarbons.[3]
-
In Water: this compound is generally described as being sparingly soluble in water. The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions with this compound molecules.[1][3]
Factors that influence the solubility of this compound include:
-
Temperature: Generally, the solubility of liquids in organic solvents increases with temperature.[1]
-
Solvent Polarity: The polarity of the organic solvent plays a key role, with a balance of polar and nonpolar characteristics in the solvent likely providing the best solubility.
Quantitative Solubility Data
As of the date of this publication, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative data (e.g., in grams per 100 mL, molarity, or mole fraction at various temperatures) for the solubility of this compound in a wide array of organic solvents. The information available is largely qualitative. The following table summarizes this qualitative understanding.
| Solvent Class | Example Solvents | Qualitative Solubility of this compound | Reference(s) |
| Alcohols | Ethanol, Methanol | Highly soluble in ethanol | [2] |
| Ketones | Acetone | Soluble | [1] |
| Ethers | Diethyl Ether | Expected to be soluble | [3] |
| Hydrocarbons | Hexane, Toluene | Expected to be soluble | [3] |
| Water | Sparingly soluble | [1] |
Note: The "Expected to be soluble" entries are based on the general principles of haloalkane solubility and require experimental verification for quantitative assessment.
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (high purity, anhydrous)
-
Temperature-controlled shaker or water bath
-
Certified volumetric flasks
-
Analytical balance
-
Gas-tight syringes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument
-
Vials with septa
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
Procedure
4.2.1. Preparation of a Saturated Solution
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed, temperature-controlled vessel. The presence of a distinct second phase of undissolved this compound is necessary to ensure saturation.
-
Equilibrate the mixture at a constant, recorded temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be sealed to prevent the evaporation of the volatile this compound and solvent.
-
After equilibration, allow the mixture to settle, ensuring a clear supernatant of the saturated solution is present above the undissolved this compound.
4.2.2. Sample Preparation for Analysis
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a gas-tight syringe. To avoid drawing any of the undissolved solute, it is advisable to filter the sample using a syringe filter compatible with the solvent.
-
Accurately weigh the collected aliquot of the saturated solution.
-
Dilute the weighed aliquot with a known mass or volume of the pure organic solvent to a concentration that falls within the calibrated range of the analytical instrument.
4.2.3. Quantitative Analysis by Gas Chromatography (GC)
-
Calibration: Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations. Inject these standards into the GC-FID to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample of the saturated solution into the GC-FID under the same conditions as the standards.
-
Quantification: Use the peak area of this compound from the sample chromatogram and the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculation of Solubility: Back-calculate to determine the concentration of this compound in the original, undiluted saturated solution. This value represents the solubility at the specific equilibrium temperature. Express the solubility in appropriate units (e.g., g/100 g solvent, mol/L, or mole fraction).
4.2.4. Temperature Dependence
Repeat the entire procedure at various temperatures to determine the temperature dependence of the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in an organic solvent.
Caption: Workflow for determining this compound solubility.
Conclusion
While there is a qualitative understanding that this compound is soluble in many organic solvents, a significant gap exists in the availability of precise, quantitative solubility data. This guide provides a framework for researchers to systematically and accurately determine this data. The detailed experimental protocol and the accompanying workflow diagram offer a practical approach for generating the necessary information to support the use of this compound in drug development and other scientific applications. The generation and publication of such data would be a valuable contribution to the chemical sciences community.
References
An In-depth Technical Guide on the Dipole Moment of 1-Fluorobutane and its Conformers
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluorobutane, a seemingly simple haloalkane, presents a fascinating case study in conformational analysis and its influence on molecular properties, most notably the dipole moment. As a flexible molecule, this compound exists as a mixture of several rotational isomers, or conformers, each with a unique three-dimensional structure and, consequently, a distinct dipole moment. Understanding the interplay between conformational preferences and the resulting molecular polarity is crucial in fields ranging from physical chemistry to drug design, where intermolecular interactions governed by dipole moments are paramount. This technical guide provides a comprehensive overview of the dipole moment of this compound and its conformers, summarizing key experimental and computational findings, detailing experimental methodologies, and visualizing the conformational landscape.
Conformational Landscape of this compound
Rotation around the carbon-carbon single bonds in this compound gives rise to five plausible conformers. These are typically designated by the dihedral angles around the C1-C2 and C2-C3 bonds. The nomenclature describes the relative positions of the fluorine atom and the terminal methyl group. The five conformers are:
-
GT: Gauche arrangement around the C1-C2 bond and Trans around the C2-C3 bond.
-
TT: Trans arrangement around both the C1-C2 and C2-C3 bonds.
-
TG: Trans arrangement around the C1-C2 bond and Gauche around the C2-C3 bond.
-
GG: Gauche arrangement around both the C1-C2 and C2-C3 bonds.
-
GG': A second Gauche-Gauche conformer, which is a diastereomer of GG.
Of these five, four conformers (GT, TT, TG, and GG) have been experimentally observed and characterized using microwave spectroscopy.[1][2][3] The GG' conformer, although predicted by ab initio calculations to be stable, has not yet been experimentally detected.[2][3] The GT conformer is the most stable, and therefore the most abundant, at room temperature.[2][3]
Dipole Moment of this compound and its Conformers
The dipole moment of a molecule is a measure of its overall polarity, arising from the vector sum of individual bond dipoles. In this compound, the primary contributor to the dipole moment is the highly polar carbon-fluorine bond. However, the overall molecular dipole moment is highly dependent on the conformation, as the orientation of the C-F bond relative to the rest of the molecule changes with rotation around the C-C bonds.
The most stable conformer, GT, has a experimentally determined total dipole moment of 1.81 D.[1] The dipole moment is a vector quantity, and its components along the principal axes of inertia have also been determined.
Quantitative Data
The following tables summarize the experimentally determined and computationally calculated dipole moments and relative energies for the observed conformers of this compound.
Table 1: Experimental and Calculated Dipole Moments (in Debye) of this compound Conformers
| Conformer | Experimental Total Dipole Moment (μ) | Experimental Dipole Component (μa) | Experimental Dipole Component (μb) | Experimental Dipole Component (μc) | Calculated Total Dipole Moment (μ) |
| GT | 1.810 | 0.970 | 1.500 | 0.300 | 1.81 |
| TT | - | - | - | - | - |
| TG | - | - | - | - | - |
| GG | - | - | - | - | - |
Data sourced from Favro et al. (2000) and the NIST Computational Chemistry Comparison and Benchmark Database.[4] Note: A comprehensive experimental dipole moment determination for all conformers is challenging due to their varying populations and the complexity of the microwave spectrum. The provided experimental values are for the most stable GT conformer.
Table 2: Relative Energies of this compound Conformers
| Conformer | Relative Energy (cm⁻¹) - Experimental | Relative Energy (cm⁻¹) - Calculated (QCISD(T)/6-311G(d,p)) |
| GT | 0 | 0 |
| TT | 45(12) | 55 |
| TG | 158(25) | 165 |
| GG | 90(20) | 89 |
| GG' | Not Observed | 271 |
Data sourced from Favro et al. (2000).[2][3] The experimental relative energies were determined from microwave relative intensity measurements.
Experimental Determination of the Dipole Moment
The primary experimental technique for accurately determining the dipole moments of gas-phase molecules and their individual conformers is microwave spectroscopy , specifically through the analysis of the Stark effect .
Experimental Protocol: Microwave Spectroscopy with Stark Effect
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber containing a microwave spectrometer. To isolate and study individual conformers, a supersonic jet expansion is often employed. This cools the molecules to very low rotational temperatures, simplifying the spectrum and increasing the population of the lower energy conformers.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency. When the frequency of the radiation matches the energy difference between two rotational energy levels of a specific conformer, the molecules absorb the radiation, and a transition is observed.
-
Spectral Assignment: The resulting microwave spectrum consists of a series of absorption lines. By analyzing the frequencies of these lines, the rotational constants of the molecule can be determined, which in turn allows for the identification and structural characterization of the different conformers present in the sample.
-
Application of an External Electric Field (Stark Effect): A strong, uniform external electric field (Stark field) is applied to the sample. This electric field interacts with the molecular dipole moment, causing a shift and splitting of the rotational energy levels. This phenomenon is known as the Stark effect.
-
Analysis of Stark Shifts: The magnitude of the splitting and shifting of the spectral lines is directly proportional to the square of the electric field strength and the square of the dipole moment components along the principal axes of inertia.
-
Data Fitting and Dipole Moment Calculation: By measuring the frequency shifts of several Stark lobes for different rotational transitions as a function of the applied electric field strength, the dipole moment components (μa, μb, and μc) can be precisely determined by fitting the data to the appropriate theoretical model. The total dipole moment (μ) is then calculated as the square root of the sum of the squares of its components.
Computational Approaches
Alongside experimental methods, computational chemistry plays a vital role in understanding the conformational preferences and dipole moments of molecules like this compound. High-level ab initio and density functional theory (DFT) calculations are routinely used to:
-
Predict Conformational Geometries: Optimize the geometries of all possible conformers.
-
Calculate Relative Energies: Determine the relative stabilities of the conformers.
-
Compute Dipole Moments: Calculate the dipole moment for each optimized conformer.
Commonly employed methods include Møller-Plesset perturbation theory (MP2) and DFT with functionals like B3LYP, often paired with Pople-style basis sets (e.g., 6-311G(d,p)).[1][2][3] The results from these calculations are often in excellent agreement with experimental data and provide valuable insights into the underlying electronic structure that governs the observed properties.
Conclusion
The dipole moment of this compound is not a single value but rather a composite of the dipole moments of its individual, thermally accessible conformers. The most stable GT conformer exhibits a significant dipole moment of 1.81 D, a direct consequence of the polar C-F bond and its specific orientation in this geometry. The combination of high-resolution microwave spectroscopy and sophisticated computational methods has provided a detailed picture of the conformational landscape and its direct impact on the molecular polarity of this compound. This in-depth understanding is crucial for accurately modeling the behavior of fluorinated alkanes in various chemical and biological systems, where dipole-mediated interactions are often the driving force for molecular recognition and reactivity.
References
- 1. Buy this compound | 2366-52-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Conformational equilibrium and potential energy surface of this compound by microwave spectroscopy and Ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
Methodological & Application
Application Notes and Protocols: 1-Fluorobutane in Fluorine Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-containing compounds are of significant interest in medicinal chemistry, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom.[1][2][3][4] The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[3][4][5] 1-Fluorobutane (CH₃(CH₂)₃F) is a saturated organofluorine compound that primarily serves as a fluorinated building block in organic synthesis rather than as a direct fluorinating agent for other molecules.[6][7] This is due to the high strength of the carbon-fluorine bond, which makes the fluorine atom largely inert under many reaction conditions.[1]
These application notes provide an overview of the synthesis of this compound, its chemical properties, and its applications as a precursor for introducing the fluorobutyl moiety into larger molecular scaffolds. We also provide context on general fluorination strategies to clarify the role of this compound in modern fluorine chemistry.
Synthesis of this compound
The most common methods for synthesizing this compound involve nucleophilic substitution reactions where a good leaving group on a butane derivative is replaced by a fluoride ion. This process is often a type of halogen exchange, or Finkelstein reaction.[8]
Key Synthetic Routes and Reaction Parameters
The choice of fluorinating agent, solvent, and reaction conditions significantly impacts the yield and purity of this compound. Below is a summary of common laboratory-scale and industrial synthesis methods.[8]
| Fluorinating Agent | Starting Material | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| Potassium Fluoride (KF) | 1-Bromobutane | Ethylene Glycol | 120 | 1.5 | 75-80 | [8] |
| Cesium Fluoride (CsF) | 1-Bromobutane | Sulfolane | 100 | 1.2 | 85-88 | [8] |
| Mercury(II) Fluoride (HgF₂) | 1-Bromobutane | Neat (no solvent) | 60-80 | 1.0 | 90-93 | [8][9] |
| Tetrabutylammonium Bromide (TBAB) (Phase Transfer Catalyst) with KF | 1-Bromobutane | Toluene/Water | Room Temp. | 1.0 | 50-60 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Fluoride
This protocol describes a common laboratory-scale synthesis of this compound from 1-bromobutane using potassium fluoride in ethylene glycol.[8]
Materials and Equipment:
-
1-Bromobutane
-
Anhydrous Potassium Fluoride (KF)
-
Ethylene Glycol
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Steam distillation apparatus
-
Separatory funnel
-
Fractional distillation apparatus
-
Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F NMR for analysis
Procedure:
-
In a round-bottom flask, combine 1-bromobutane (0.1 mol) and anhydrous potassium fluoride (0.3 mol) with ethylene glycol (50 mL).
-
Set up the apparatus for reflux and heat the mixture to 120°C for 6-8 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolate the crude this compound from the reaction mixture via steam distillation.
-
Wash the distillate with water in a separatory funnel and separate the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purify the crude product by fractional distillation, collecting the fraction boiling at 32-33°C.
-
Confirm the purity of the final product (≥97%) using GC-MS and ¹⁹F NMR.
Reactivity and Applications of this compound
This compound is a colorless, flammable liquid.[7] The carbon-fluorine bond is highly polarized, making the carbon atom electron-deficient, but the bond's strength generally prevents the fluorine from acting as a leaving group in typical nucleophilic substitution reactions.[1] Therefore, this compound is not used as a general fluorinating agent. Instead, its utility lies in its role as a fluorinated building block.
Applications:
-
Organic Synthesis: It can be used as a precursor to introduce the fluorobutyl group into larger molecules.[6][8] This typically requires activation of the C-F bond, which is an area of active research.[10][11]
-
Pharmaceutical and Agrochemical Research: As a fluorinated intermediate, it contributes to the synthesis of more complex molecules with enhanced biological properties.[1][6]
-
Semiconductor Industry: this compound finds application in etching processes during semiconductor manufacturing.[8][9][12]
General Fluorination Strategies: Context for this compound
To understand why this compound is not a typical fluorinating agent, it is useful to consider the two main strategies for introducing fluorine into organic molecules: nucleophilic and electrophilic fluorination.
-
Nucleophilic Fluorination: This approach uses a nucleophilic fluoride source (F⁻) to displace a leaving group.[13] Common sources include alkali metal fluorides like KF and CsF.[13] The synthesis of this compound itself is a prime example of this strategy.[8]
-
Electrophilic Fluorination: This strategy employs a reagent with an electron-deficient fluorine atom ("F⁺" source) that reacts with a nucleophilic carbon center (e.g., an enolate or an aromatic ring).[14][15] Widely used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[14][15]
The high stability of the C-F bond in this compound means it does not readily provide either a nucleophilic or an electrophilic fluorine species for subsequent reactions under standard conditions.
Visualizing Synthetic and Logical Pathways
Caption: Synthesis of this compound via Nucleophilic Substitution.
References
- 1. nbinno.com [nbinno.com]
- 2. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Buy this compound | 2366-52-1 [smolecule.com]
- 8. Buy this compound (EVT-302499) | 2366-52-1 [evitachem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes, Monofluoroalkenes, and Indane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound [chembk.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 15. brynmawr.edu [brynmawr.edu]
Application Notes and Protocols: 1-Fluorobutane as a Reagent in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluorobutane, an alkyl fluoride, is generally considered a less reactive substrate in nucleophilic substitution reactions compared to its heavier halogen counterparts (1-chlorobutane, 1-bromobutane, and 1-iodobutane). This low reactivity is attributed to the high bond dissociation energy of the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry. However, its use as a building block in the synthesis of fluorinated organic molecules, which are of significant interest in the pharmaceutical and agrochemical industries, necessitates a thorough understanding of its reactivity and the conditions required to facilitate its substitution.[1] These application notes provide an overview of the reactivity of this compound and protocols for its use in nucleophilic substitution reactions, with a focus on strategies to enhance its reactivity.
Reactivity of this compound
The primary mechanism for nucleophilic substitution of this compound, a primary alkyl halide, is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom, and the leaving group (fluoride ion) departs simultaneously.
The reactivity of alkyl halides in SN2 reactions is heavily influenced by the nature of the leaving group. The stability of the halide anion and the strength of the carbon-halogen bond are key factors. For the halogens, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. Consequently, the reactivity of 1-halobutanes in SN2 reactions decreases in the order:
1-Iodobutane > 1-Bromobutane > 1-Chlorobutane > this compound
The very high bond energy of the C-F bond presents a significant activation barrier for the displacement of the fluoride ion, rendering this compound relatively inert under standard nucleophilic substitution conditions.
Enhancing the Reactivity of this compound
To overcome the low intrinsic reactivity of this compound, specific strategies can be employed:
-
Use of Polar, Protic Co-solvents: The presence of a hydrogen-bond donor solvent, such as water, can stabilize the transition state of the SN2 reaction involving an alkyl fluoride. This stabilization is achieved through hydrogen bonding with the departing fluoride ion, which lowers the activation energy of the reaction. While this effect has been primarily studied with activated alkyl fluorides, the principle can be applied to this compound to improve reaction rates.
-
Phase-Transfer Catalysis (PTC): Phase-transfer catalysts can be employed to facilitate the reaction between a nucleophile (often in an aqueous or solid phase) and an organic substrate like this compound (in an organic phase). The catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile into the organic phase, thereby increasing the effective concentration of the nucleophile and accelerating the reaction.
Data Presentation
Table 1: Carbon-Halogen Bond Enthalpies and Relative Reactivity
| Alkyl Halide | Carbon-Halogen Bond | Bond Enthalpy (kJ/mol) | Relative Rate of SN2 Reaction |
| 1-Iodobutane | C-I | ~228 | Fastest |
| 1-Bromobutane | C-Br | ~290 | Fast |
| 1-Chlorobutane | C-Cl | ~346 | Slow |
| This compound | C-F | ~467 | Very Slow |
Table 2: Suggested Nucleophiles for Substitution Reactions with this compound
| Nucleophile | Reagent Source | Expected Product |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Butan-1-ol |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Pentanenitrile |
| Ammonia (NH₃) | Concentrated Ammonia (NH₃) solution | Butylamine |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-Azidobutane |
| Thiolate (RS⁻) | Sodium thiomethoxide (NaSCH₃) | 1-(Methylthio)butane |
Experimental Protocols
The following are generalized protocols for conducting nucleophilic substitution reactions with this compound. Due to its low reactivity, prolonged reaction times, elevated temperatures, and the use of reactivity-enhancing additives are generally required.
Protocol 1: Synthesis of Butan-1-ol via Hydrolysis of this compound
Objective: To synthesize butan-1-ol from this compound using a hydroxide nucleophile.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Ethanol
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a 100 mL round-bottom flask, add this compound (0.1 mol), sodium hydroxide (0.2 mol), water (20 mL), ethanol (20 mL), and a catalytic amount of tetrabutylammonium bromide (0.005 mol).
-
Add a magnetic stir bar to the flask.
-
Set up the apparatus for heating under reflux.
-
Heat the reaction mixture to reflux with vigorous stirring for 24-48 hours. The progress of the reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude butan-1-ol by fractional distillation.
Protocol 2: Synthesis of Pentanenitrile from this compound
Objective: To synthesize pentanenitrile from this compound using a cyanide nucleophile, thereby extending the carbon chain.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Thermometer
-
Condenser
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium cyanide (0.12 mol) in DMSO (40 mL).
-
Add this compound (0.1 mol) to the solution.
-
Heat the reaction mixture to 80-100 °C with stirring for 48-72 hours. Monitor the reaction progress by GC or IR spectroscopy (looking for the appearance of the nitrile peak at ~2250 cm⁻¹).
-
Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and wash with water (2 x 30 mL) and then with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purify the resulting pentanenitrile by vacuum distillation.
Visualizations
SN2 Reaction Mechanism of this compound
References
Application of 1-Fluorobutane in Pharmaceutical Synthesis: A Focus on PET Radiotracer Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluorobutane, a fluorinated alkane, serves as a valuable building block in pharmaceutical synthesis, particularly in the development of positron emission tomography (PET) radiotracers. The incorporation of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. In the context of PET imaging, the use of the fluorine-18 (¹⁸F) isotope, a positron emitter with a convenient half-life of 109.8 minutes, allows for the non-invasive visualization and quantification of biological processes at the molecular level. This application note details the use of [¹⁸F]this compound as a precursor in the synthesis of PET imaging agents, focusing on the preparation of m-(ω-[¹⁸F]fluoroalkyl)benzylguanidines, a class of compounds targeting the norepinephrine transporter (NET).
Principle and Application
The primary application of [¹⁸F]this compound in this context is as a radiolabeled alkylating agent. It is used to introduce the [¹⁸F]fluorobutyl group onto a precursor molecule to synthesize a target PET tracer. The norepinephrine transporter is a protein responsible for the reuptake of norepinephrine in the sympathetic nervous system and is overexpressed in various neuroendocrine tumors. PET tracers that target NET, such as analogs of meta-iodobenzylguanidine (MIBG), are crucial for the diagnosis and staging of these cancers.
The synthesis of m-(ω-[¹⁸F]fluoroalkyl)benzylguanidines involves a two-step process. First, a suitable precursor, N,N'-bis(tert-butyloxycarbonyl)-N''-(ω-methanesulfonyloxyalkyl)benzylguanidine, is reacted with [¹⁸F]fluoride to produce the [¹⁸F]fluoroalkylated intermediate. Subsequent deprotection of the Boc protecting groups yields the final PET tracer. This approach allows for the efficient and high-purity production of the radiolabeled compound.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a m-([¹⁸F]fluorobutyl)benzylguanidine, a representative example of the application of [¹⁸F]this compound chemistry.
Materials and Reagents
-
N,N'-bis(tert-butyloxycarbonyl)-N''-(4-methanesulfonyloxybutyl)benzylguanidine (precursor)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative C18 column
-
Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% TFA)
-
Standard laboratory glassware and equipment for radiosynthesis
Synthesis of m-([¹⁸F]Fluorobutyl)benzylguanidine
Step 1: Radiofluorination
-
Preparation of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride solution obtained from the cyclotron is passed through an anion exchange column to trap the [¹⁸F]F⁻.
-
Elution: The trapped [¹⁸F]F⁻ is eluted from the column using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The eluted solution is heated under a stream of nitrogen to remove water azeotropically with acetonitrile. This step is critical to ensure high reactivity of the fluoride ion.
-
Reaction: A solution of the precursor, N,N'-bis(tert-butyloxycarbonyl)-N''-(4-methanesulfonyloxybutyl)benzylguanidine, in anhydrous acetonitrile is added to the dried [¹⁸F]K/K222 complex.
-
Heating: The reaction mixture is heated at a specified temperature (e.g., 85-110 °C) for a defined period (e.g., 10-20 minutes) to facilitate the nucleophilic substitution of the mesylate group by [¹⁸F]fluoride.
Step 2: Deprotection and Purification
-
Hydrolysis: After cooling the reaction mixture, an acidic solution (e.g., trifluoroacetic acid or hydrochloric acid) is added to remove the Boc protecting groups from the guanidine moiety.
-
Heating: The mixture is heated to complete the deprotection reaction.
-
Purification: The crude product is purified by semi-preparative HPLC to separate the desired [¹⁸F]fluorobutylbenzylguanidine from unreacted precursors and byproducts.
-
Formulation: The collected HPLC fraction containing the purified product is reformulated into a physiologically compatible solution (e.g., saline with ethanol) for in vivo use.
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis of m-(ω-[¹⁸F]fluoroalkyl)benzylguanidines.
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 20-30% | [1] |
| Radiochemical Purity | >97% | [1] |
| Synthesis Time | ~100 minutes | [1] |
| Specific Activity | High (exact values depend on initial [¹⁸F]F⁻ activity) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of m-([¹⁸F]fluorobutyl)benzylguanidine.
Reaction Pathway
The diagram below outlines the chemical transformations involved in the synthesis.
Conclusion
This compound, particularly its radioisotope-labeled form [¹⁸F]this compound, is a key building block for the synthesis of PET radiotracers. The synthesis of m-(ω-[¹⁸F]fluoroalkyl)benzylguanidines demonstrates a practical and efficient application, enabling the development of imaging agents for important clinical targets like the norepinephrine transporter. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this compound in the advancement of molecular imaging and pharmaceutical sciences.
References
Application Notes and Protocols: 1-Fluorobutane Derivatives as Precursors for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of 1-fluorobutane derivatives, specifically 1-chloro-4-fluorobutane, as versatile precursors in the synthesis of novel agrochemicals. The introduction of a fluorinated alkyl chain can significantly enhance the metabolic stability, lipophilicity, and ultimately the efficacy of active ingredients.[1][2] This document outlines a representative synthetic protocol for the preparation of a hypothetical triazole-based fungicide, a prominent class of agrochemicals, utilizing 1-chloro-4-fluorobutane as a key building block.
Introduction
The strategic incorporation of fluorine into agrochemical candidates is a well-established strategy to improve their physicochemical and biological properties.[3][4] The carbon-fluorine bond's high strength enhances metabolic stability, leading to increased persistence and efficacy in the field.[2] While this compound itself is a simple aliphatic fluoride, its functionalized derivative, 1-chloro-4-fluorobutane, serves as a more synthetically versatile precursor.[1][2][5] The differential reactivity of the C-Cl and C-F bonds allows for selective nucleophilic substitution at the chlorinated carbon, introducing the fluorobutyl moiety into a target scaffold.[1][2]
This document details a hypothetical synthetic pathway to a novel triazole fungicide, demonstrating the utility of 1-chloro-4-fluorobutane in agrochemical discovery and development.
Synthetic Workflow for a Hypothetical Triazole Fungicide
The following diagram illustrates the proposed synthetic workflow from 1-chloro-4-fluorobutane to a target triazole-based fungicide.
Caption: Synthetic workflow for a hypothetical triazole fungicide.
Reaction Pathway
The chemical transformation for the synthesis of the key intermediate, 1-(4-fluorobutyl)-1H-1,2,4-triazole, is depicted below.
Caption: Synthesis of 1-(4-fluorobutyl)-1H-1,2,4-triazole.
Experimental Protocol: Synthesis of 1-(4-Fluorobutyl)-1H-1,2,4-triazole
This protocol describes the synthesis of the key fluorinated intermediate.
Materials:
-
1-Chloro-4-fluorobutane (1.0 eq)
-
1,2,4-Triazole (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 1,2,4-triazole (1.2 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 20 minutes.
-
Add 1-chloro-4-fluorobutane (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data for the synthesis of 1-(4-fluorobutyl)-1H-1,2,4-triazole.
| Parameter | Value |
| Reactant Scale | |
| 1-Chloro-4-fluorobutane | 10.0 g (90.4 mmol) |
| 1,2,4-Triazole | 7.5 g (108.5 mmol) |
| Potassium Carbonate | 25.0 g (180.8 mmol) |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 80 °C |
| Reaction Time | 16 hours |
| Product Yield & Purity | |
| Crude Yield | 11.5 g |
| Purified Yield | 9.8 g (76% theoretical) |
| Purity (by HPLC) | >98% |
| Characterization | |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with structure |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Consistent with structure |
| Mass Spectrometry (ESI+) | m/z = 144.09 [M+H]⁺ |
Conclusion
While direct applications of this compound in agrochemical synthesis are not widely documented, its derivative, 1-chloro-4-fluorobutane, presents a valuable and versatile precursor for the introduction of a fluorobutyl moiety.[1][2] The provided hypothetical protocol and data illustrate a practical approach for the synthesis of a key intermediate for a potential triazole-based fungicide. This methodology can be adapted by researchers for the development of a wide range of novel, fluorinated agrochemicals with potentially enhanced biological performance.[6] Further research into the synthesis and biological evaluation of such compounds is warranted to explore their full potential in modern crop protection.
References
Application Notes and Protocols: The Role of 1-Fluorobutane in the Synthesis of Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
Application Note: Evaluating 1-Fluorobutane in Fluoropolymer Synthesis
Introduction
Fluorinated polymers are a critical class of materials known for their exceptional thermal stability, chemical resistance, and unique surface properties. Their synthesis is a cornerstone of advanced materials science. This document explores the potential role of this compound as a building block—specifically as a monomer, initiator, or chain transfer agent—in the creation of fluorinated polymers.
Summary of Findings
A thorough review of the scientific literature reveals no established or practical role for this compound in the direct synthesis of fluorinated polymers. While it is a valuable reagent for introducing the fluorobutyl moiety into small molecules, its chemical properties make it unsuitable for typical polymerization processes. The primary reason for this is the exceptional strength and inertness of the carbon-fluorine (C-F) bond in a primary alkyl fluoride. This bond is not readily cleaved to generate the reactive species necessary to initiate or participate in common polymerization mechanisms.
Chemical Rationale for the Non-Viability of this compound in Polymerization
-
As an Initiator for Cationic Polymerization: Cationic polymerization is a common method for synthesizing polymers from electron-rich monomers like vinyl ethers. This process can be initiated by alkyl halides in the presence of a Lewis acid co-initiator.[1][2][3][4] The mechanism involves the Lewis acid abstracting the halide to form a carbocation, which then initiates polymerization. However, the C-F bond in this compound is one of the strongest single bonds in organic chemistry and is significantly more stable than C-Cl, C-Br, or C-I bonds. Consequently, even strong Lewis acids cannot efficiently abstract the fluoride ion to generate the necessary butyl carbocation to initiate polymerization.
-
As a Monomer: this compound lacks a polymerizable functional group, such as a double bond or a strained ring structure. Therefore, it cannot act as a monomer in addition or ring-opening polymerization reactions.
-
As a Chain Transfer Agent: While chain transfer reactions are crucial for controlling molecular weight in polymerizations, this compound is not a typical chain transfer agent.[5][6] Its inert C-F and C-H bonds are not susceptible to the abstraction or transfer reactions that characterize effective chain transfer agents.
Conclusion
This compound's primary utility lies in organic synthesis as a stable building block, where the fluorine atom is intended to remain intact in the final molecule. It is not a viable candidate for direct use in the synthesis of fluorinated polymers via conventional polymerization techniques. The following sections provide an illustrative protocol for a related, functional system—the cationic polymerization of a vinyl ether—to demonstrate the principles of polymer synthesis that would be hypothetically involved.
Illustrative Application: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
The following sections describe a representative protocol for the cationic polymerization of a vinyl ether. This serves as a model system to illustrate the experimental design, data presentation, and mechanistic pathways relevant to this class of reactions. Note: This protocol does not use this compound but instead employs a more reactive alkyl halide initiator as a functional analogue.
Principle
Living cationic polymerization of vinyl ethers allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[7] The process is initiated by a system that generates a carbocation, often a combination of an initiator (like an alkyl halide or a proton source) and a Lewis acid co-initiator.[1][3][8] The stability of the propagating carbocation is key to minimizing termination and chain transfer side reactions.[6][9]
Signaling Pathway: Initiation of Cationic Polymerization
The initiation of cationic polymerization by an alkyl halide (R-X) and a Lewis acid (e.g., SnCl₄) involves the formation of a carbocationic species that starts the polymer chain. The Lewis acid assists in the cleavage of the carbon-halogen bond, generating the initiating carbocation and a non-nucleophilic counterion.
Experimental Protocols
Materials and Equipment
-
Monomer: Isobutyl vinyl ether (IBVE), distilled from calcium hydride.
-
Initiator: 1-Phenylethyl chloride (PECl) or a similar reactive alkyl halide.
-
Co-initiator: Tin(IV) chloride (SnCl₄), as a 1.0 M solution in dichloromethane.
-
Solvent: Anhydrous dichloromethane (DCM).
-
Quenching Agent: Pre-chilled methanol.
-
Equipment: Schlenk line or glovebox, oven-dried glassware, magnetic stirrer, syringes, and low-temperature bath (e.g., dry ice/acetone, -78 °C).
General Procedure for Cationic Polymerization of IBVE
-
Preparation: All glassware is oven-dried at 120 °C overnight and assembled hot under a stream of dry nitrogen. The reaction is performed under an inert atmosphere using a Schlenk line or in a glovebox.
-
Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is charged with 40 mL of anhydrous DCM.
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Monomer: 5.0 mL of purified IBVE (39.6 mmol) is added via syringe.
-
Initiation:
-
0.1 mL of the initiator solution (e.g., 0.1 M PECl in DCM, 0.01 mmol) is added via syringe.
-
The polymerization is started by the rapid, dropwise addition of 0.2 mL of the SnCl₄ solution (0.2 mmol) with vigorous stirring.
-
-
Polymerization: The reaction mixture is stirred at -78 °C. The progress can be monitored by taking aliquots for analysis (e.g., ¹H NMR to check monomer conversion).
-
Termination (Quenching): After the desired time (e.g., 60 minutes) or monomer conversion is reached, the polymerization is terminated by adding 5 mL of pre-chilled methanol. The color of the reaction mixture typically disappears upon quenching.
-
Isolation: The polymer is isolated by precipitation into a large volume of cold methanol (e.g., 400 mL). The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40 °C to a constant weight.
-
Characterization: The resulting poly(isobutyl vinyl ether) is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ), and by ¹H NMR spectroscopy to confirm the structure.
Experimental Workflow Diagram
Data Presentation
The following table presents hypothetical data from a series of polymerizations based on the protocol above, illustrating how changing the monomer-to-initiator ratio affects the resulting polymer's molecular weight.
Table 1: Hypothetical Results for Cationic Polymerization of IBVE
| Entry | [Monomer]:[Initiator] Ratio | Monomer Conversion (%) | Mn (Theoretical) ( g/mol )¹ | Mn (GPC) ( g/mol ) | Dispersity (Đ) |
| 1 | 100:1 | 98 | 9,800 | 9,500 | 1.15 |
| 2 | 200:1 | 99 | 19,800 | 19,200 | 1.18 |
| 3 | 400:1 | 97 | 38,800 | 37,500 | 1.21 |
| 4 | 800:1 | 95 | 76,000 | 71,000 | 1.25 |
¹ Mn (Theoretical) = ([Monomer]/[Initiator] Ratio) × (Monomer MW) × (Conversion) + (Initiator MW)
References
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pslc.ws [pslc.ws]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. web.stanford.edu [web.stanford.edu]
- 9. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Fluorobutane as a Specialty Solvent in Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate solvent is a critical step in spectroscopic analysis, directly impacting spectral quality and the accuracy of results. An ideal solvent should be chemically inert, transparent in the spectral region of interest, and capable of dissolving the analyte at the desired concentration. While common solvents like ethanol, acetonitrile, and cyclohexane are widely used, certain experimental conditions necessitate the use of specialty solvents with unique properties.[1]
1-Fluorobutane (n-butyl fluoride) is a colorless, low-boiling-point liquid that is not typically employed as a primary solvent in routine spectroscopy.[2][3] Its unique physicochemical properties, however, may offer advantages in niche applications, particularly in low-temperature spectroscopy and for analytes with specific solubility requirements, such as other organofluorine compounds.[4] The presence of a polar carbon-fluorine bond gives it distinct solvating capabilities compared to its non-fluorinated counterpart, butane.[2]
These notes provide an overview of the properties of this compound, guidance on its potential applications in spectroscopy, and protocols for its use, with a strong emphasis on the specialized handling required due to its high volatility.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is essential for its consideration as a solvent. These properties are detailed in Table 1. Its most notable characteristic is its low boiling point of 32-33°C, which necessitates handling in cooled or closed systems to prevent evaporation.[2][3]
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₉F | [5][6][7] |
| Molar Mass | 76.11 g/mol | [2][5][6] |
| Appearance | Colorless liquid | [2][8] |
| Odor | Ethereal | [2][8] |
| Boiling Point | 32-33 °C | [2][3][5] |
| Melting Point | -134 °C | [2][5][6] |
| Density | ~0.7735 g/cm³ | [2][5][6] |
| Refractive Index | ~1.342 | [2][5][6] |
| Solubility | Highly soluble in ethanol; limited solubility in water.[3][4][8] | [3][4][8] |
Spectroscopic Profile and Potential Applications
The utility of a solvent is defined by its transparency in the electromagnetic spectrum.
-
Infrared (IR) Spectroscopy : this compound exhibits characteristic C-H stretching vibrations between 2800-3000 cm⁻¹ and a very strong C-F stretching absorption around 1064 cm⁻¹.[2] Its use as an IR solvent is therefore limited to spectral regions where these bands do not interfere with analyte signals.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Deuterated this compound could serve as an NMR solvent, offering good solubility for a range of organic compounds and providing clear spectra.[2] The presence of fluorine allows for ¹⁹F NMR studies, which is particularly relevant in the analysis of fluorinated drug compounds.
Potential Applications:
-
Low-Temperature Spectroscopy : Its very low melting point (-134°C) makes it a candidate for experiments conducted at cryogenic temperatures.
-
Fluorinated Analyte Dissolution : As a fluorinated compound itself, it may be an effective solvent for other organofluorine molecules, which are of increasing importance in pharmaceuticals.[4]
-
¹⁹F NMR Studies : It can serve as a non-interfering medium for ¹⁹F NMR analysis of fluorinated drug candidates or materials.
Experimental Protocols
Critical Safety and Handling Precautions: Due to its low boiling point (32°C), this compound is highly volatile and flammable. All handling must be performed in a well-ventilated fume hood, away from ignition sources. Use of sealed containers and cooled equipment is mandatory to prevent evaporation and exposure.
Protocol 1: Sample Preparation for UV-Visible Spectroscopy
-
Solvent Preparation : Ensure the this compound is of spectroscopic grade. If necessary, purify by distillation, taking advantage of its low boiling point.[2]
-
Analyte Dissolution : Pre-cool the solvent to below 10°C in an ice bath. Weigh the analyte into a volumetric flask.
-
Solution Preparation : Working quickly in a fume hood, add the cooled this compound to the volumetric flask to dissolve the analyte. Use a pre-cooled pipette.
-
Volume Adjustment : Cap the flask and allow it to reach thermal equilibrium in a temperature-controlled bath. Once equilibrated, carefully add solvent to the calibration mark.
-
Spectrometer Blanking : Use a sealed, gas-tight cuvette to prevent solvent evaporation during measurement. Fill the reference cuvette with pure, cooled this compound and the sample cuvette with the prepared solution.
-
Data Acquisition : Quickly place the cuvettes in the spectrophotometer and acquire the blank spectrum, followed immediately by the sample spectrum.
Protocol 2: Sample Preparation for FT-IR Spectroscopy
-
Cell Selection : Use a sealed, liquid-tight IR cell with windows appropriate for the spectral region of interest (e.g., KBr or NaCl).
-
Solvent Handling : Cool the this compound solvent and a gas-tight syringe to below 10°C.
-
Sample Preparation : Prepare a concentrated solution of the analyte in a small, sealed vial using the cooled solvent.
-
Cell Loading : Using the cooled syringe, inject the sample solution into the sealed IR cell via the injection ports.
-
Data Acquisition : Acquire the IR spectrum, using pure this compound in a matched cell as the reference background. Note the strong solvent absorption bands (2800-3000 cm⁻¹ and ~1064 cm⁻¹) which will obscure analytical data in these regions.[2]
Protocol 3: Sample Preparation for NMR Spectroscopy
-
Solvent Selection : Use deuterated this compound (this compound-d₉) to minimize solvent signals in ¹H NMR spectra.
-
Sample Preparation : In a fume hood, dissolve the analyte in the required volume of deuterated this compound directly within an NMR tube.
-
Sealing : Immediately and securely cap the NMR tube to prevent the volatile solvent from evaporating. For extended or variable-temperature experiments, consider using flame-sealed NMR tubes.
-
Shimming and Referencing : Shim the spectrometer on the sealed sample. Use an appropriate internal or external standard for chemical shift referencing.
-
Data Acquisition : Acquire ¹H, ¹³C, and/or ¹⁹F NMR spectra as required. The low viscosity of the solvent should result in sharp spectral lines.
Logical Workflow for Specialty Solvent Selection
The decision to use a non-standard solvent like this compound should be based on a clear experimental need that cannot be met by conventional solvents. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Workflow for selecting a specialty spectroscopic solvent like this compound.
Conclusion
This compound is a specialty solvent with a limited but potentially valuable role in spectroscopy. Its primary utility lies in low-temperature measurements and the analysis of fluorinated compounds, particularly in ¹⁹F NMR studies. The significant handling challenges posed by its high volatility and flammability mean that it should only be considered when conventional solvents are inadequate. Researchers and drug development professionals who can implement the necessary engineering controls (e.g., cooled, sealed systems) may find this compound to be a useful tool for specific and demanding analytical problems.
References
- 1. Virtual Labs [mas-iiith.vlabs.ac.in]
- 2. Buy this compound | 2366-52-1 [smolecule.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound [chembk.com]
- 6. 2366-52-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Butane, 1-fluoro- [webbook.nist.gov]
- 8. Buy this compound (EVT-302499) | 2366-52-1 [evitachem.com]
Application Notes and Protocols for Deuterated 1-Fluorobutane as an NMR Solvent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Deuterated 1-fluorobutane is a specialized NMR solvent for which extensive application data is not widely available in commercial or academic literature. The following application notes and protocols are based on the known properties of this compound and general principles of NMR spectroscopy with deuterated solvents. These guidelines are intended to serve as a starting point for researchers considering its use in specialized applications.
Introduction
Deuterated this compound (C₄D₉F) is a fluorinated, aprotic solvent that can be a valuable tool in nuclear magnetic resonance (NMR) spectroscopy for specific applications. Its unique properties, including a fluorine atom and the absence of protons, make it suitable for ¹H NMR studies of analytes where traditional deuterated solvents may interfere with signals of interest or exhibit poor solubility. The presence of fluorine also opens possibilities for ¹⁹F NMR studies, including the investigation of fluorine-containing compounds and their interactions. This document provides an overview of its potential applications, key physical and spectroscopic properties, and detailed protocols for its use.
Potential Applications
-
NMR studies of fluorinated compounds: The inert nature of the C-F bond and the absence of proton signals make deuterated this compound an excellent solvent for analyzing other fluorinated molecules without solvent interference in ¹H NMR.
-
Studies of low-polarity analytes: Its non-polar character suggests good solubility for hydrophobic and low-polarity compounds that are not well-suited for more common polar deuterated solvents.
-
Variable temperature NMR: With an estimated low freezing point and a boiling point around room temperature, it may be suitable for certain variable temperature NMR experiments.
-
¹⁹F NMR spectroscopy: The solvent's fluorine atom can serve as a reference or be used in studies involving fluorine chemical shifts and coupling constants.[1]
Physicochemical and Spectroscopic Properties
The following table summarizes the estimated and known properties of deuterated this compound. The data for the deuterated form are extrapolated from the known properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₄D₉F | N/A |
| Molecular Weight | 85.16 g/mol (calculated) | N/A |
| Boiling Point | 32–33 °C (for C₄H₉F) | [2] |
| Melting Point | -134 °C (for C₄H₉F) | [2] |
| Density | ~0.8 g/cm³ (estimated, slightly higher than C₄H₉F's 0.779 g/cm³) | [2] |
| Appearance | Colorless liquid | [3] |
| ¹H NMR Residual Peak | Expected to be a multiplet near 4.4 ppm (for the -CD₂F group) and 0.9-1.5 ppm (for the alkyl chain), significantly reduced in intensity. | N/A |
| ¹³C NMR Residual Peaks | Expected to show characteristic multiplets due to C-D and C-F coupling. | N/A |
| ¹⁹F NMR Chemical Shift | A single resonance, which can be used as a reference. | N/A |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
This protocol outlines the standard procedure for preparing a sample for ¹H NMR spectroscopy using deuterated this compound.
Materials:
-
Analyte of interest
-
Deuterated this compound (C₄D₉F)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette with a small cotton or glass wool plug
-
Vial for dissolution
-
Internal standard (e.g., TMS, if required)
Procedure:
-
Determine Analyte Amount: For a standard ¹H NMR spectrum, weigh 5-25 mg of the solid analyte into a clean, dry vial.[4] For liquid samples, use 1-5 µL.
-
Solvent Addition: Add approximately 0.6 mL of deuterated this compound to the vial containing the analyte.[5] Gently swirl the vial to dissolve the sample completely.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube.[4][5] This can be achieved by passing the solution through a Pasteur pipette containing a small plug of cotton or glass wool.[4]
-
Adjust Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[6][7]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.[6]
-
Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an appropriate internal standard can be added. Tetramethylsilane (TMS) is a common standard.[7]
-
Data Acquisition: Insert the sample into the NMR spectrometer and acquire the data according to the instrument's standard operating procedures.
Protocol 2: Sample Preparation for ¹³C NMR
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a more concentrated sample is typically required.
Procedure:
-
Determine Analyte Amount: Weigh 20-50 mg of the solid analyte.[6][7] For liquid samples, use a proportionally larger volume than for ¹H NMR.
-
Follow Standard Preparation: Follow steps 2-7 from Protocol 1 for sample dissolution, filtration, and data acquisition. A higher number of scans will likely be necessary to achieve a good signal-to-noise ratio.
Visualizations
Caption: General workflow for an NMR experiment.
Caption: Structure of this compound-d₉.
Safety and Handling
-
Flammability: this compound is a flammable liquid.[3] Handle with care in a well-ventilated area, away from ignition sources.
-
Toxicity: The toxicological properties of deuterated this compound have not been extensively studied. As with all chemicals, appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Synthesis of this compound
While deuterated this compound may not be readily available, its non-deuterated counterpart can be synthesized. One common method involves the reaction of 1-bromobutane with potassium fluoride in ethylene glycol.[2][3] Another reported synthesis is the reaction of 1-bromobutane with mercury(II) fluoride.[2][8] The synthesis of the deuterated analog would require starting with a deuterated precursor, such as 1-bromobutane-d₉.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound (EVT-302499) | 2366-52-1 [evitachem.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. sites.bu.edu [sites.bu.edu]
- 6. sites.uclouvain.be [sites.uclouvain.be]
- 7. ou.edu [ou.edu]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols: 1-Fluorobutane as a Novel Tracer in Environmental Fate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of contaminant fate and transport in the environment is critical for assessing exposure risks and developing effective remediation strategies. Chemical tracers are indispensable tools in these investigations, providing insights into subsurface flow paths, transport velocities, and dilution and dispersion characteristics. While a variety of tracers have been utilized, including fluorescent dyes and ionic salts, there is a continuing need for novel tracers with specific properties suitable for complex environmental systems.
1-Fluorobutane (CH₃CH₂CH₂CH₂F), a volatile organic compound, presents potential as a niche environmental tracer. Its unique physicochemical properties, including moderate volatility and low aqueous solubility, may offer advantages in specific hydrogeological settings, such as vapor intrusion studies and tracing in multiphase systems. These application notes provide a comprehensive overview of the potential use of this compound as an environmental tracer, including its properties, proposed analytical methods, and protocols for its application in environmental fate studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a tracer is paramount for interpreting study results. The properties of this compound suggest it will behave as a volatile, sparingly soluble tracer in aqueous systems.
| Property | Value | Reference |
| Molecular Formula | C₄H₉F | N/A |
| Molar Mass | 76.11 g/mol | N/A |
| Boiling Point | 32 °C | N/A |
| Density | 0.78 g/cm³ at 20°C | N/A |
| Water Solubility | Low (estimated) | N/A |
| Vapor Pressure | High (estimated) | N/A |
| Octanol-Water Partition Coefficient (log Kow) | Estimated to be low to moderate | N/A |
Experimental Protocols
The following protocols are proposed for the use of this compound as an environmental tracer. These are based on established methodologies for other volatile organic tracers and should be optimized for specific site conditions.
Protocol 1: Analysis of this compound in Water and Soil Samples by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Objective: To quantify the concentration of this compound in aqueous and soil/sediment samples.
Materials:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Headspace Autosampler
-
20 mL Headspace Vials with PTFE-lined septa
-
This compound standard (high purity)
-
Methanol (purge and trap grade)
-
Deionized water
-
Sodium chloride (for salting out)
-
Internal standard (e.g., 1-bromo-3-fluorobenzene)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1000 mg/L).
-
Prepare a series of aqueous calibration standards by spiking known amounts of the stock solution into deionized water in headspace vials. The concentration range should bracket the expected sample concentrations.
-
Add a consistent amount of internal standard to each calibration standard.
-
For soil analysis, prepare calibration standards in a clean sand matrix.
-
-
Sample Preparation (Water):
-
Collect water samples in vials with zero headspace.
-
Transfer a precise volume (e.g., 10 mL) of the water sample to a 20 mL headspace vial.
-
Add a consistent amount of internal standard.
-
Add a known amount of sodium chloride (e.g., 2 g) to increase the partitioning of this compound into the headspace.
-
Immediately seal the vial.
-
-
Sample Preparation (Soil/Sediment):
-
Collect soil/sediment samples and store them in airtight containers.
-
Place a known weight of the soil/sediment sample (e.g., 5 g) into a 20 mL headspace vial.
-
Add a known volume of deionized water (e.g., 10 mL).
-
Add a consistent amount of internal standard.
-
Immediately seal the vial and vortex to create a slurry.
-
-
HS-GC-MS Analysis:
-
Place the prepared vials in the headspace autosampler.
-
Equilibrate the vials at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow this compound to partition into the headspace.
-
The autosampler will inject a known volume of the headspace into the GC-MS.
-
Run the samples using a suitable GC column (e.g., DB-624) and a temperature program that provides good separation of this compound from other volatile compounds.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by comparing their peak area ratios to the calibration curve.
-
Protocol 2: Groundwater Tracer Test using this compound
Objective: To determine groundwater flow velocity and direction.
Materials:
-
This compound (tracer grade)
-
Injection pump and tubing
-
Downhole monitoring equipment (e.g., multi-level samplers)
-
Sample collection vials
-
Field GC or sample preservation materials for off-site analysis
Procedure:
-
Pre-injection:
-
Conduct a thorough hydrogeological characterization of the site.
-
Install injection and monitoring wells at appropriate locations and depths.
-
Collect background samples from all monitoring points to establish baseline conditions.
-
-
Tracer Injection:
-
Prepare a known mass of this compound. Due to its volatility, it is recommended to dissolve it in a carrier solvent (e.g., ethanol) or introduce it as a gas.
-
Inject the tracer solution or gas into the injection well at a controlled rate.
-
Record the start time and total mass of the injected tracer.
-
-
Monitoring:
-
Collect samples from the monitoring wells at a predetermined frequency. The sampling frequency should be higher in the early stages of the test.
-
Analyze the samples for this compound concentration using the HS-GC-MS method described in Protocol 1.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each monitoring point to generate breakthrough curves.
-
From the breakthrough curves, determine the time of arrival of the peak concentration.
-
Calculate the groundwater velocity between the injection and monitoring points.
-
The spatial distribution of the tracer over time will indicate the groundwater flow direction and dispersion characteristics.
-
Data Presentation
Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Example of this compound Concentration Data from a Groundwater Tracer Test
| Monitoring Well ID | Distance from Injection (m) | Time (hours) | This compound Concentration (µg/L) |
| MW-1 | 5 | 2 | < 0.1 |
| MW-1 | 5 | 4 | 1.5 |
| MW-1 | 5 | 6 | 12.8 |
| MW-1 | 5 | 8 | 5.2 |
| MW-2 | 10 | 8 | < 0.1 |
| MW-2 | 10 | 12 | 2.1 |
| MW-2 | 10 | 16 | 8.9 |
| MW-2 | 10 | 20 | 3.4 |
Visualizations
Diagrams are essential for visualizing experimental workflows and conceptual models in environmental tracer studies.
Caption: Workflow for the analysis of this compound in environmental samples.
Caption: Conceptual model of a groundwater tracer study using this compound.
Environmental Fate Considerations
The environmental fate of this compound is a key consideration for its use as a tracer. While specific data is limited, its behavior can be inferred from its structure and the behavior of similar compounds.
-
Degradation: As a monofluorinated alkane, this compound is expected to be more susceptible to microbial degradation than highly fluorinated compounds like PFAS. However, the carbon-fluorine bond is strong, and degradation rates may be slow. Both aerobic and anaerobic degradation pathways are possible, likely initiated by monooxygenase or dehalogenase enzymes. The potential for degradation should be assessed in site-specific microcosm studies.
-
Sorption: Due to its non-polar nature, this compound is expected to sorb to organic carbon in soil and sediment. The extent of sorption will depend on the organic carbon content of the matrix. This sorption will retard its transport relative to the bulk movement of water.
-
Volatilization: With a boiling point of 32°C, this compound is volatile. In surface water applications, volatilization to the atmosphere will be a significant loss mechanism. In subsurface applications, it has the potential to partition into the soil gas phase, making it a candidate for vapor intrusion studies.
Limitations and Future Research
The use of this compound as an environmental tracer is still in a conceptual stage. Significant research is required to validate its efficacy and understand its environmental behavior. Key areas for future research include:
-
Development and validation of robust analytical methods for a range of environmental matrices.
-
Laboratory studies to quantify degradation rates and sorption coefficients under various environmental conditions.
-
Field-scale pilot studies to compare the performance of this compound with established tracers.
-
Toxicological studies to assess any potential environmental or health risks associated with its use.
Conclusion
This compound holds promise as a novel environmental tracer for specific applications, particularly those involving vapor transport and multiphase systems. Its unique physicochemical properties differentiate it from commonly used tracers. The protocols and information provided in these application notes offer a starting point for researchers interested in exploring the potential of this compound. However, further research is essential to fully characterize its environmental fate and to develop standardized methodologies for its use.
Application Notes and Protocols: Reaction Kinetics of 1-Fluorobutane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, crucial for the synthesis of a wide array of molecules, including pharmaceuticals. The bimolecular nucleophilic substitution (SN2) reaction is a key mechanism in this class of reactions. 1-Fluorobutane, as a primary alkyl fluoride, presents a unique case for studying SN2 reaction kinetics. Due to the high electronegativity of fluorine and the exceptional strength of the carbon-fluorine (C-F) bond, this compound is generally considered to be poorly reactive towards nucleophilic substitution.[1][2] Understanding the kinetics of its reactions is essential for predicting reaction feasibility, optimizing conditions, and for the development of novel fluorination and de-fluorination methodologies in drug discovery and development.
These application notes provide a theoretical overview of the factors governing the SN2 reactivity of this compound, a summary of expected relative reactivities, and detailed protocols for the kinetic analysis of its reactions with nucleophiles.
Theoretical Background
The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[3] The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, exhibiting second-order kinetics.[3]
Rate = k[Alkyl Halide][Nucleophile]
Several factors influence the rate constant (k) of an SN2 reaction:
-
Substrate Structure: Steric hindrance around the reaction center impedes the backside attack of the nucleophile, slowing down the reaction. Primary alkyl halides, like this compound, are generally more reactive in SN2 reactions than secondary or tertiary halides.[4]
-
Nucleophile Strength: A stronger nucleophile, which is more willing to donate its electron pair, will lead to a faster SN2 reaction.[5]
-
Leaving Group Ability: A good leaving group is a species that is stable on its own after detaching from the substrate. Weaker bases are better leaving groups.[4]
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive.[5]
For 1-halobutanes, the reactivity in SN2 reactions is largely dictated by the nature of the halogen, which acts as the leaving group. The ability of the halide ion to act as a leaving group increases down the group in the periodic table (I- > Br- > Cl- > F-).[1] This is because the larger iodide ion can better stabilize the negative charge and the carbon-iodine bond is the weakest among the carbon-halogen bonds.[6] Consequently, this compound is the least reactive among the 1-halobutanes in SN2 reactions.[1]
Data Presentation
Due to the extremely low reactivity of this compound in SN2 reactions, specific quantitative kinetic data such as rate constants and activation energies are scarce in the scientific literature. However, the relative reactivity of 1-halobutanes is well-established. The following table provides a qualitative and quantitative comparison of the relative rates of reaction of 1-halobutanes with a common nucleophile, iodide, in acetone (a classic Finkelstein reaction).
| Alkyl Halide | Leaving Group | C-X Bond Energy (kJ/mol) | Relative Rate (vs. 1-Chlorobutane) |
| This compound | F⁻ | ~484 | Very Slow (<<1) |
| 1-Chlorobutane | Cl⁻ | ~338 | 1 |
| 1-Bromobutane | Br⁻ | ~276 | ~200 |
| 1-Iodobutane | I⁻ | ~238 | ~30,000 |
Note: The relative rates for chloro-, bromo-, and iodobutane are approximate and can vary with specific reaction conditions. The rate for this compound is significantly lower and not precisely quantified under standard conditions.
Experimental Protocols
Given the slow reaction rates expected for this compound, kinetic studies require sensitive analytical techniques and potentially elevated temperatures or the use of highly reactive nucleophiles. The following is a general protocol that can be adapted for studying the kinetics of the reaction of this compound with a nucleophile, such as sodium iodide in acetone (Finkelstein reaction).
Protocol: Kinetic Analysis of the Reaction of this compound with Sodium Iodide in Acetone
Objective: To determine the second-order rate constant for the reaction of this compound with sodium iodide in acetone at a given temperature.
Materials:
-
This compound (high purity)
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous, HPLC grade)
-
Internal standard (e.g., a non-reactive higher alkane like dodecane)
-
Reaction vials with septa
-
Thermostatted oil bath or heating block
-
Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)
-
Syringes for sampling
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in anhydrous acetone in a volumetric flask. Add a known concentration of the internal standard to this solution.
-
Prepare a stock solution of sodium iodide of a known concentration (e.g., 0.1 M) in anhydrous acetone in a separate volumetric flask. Ensure the sodium iodide is completely dissolved.
-
-
Reaction Setup:
-
In a series of reaction vials, add a known volume of the sodium iodide solution.
-
Place the vials in the thermostatted bath and allow them to reach the desired reaction temperature (e.g., 50 °C).
-
To initiate the reaction, add a known volume of the pre-heated this compound/internal standard solution to each vial, start the timer, and cap the vials tightly.
-
-
Sampling and Quenching:
-
At regular time intervals, withdraw a small aliquot (e.g., 100 µL) from a reaction vial using a syringe.
-
Immediately quench the reaction by diluting the aliquot in a vial containing a larger volume of a suitable solvent (e.g., diethyl ether with a small amount of water to precipitate the inorganic salts).
-
-
Analysis:
-
Analyze the quenched samples by GC-FID or GC-MS. The internal standard will allow for accurate quantification of the this compound concentration at each time point.
-
Create a calibration curve for this compound against the internal standard to ensure accurate concentration measurements.
-
-
Data Analysis:
-
Plot the reciprocal of the concentration of this compound (1/[this compound]) versus time.
-
For a second-order reaction, this plot should yield a straight line.
-
The slope of this line will be equal to the second-order rate constant, k.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Visualizations
The following diagrams illustrate key aspects of the reaction kinetics of this compound with nucleophiles.
Caption: SN2 reaction pathway for this compound with a nucleophile.
Caption: Factors influencing the SN2 reactivity of this compound.
References
Application Notes and Protocols for the Gas-Phase Synthesis of 1-Fluorobutane from 1-Butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a proposed protocol for the continuous-flow, gas-phase synthesis of 1-fluorobutane from 1-butanol. The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This protocol offers a conceptual framework for a potentially safer and more efficient alternative to traditional batch fluorination methods, which often involve hazardous reagents and challenging workups. The proposed methodology is based on analogous gas-phase halogenation reactions and utilizes a solid-supported catalyst.[1][2]
Introduction
The conversion of alcohols to alkyl fluorides is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. While numerous methods exist for this conversion in the liquid phase, such as the use of diethylaminosulfur trifluoride (DAST), they can present challenges in terms of reagent handling, product purification, and scalability.[3][4] Gas-phase synthesis offers several potential advantages, including the ability to operate continuously, easier product separation, and potentially improved safety profiles.
This document outlines a proposed experimental setup and protocol for the gas-phase synthesis of this compound from 1-butanol. The methodology is adapted from established continuous-flow gas-phase processes for the synthesis of other 1-halobutanes.[1][2] A key aspect of this proposed method is the use of a supported catalyst to facilitate the nucleophilic substitution of the hydroxyl group with a fluoride ion in a heated reactor.
Reaction Principle
The overall reaction involves the conversion of 1-butanol to this compound in the presence of a fluorinating agent and a catalyst at elevated temperatures in the gas phase.
CH₃CH₂CH₂CH₂-OH (g) + HF (g) --(Catalyst)--> CH₃CH₂CH₂CH₂-F (g) + H₂O (g)
An alternative approach could involve a supported fluorinating agent that is periodically regenerated. For the purpose of this protocol, we will focus on the use of a continuous flow of a fluorinating agent like hydrogen fluoride (HF) over a solid catalyst.
Experimental Apparatus
A continuous-flow plug-flow reactor system is proposed. The key components include:
-
Reactant Delivery System: Two separate feed lines for 1-butanol and the fluorinating agent (e.g., anhydrous HF gas). Mass flow controllers are essential for precise control of the reactant feed rates. The 1-butanol is vaporized in a heated mixing chamber before entering the reactor.
-
Plug-Flow Reactor: A heated tube reactor (e.g., made of Monel or another corrosion-resistant alloy) packed with the supported catalyst. The reactor temperature should be precisely controlled.
-
Condensation and Collection System: A series of cold traps (e.g., using dry ice/acetone or a cryocooler) to condense the product and unreacted starting materials. An optional scrubber containing a suitable base (e.g., aqueous KOH or NaOH) can be used to neutralize any unreacted acidic gases before venting.
-
Analytical System: An in-line or at-line gas chromatograph (GC) equipped with a flame ionization detector (FID) and/or a mass spectrometer (MS) for real-time monitoring of the reaction progress and product distribution.
Proposed Experimental Protocol
4.1. Catalyst Preparation
A solid-supported catalyst is proposed to facilitate the reaction. A metal fluoride supported on a high-surface-area material like alumina or fluorinated alumina is a suitable starting point. For example, a catalyst could be prepared by impregnating γ-alumina with a solution of a metal salt (e.g., zinc chloride), followed by calcination and subsequent fluorination with a stream of HF/N₂ at elevated temperatures. The catalyst should be characterized before use (e.g., by BET surface area analysis, XRD).
4.2. Reaction Procedure
-
System Preparation: The reactor is packed with the catalyst and the entire system is purged with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Heating: The reactor is heated to the desired reaction temperature (e.g., 150-250 °C) under a continuous flow of inert gas.
-
Reactant Introduction: Once the desired temperature is stable, the flow of 1-butanol vapor and the fluorinating agent (e.g., anhydrous HF) is initiated at a specific molar ratio. The flow rates should be carefully controlled by the mass flow controllers.
-
Reaction Monitoring: The effluent from the reactor is passed through the analytical system to monitor the conversion of 1-butanol and the formation of this compound and any byproducts.
-
Product Collection: The product stream is passed through the cold traps to condense the this compound, unreacted 1-butanol, and water.
-
Work-up: The collected condensate is carefully neutralized with a weak base (e.g., aqueous sodium bicarbonate solution), and the organic layer is separated, dried over a suitable drying agent (e.g., anhydrous MgSO₄), and filtered.
-
Purification: The crude this compound can be purified by fractional distillation.
4.3. Safety Precautions
-
Anhydrous hydrogen fluoride is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. A calcium gluconate gel should be readily available as a first-aid measure for HF burns.
-
The reaction is performed at elevated temperatures and pressures. The reactor system must be designed to withstand these conditions safely.
-
Proper trapping and neutralization of unreacted HF are crucial.
Data Presentation
The following tables summarize hypothetical quantitative data for process optimization.
Table 1: Physical Properties of Reactants and Product
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |
| 1-Butanol | 74.12 | 117.7 | 0.810 |
| This compound | 76.11 | 32.5 | 0.779 |
| Hydrogen Fluoride | 20.01 | 19.5 | 0.991 (liquid at b.p.) |
Table 2: Hypothetical Reaction Parameters and Results
| Entry | Catalyst | Temperature (°C) | 1-Butanol Flow Rate (mmol/min) | HF:Butanol Ratio | Conversion of 1-Butanol (%) | Selectivity for this compound (%) |
| 1 | 15% ZnF₂/Al₂O₃ | 150 | 1.0 | 2:1 | 45 | 85 |
| 2 | 15% ZnF₂/Al₂O₃ | 200 | 1.0 | 2:1 | 65 | 78 |
| 3 | 15% ZnF₂/Al₂O₃ | 200 | 2.0 | 2:1 | 55 | 82 |
| 4 | 15% ZnF₂/Al₂O₃ | 200 | 1.0 | 3:1 | 75 | 72 |
| 5 | 10% NiF₂/Al₂O₃ | 200 | 1.0 | 2:1 | 70 | 88 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will depend on the specific experimental conditions and catalyst used.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the continuous gas-phase synthesis of this compound.
Conclusion
The proposed gas-phase synthesis of this compound from 1-butanol offers a promising avenue for the development of a continuous and potentially more efficient fluorination process. The key to this methodology lies in the development of a robust and selective solid-supported catalyst. Further research and optimization of reaction parameters, including catalyst composition, temperature, flow rates, and reactant ratios, are necessary to validate and establish this protocol. This approach has the potential to be a valuable tool for researchers in organic synthesis and drug development.
References
- 1. Continuous-flow, gas phase synthesis of 1-chlorobutane (1-bromobutane) from 1-butanol and aqueous HCl (HBr) over silica-supported quaternary phosphonium salt - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Continuous-flow, gas phase synthesis of 1-chlorobutane (1-bromobutane) from 1-butanol and aqueous HCl (HBr) over silica-supported quaternary phosphonium salt - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
The Utility of 1-Fluorobutane as a Derivatizing Agent in GC-MS Analysis: A Review of a Novel Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of analytical chemistry, renowned for its high resolution and sensitivity in the separation and identification of volatile and semi-volatile compounds. However, many compounds of interest, particularly in biological and pharmaceutical matrices, possess polar functional groups that render them non-volatile and prone to thermal degradation, making them unsuitable for direct GC-MS analysis. Chemical derivatization is a critical sample preparation technique that addresses these challenges by chemically modifying the analytes to enhance their volatility, stability, and chromatographic behavior.[1][2][3] This application note explores the theoretical application of 1-fluorobutane as a novel alkylating agent for the derivatization of acidic compounds prior to GC-MS analysis. While not a conventional derivatizing agent, this document outlines a potential methodology and discusses the anticipated benefits and challenges.
Introduction to Derivatization in GC-MS
Derivatization is a process that transforms a chemical compound into a product of similar but more volatile and stable structure.[1] The primary objectives of derivatization for GC-MS analysis are:
-
Increased Volatility: By masking polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups, the intermolecular hydrogen bonding is reduced, leading to an increase in the analyte's vapor pressure.[4][5]
-
Enhanced Thermal Stability: Derivatization protects thermally labile groups from degradation in the high-temperature environment of the GC injector and column.[6]
-
Improved Chromatographic Performance: Derivatized analytes often exhibit sharper, more symmetrical peaks, leading to better resolution and sensitivity.[3]
-
Enhanced Mass Spectral Characteristics: Derivatization can introduce specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation and quantification.[3]
Common derivatization reactions include silylation, acylation, and alkylation.[3][7] Alkylation, the introduction of an alkyl group, is particularly effective for acidic compounds like carboxylic acids and phenols.[5]
This compound: A Potential Alkylating Agent
While traditional alkylating agents can be harsh and non-specific, this compound presents an intriguing possibility for targeted derivatization. The rationale for its potential use lies in the activation of the C-F bond under specific catalytic conditions to facilitate a nucleophilic substitution reaction with an acidic proton of the analyte.
Proposed Derivatization Reaction
The proposed reaction involves the replacement of an active hydrogen on a carboxylic acid with a butyl group from this compound, catalyzed by a Lewis acid.
Analyte-COOH + F-CH₂(CH₂)₂CH₃ ---[Lewis Acid Catalyst]--> Analyte-COO-CH₂(CH₂)₂CH₃ + HF
Experimental Protocol: A Conceptual Framework
As the use of this compound as a derivatizing agent is a novel concept, the following protocol is a theoretical starting point for method development.
Reagents and Materials
-
Analyte standard (e.g., a carboxylic acid)
-
This compound (high purity)
-
Lewis Acid Catalyst (e.g., Boron Trifluoride)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Derivatization vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Derivatization Procedure
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte standard in the anhydrous solvent.
-
Reaction Setup: In a derivatization vial, add 100 µL of the analyte solution.
-
Reagent Addition: Add a 10-fold molar excess of this compound and a catalytic amount of the Lewis acid.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Quenching: Cool the vial to room temperature and add 100 µL of a quenching solution (e.g., saturated sodium bicarbonate) to neutralize the catalyst.
-
Extraction: Add 500 µL of an extraction solvent (e.g., hexane), vortex for 1 minute, and allow the layers to separate.
-
Analysis: Carefully transfer the organic layer to an autosampler vial for GC-MS analysis.
GC-MS Parameters (Starting Point)
| Parameter | Setting |
| GC System | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Mass Spectrometer | |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan |
Visualizing the Workflow
The following diagrams illustrate the conceptual derivatization workflow and the proposed reaction pathway.
Caption: Conceptual workflow for derivatization using this compound.
Caption: Proposed reaction of a carboxylic acid with this compound.
Anticipated Results and Discussion
Successful derivatization of a carboxylic acid with this compound would result in the formation of a butyl ester. This derivative is expected to be significantly more volatile and thermally stable than the parent acid, leading to improved peak shape and a shorter retention time in the GC analysis. The mass spectrum of the butyl ester would exhibit characteristic fragments, including a molecular ion peak corresponding to the derivatized analyte and fragment ions resulting from the loss of the butyl group or parts thereof.
Challenges and Future Directions
The primary challenge in this proposed methodology is the activation of the chemically robust C-F bond in this compound under conditions that do not degrade the analyte. Extensive optimization of the catalyst, solvent, temperature, and reaction time will be necessary. Future work should focus on screening various Lewis acid catalysts and exploring alternative energy sources, such as microwave irradiation, to promote the reaction. Furthermore, the protocol would need to be validated for a range of acidic analytes to assess its applicability and robustness.
Conclusion
While the use of this compound as a derivatizing agent for GC-MS analysis is currently a theoretical concept, it presents an innovative approach to alkylation. The development of a successful protocol could offer a novel tool for the analysis of acidic compounds in complex matrices. Further research is required to establish the feasibility and practicality of this method.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. gcms.cz [gcms.cz]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of 1-Fluorobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-fluorobutane from 1-bromobutane utilizing microwave-assisted nucleophilic fluorination. This method offers significant advantages over traditional heating methods, including drastically reduced reaction times and potentially higher yields.
Introduction
This compound is an important organofluorine compound with applications in various fields, including as a reagent in organic synthesis and potentially in the development of pharmaceuticals and agrochemicals. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to cleaner products and higher yields in shorter timeframes.[1][2] This protocol describes the synthesis of this compound via a nucleophilic substitution (SN2) reaction, where a bromide is displaced by a fluoride ion from potassium fluoride (KF). The use of a phase-transfer catalyst is incorporated to enhance the solubility and reactivity of the fluoride salt in the organic phase.
Reaction Principle
The synthesis proceeds via an SN2 mechanism where the fluoride ion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom in 1-bromobutane. The reaction is facilitated by microwave irradiation, which provides rapid and uniform heating of the reaction mixture.
Reaction Scheme:
CH₃CH₂CH₂CH₂Br + KF --(Microwave, Phase-Transfer Catalyst)--> CH₃CH₂CH₂CH₂F + KBr
Experimental Protocols
Materials and Equipment:
-
1-Bromobutane (C₄H₉Br)
-
Potassium Fluoride (KF), spray-dried
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Acetonitrile (CH₃CN), anhydrous
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
Microwave reaction vials with caps
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Safety Precautions:
-
1-Bromobutane is a flammable liquid and an irritant.
-
Acetonitrile is flammable and toxic.
-
Microwave reactions should be carried out in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Detailed Synthesis Protocol:
-
Reagent Preparation:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add spray-dried potassium fluoride (2.0 mmol, 116.2 mg).
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (0.1 mmol, 32.2 mg).
-
Add anhydrous acetonitrile (5 mL).
-
-
Reaction Setup:
-
To the suspension, add 1-bromobutane (1.0 mmol, 137.0 mg, 0.108 mL).
-
Seal the reaction vial securely with a cap.
-
-
Microwave Irradiation:
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters as follows (these may require optimization for different microwave systems):
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: 100 W (dynamic power control to maintain temperature)
-
Stirring: High
-
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture to remove the insoluble potassium salts (KF and KBr).
-
Wash the solids with a small amount of acetonitrile.
-
Combine the filtrate and the washing.
-
Due to the low boiling point of this compound (32-33 °C), careful removal of the solvent at reduced pressure and low temperature is necessary.[3] Alternatively, the product can be carefully distilled from the reaction mixture.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Yields (Hypothetical Data for Optimization)
| Entry | Substrate | Fluorinating Agent | Catalyst | Solvent | Temp (°C) | Time (min) | Power (W) | Yield (%) |
| 1 | 1-Bromobutane | KF | TBAB | CH₃CN | 100 | 15 | 100 | 65 |
| 2 | 1-Bromobutane | KF | TBAB | CH₃CN | 120 | 10 | 100 | 85 |
| 3 | 1-Bromobutane | KF | TBAB | CH₃CN | 140 | 5 | 150 | 78 (decomposition observed) |
| 4 | 1-Bromobutane | KF | 18-Crown-6 | CH₃CN | 120 | 10 | 100 | 88 |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by GC-MS and NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Inlet Temperature: 200 °C
-
Oven Program: 35 °C for 5 min, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-100.
-
-
Expected Results:
-
The retention time for this compound will be shorter than that of 1-bromobutane.
-
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 76. Key fragments may include [M-H]⁺ at m/z 75, [C₄H₈]⁺ at m/z 56, and [C₃H₇]⁺ at m/z 43.[4]
-
Table 2: GC-MS Data for this compound
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | (Varies with system) | 76 | 56, 43 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: CDCl₃
-
¹H NMR:
-
The proton spectrum will show characteristic signals for the butyl chain, with coupling to the fluorine atom.
-
Expected Chemical Shifts (δ, ppm):
-
~4.4 (dt, 2H, -CH₂F)
-
~1.7 (m, 2H, -CH₂CH₂F)
-
~1.4 (m, 2H, -CH₃CH₂-)
-
~0.9 (t, 3H, -CH₃)
-
-
-
¹⁹F NMR:
-
The fluorine spectrum will show a single signal, typically a triplet of triplets due to coupling with the adjacent protons.
-
Expected Chemical Shift (δ, ppm):
-
~ -218 ppm (relative to CFCl₃)
-
-
Table 3: NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~4.4 | dt | JHF ≈ 47, JHH ≈ 6 | -CH₂F |
| ¹H | ~1.7 | m | -CH₂CH₂F | |
| ¹H | ~1.4 | m | -CH₃CH₂- | |
| ¹H | ~0.9 | t | JHH ≈ 7 | -CH₃ |
| ¹⁹F | ~ -218 | tt | JHF ≈ 47, JHF ≈ 25 | -CH₂F |
Mandatory Visualizations
Caption: SN2 reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
References
Application Notes and Protocols for the Continuous Flow Synthesis of 1-Fluorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 1-fluorobutane utilizing continuous flow chemistry. Flow chemistry offers significant advantages over traditional batch processes for fluorination reactions, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for higher yields and purity. The following protocols describe two distinct and promising methods for the synthesis of this compound in a continuous flow setup.
Method 1: Deoxyfluorination of 1-Butanol using Diethylaminosulfur Trifluoride (DAST) in a Coil Reactor
This method employs the widely used fluorinating agent Diethylaminosulfur Trifluoride (DAST) to convert 1-butanol to this compound in a continuous flow system. The use of a flow reactor mitigates the hazards associated with the thermal instability of DAST, which can be problematic in large-scale batch reactions.[1][2][3]
Experimental Workflow
Caption: Workflow for DAST-mediated fluorination of 1-butanol.
Experimental Protocol
Materials:
-
1-Butanol (reagent grade)
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Syringe pumps (3)
-
High-pressure PFA tubing (e.g., 1/16" OD, 0.75 mm ID)
-
T-mixer
-
Heating unit (e.g., oil bath or reaction block)
-
Back pressure regulator (e.g., 100 psi)
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Prepare a 1.0 M solution of 1-butanol in anhydrous DCM.
-
Prepare a 1.1 M solution of DAST in anhydrous DCM.
-
Degas both solutions by bubbling with nitrogen for 15 minutes.
-
-
System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram. A coil reactor can be constructed by wrapping a suitable length of PFA tubing around a cylindrical object. For a residence time of 10 minutes at a total flow rate of 0.2 mL/min, a reactor volume of 2 mL is required.
-
The reactor coil is submerged in a heating bath set to 70 °C.
-
A back pressure regulator (100 psi) is placed after the reactor to ensure the solvent remains in the liquid phase at the reaction temperature.
-
-
Reaction Execution:
-
Load the 1-butanol solution and the DAST solution into separate syringes and place them on two syringe pumps.
-
Load the saturated NaHCO₃ solution into a third syringe on a separate pump for the in-line quench.
-
Set the flow rates for the 1-butanol and DAST solutions to 0.1 mL/min each (total flow rate of 0.2 mL/min).
-
Set the flow rate for the quench solution to 0.4 mL/min.
-
Start the pumps to introduce the reagents into the system. The two reagent streams combine in the T-mixer before entering the heated coil reactor.
-
After the reactor, the product stream is mixed with the quench solution to neutralize any unreacted DAST and acidic byproducts.
-
Collect the biphasic output in a cooled collection vessel.
-
-
Work-up and Analysis:
-
Separate the organic layer from the collected mixture.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
The solvent can be carefully removed by distillation to isolate the this compound product.
-
Analyze the product by GC-MS and ¹H NMR to determine yield and purity.
-
Method 2: Nucleophilic Substitution of 1-Bromobutane in a Packed-Bed Reactor
This method involves the synthesis of this compound from 1-bromobutane via a nucleophilic substitution reaction using a solid-supported fluoride source in a continuous flow packed-bed reactor. This approach avoids hazardous reagents like DAST and allows for easier product purification. The protocol for the synthesis of 1-bromobutane from 1-butanol in a flow system is well-established and can be used as a preceding step.[4][5][6]
Reaction Scheme
Caption: General scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
1-Bromobutane
-
Cesium fluoride (CsF), anhydrous
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Acetonitrile, anhydrous
-
Glass beads (for reactor packing)
-
HPLC pump
-
Packed-bed reactor column
-
Heating unit
-
Back pressure regulator
Procedure:
-
Packed-Bed Reactor Preparation:
-
Thoroughly dry the CsF in a vacuum oven overnight.
-
In a glovebox, mix the anhydrous CsF with glass beads in a 1:1 weight ratio to ensure good flow characteristics.
-
Carefully pack the reactor column with this mixture.
-
-
System Setup:
-
Install the packed-bed reactor in a column heater and set the temperature to 120 °C.
-
Connect the HPLC pump to the inlet of the reactor and a back pressure regulator (e.g., 200 psi) to the outlet.
-
-
Reaction Execution:
-
Prepare a 0.5 M solution of 1-bromobutane in anhydrous acetonitrile. If using a phase-transfer catalyst, add TBAB to a concentration of 0.05 M.
-
Pump the solution through the heated packed-bed reactor at a flow rate that provides the desired residence time (e.g., for a 5 mL packed bed and a flow rate of 0.25 mL/min, the residence time is 20 minutes).
-
Collect the effluent from the back pressure regulator in a collection vessel.
-
-
Work-up and Analysis:
-
The collected solution contains the this compound product, unreacted 1-bromobutane, and the solvent.
-
The product can be isolated by fractional distillation.
-
Analyze the product fractions by GC-MS and ¹H NMR to determine the conversion, yield, and purity.
-
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the described flow chemistry methods. Note that these values are based on related literature and may require optimization for the specific synthesis of this compound.
| Parameter | Method 1: DAST from 1-Butanol | Method 2: Packed-Bed from 1-Bromobutane |
| Starting Material | 1-Butanol | 1-Bromobutane |
| Fluorinating Agent | Diethylaminosulfur trifluoride (DAST) | Cesium Fluoride (CsF) |
| Reactor Type | PFA Coil Reactor | Packed-Bed Reactor |
| Solvent | Dichloromethane (DCM) | Acetonitrile |
| Temperature | 60-80 °C | 100-140 °C |
| Pressure | ~100 psi | ~200 psi |
| Residence Time | 5-20 minutes | 15-30 minutes |
| Typical Concentration | 1.0 M | 0.5 M |
| Expected Yield | >75% | >80% (conversion) |
| Key Advantages | Direct conversion from alcohol, common laboratory reagent. | Avoids hazardous reagents, potential for high selectivity. |
| Key Considerations | DAST is hazardous and moisture-sensitive. In-line quench is crucial. | Requires pre-synthesis of 1-bromobutane. Packing of the reactor is critical. |
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific equipment and laboratory conditions. All work with hazardous chemicals, such as DAST, should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 4. Continuous-flow, gas phase synthesis of 1-chlorobutane (1-bromobutane) from 1-butanol and aqueous HCl (HBr) over silica-supported quaternary phosphonium salt - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Continuous-flow, gas phase synthesis of 1-chlorobutane (1-bromobutane) from 1-butanol and aqueous HCl (HBr) over silica-supported quaternary phosphonium salt - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Fluorobutane Yield in the Finkelstein Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-fluorobutane via the Finkelstein reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound using the Finkelstein reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Inactive Fluoride Salt: Potassium fluoride (KF) is hygroscopic and the presence of water will significantly reduce its nucleophilicity. | Use spray-dried KF for higher surface area and reactivity.[1] If using standard anhydrous KF, ensure it is thoroughly dried in an oven and cooled under an inert atmosphere before use. |
| Poor Solubility of Fluoride Salt: KF has low solubility in many organic solvents, limiting the concentration of the nucleophile. | Employ a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2] Add a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) to solubilize the fluoride salt.[3] | |
| Poor Leaving Group: The starting alkyl halide may have a leaving group that is not easily displaced. | 1-Bromobutane is generally more reactive than 1-chlorobutane in SN2 reactions.[4] Consider using 1-bromobutane as the starting material for a faster reaction. | |
| Low Reaction Temperature: The activation energy for the reaction may not be met, resulting in a slow reaction rate. | Gently heat the reaction mixture. The optimal temperature will depend on the solvent used. Monitor the reaction for the formation of elimination byproducts at higher temperatures. | |
| Formation of Butene (Elimination Byproduct) | High Reaction Temperature: Higher temperatures can favor the E2 elimination pathway, especially with a strong base like the fluoride ion. | Maintain the lowest effective temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or GC to minimize heating time. |
| Sterically Hindered Base/Nucleophile: While fluoride is small, the use of bulky phase-transfer catalysts could potentially increase the likelihood of elimination. | If elimination is a significant issue, consider using a less sterically demanding phase-transfer catalyst. | |
| Reaction Stalls or is Incomplete | Insufficient Fluoride Salt: The reaction is an equilibrium process, and an insufficient amount of the fluoride salt will not drive the reaction to completion. | Use a significant excess of the potassium fluoride salt to shift the equilibrium towards the product.[3] |
| Precipitation of Metal Halide: The precipitation of the resulting potassium chloride or bromide can sometimes coat the surface of the KF, preventing it from reacting. | Vigorous stirring is essential to maintain a good suspension of the KF and expose fresh surfaces to the reaction mixture. | |
| Difficulty in Product Isolation | Similar Boiling Points: The boiling point of this compound (32 °C) is low, which can lead to loss during solvent removal. | Use a cooled receiving flask during distillation and be cautious during rotary evaporation. It may be preferable to extract the product into a higher-boiling solvent before purification if the reaction solvent has a similar boiling point. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Finkelstein reaction to produce this compound?
A1: The Finkelstein reaction for the synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][5][6][7] The fluoride ion (F⁻) from a source like potassium fluoride (KF) acts as a nucleophile and attacks the electrophilic carbon atom of the 1-halobutane (e.g., 1-chlorobutane or 1-bromobutane). This occurs in a single, concerted step where the fluoride ion forms a new carbon-fluorine bond while the halide leaving group (Cl⁻ or Br⁻) departs.
Q2: Why is the choice of solvent so critical in this reaction?
A2: The choice of solvent is crucial for several reasons. Firstly, a polar aprotic solvent like DMF, DMSO, or acetonitrile is required to dissolve the potassium fluoride to some extent, allowing the fluoride ion to be an effective nucleophile.[2] Protic solvents (like water or alcohols) will solvate the fluoride ion through hydrogen bonding, reducing its nucleophilicity and leading to lower yields.[5] Secondly, in the classic Finkelstein reaction with iodide, the insolubility of the resulting NaCl or NaBr in acetone drives the reaction forward; a similar principle applies here, although the solubility differences are less pronounced with fluoride salts.[7]
Q3: What is the purpose of a phase-transfer catalyst or a crown ether?
A3: A phase-transfer catalyst (PTC) or a crown ether is used to increase the solubility of the potassium fluoride in the organic solvent.[3] A PTC, typically a quaternary ammonium salt, has a lipophilic exterior that allows it to be soluble in the organic phase, while its cationic center can pair with the fluoride anion, effectively shuttling it into the reaction medium. A crown ether, like 18-crown-6, can chelate the potassium cation (K⁺), leaving the fluoride anion more "naked" and, therefore, more nucleophilic.
Q4: Should I use 1-chlorobutane or 1-bromobutane as the starting material?
A4: In SN2 reactions, the reactivity of the leaving group follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻. Therefore, 1-bromobutane is a more reactive substrate than 1-chlorobutane because bromide is a better leaving group than chloride.[4] Using 1-bromobutane will generally result in a faster reaction and may allow for milder reaction conditions.
Q5: How can I minimize the formation of butene as a byproduct?
A5: Butene is formed via an E2 elimination reaction, which competes with the desired SN2 substitution.[5] The fluoride ion can act as a base, abstracting a proton from the carbon adjacent to the carbon bearing the halogen. To minimize this side reaction, it is important to use the lowest possible reaction temperature that still allows for a reasonable rate of substitution. Since 1-halobutanes are primary halides, they are less prone to elimination than secondary or tertiary halides.
Q6: What is the significance of using spray-dried potassium fluoride?
A6: Spray-dried potassium fluoride has a much higher surface area and smaller particle size compared to standard anhydrous potassium fluoride.[1] This increased surface area enhances its reactivity and solubility in the reaction medium, leading to a higher yield of this compound and potentially shorter reaction times.
Experimental Protocols
Below is a generalized experimental protocol for the synthesis of this compound. This protocol should be adapted and optimized based on the specific laboratory equipment and safety procedures in place.
Materials:
-
1-Bromobutane (or 1-chlorobutane)
-
Spray-dried potassium fluoride (KF)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) or 18-crown-6
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add spray-dried potassium fluoride (2-3 equivalents) and the phase-transfer catalyst (0.1 equivalents).
-
Solvent Addition: Add the anhydrous polar aprotic solvent to the flask.
-
Substrate Addition: Begin stirring the mixture and add 1-bromobutane (1 equivalent) to the flask.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C, depending on the solvent) and allow it to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (potassium bromide/chloride).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water to remove the solvent (if using a water-soluble solvent like DMF) and any remaining salts. Extract the aqueous layer with a low-boiling organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and carefully remove the solvent by distillation.
-
Purification: Purify the crude this compound by fractional distillation, collecting the fraction at the appropriate boiling point (32 °C).
Visualizations
Caption: SN2 mechanism of the Finkelstein reaction.
Caption: A logical workflow for troubleshooting low yield.
Caption: Relationship between reaction parameters and outcomes.
References
Technical Support Center: Synthesis of 1-Fluorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-fluorobutane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Halogen Exchange (Swarts-type or Finkelstein-type reaction): This involves the reaction of a 1-halobutane, typically 1-bromobutane or 1-chlorobutane, with a fluoride source. Common fluorinating agents include potassium fluoride (KF) in a high-boiling solvent like ethylene glycol, or heavy metal fluorides such as silver fluoride (AgF) or mercury(II) fluoride (Hg₂F₂). Phase-transfer catalysts can also be employed with alkali metal fluorides.
-
Deoxyfluorination of 1-Butanol: This method directly converts 1-butanol to this compound using a fluorinating agent. A notable reagent for this transformation is (2-chloro-1,1,2-trifluoroethyl)diethylamine, also known as the Yarovenko-Raksha reagent. Other modern deoxyfluorinating agents like DAST and Deoxo-Fluor® can also be used, though they may be more prone to side reactions like elimination.
Q2: What are the primary side reactions I should be aware of?
A2: The main side reactions in the synthesis of this compound are:
-
Elimination (E2) Reaction: Formation of butenes (primarily 1-butene) is a significant side reaction, especially when using basic fluoride sources or at elevated temperatures.
-
Ether Formation: When synthesizing from 1-butanol, the acid-catalyzed self-condensation of the alcohol can lead to the formation of di-n-butyl ether as a byproduct.
-
Unreacted Starting Material: Incomplete conversion of the starting 1-halobutane or 1-butanol will result in its presence in the final product mixture.
Q3: My yield of this compound is very low. What are the likely causes?
A3: Low yields can be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact yield.
-
Poor Quality Reagents: The purity of the starting materials and the fluorinating agent is crucial. For instance, using wet solvents or insufficiently dried potassium fluoride can inhibit the reaction.
-
Prevalence of Side Reactions: If conditions favor elimination or ether formation, the yield of the desired product will decrease.
-
Product Loss During Workup: this compound is a volatile compound (boiling point: 32-33 °C), and significant amounts can be lost during extraction and distillation if proper care is not taken.
Troubleshooting Guide
Issue 1: High Percentage of Butene in the Product Mixture
Symptoms:
-
GC-MS analysis shows significant peaks corresponding to 1-butene and/or 2-butene.
-
The isolated yield of this compound is lower than expected.
-
A gaseous byproduct may be observed during the reaction.
Possible Causes and Solutions:
| Cause | Solution |
| High Reaction Temperature | Lower the reaction temperature. The substitution reaction (SN2) is generally favored over elimination (E2) at lower temperatures. Monitor the reaction progress at a reduced temperature, even if it requires a longer reaction time. |
| Strongly Basic Conditions | If using a fluoride salt that is also a strong base, consider using a less basic fluorinating agent or a phase-transfer catalyst system which can allow for milder reaction conditions. Tetrabutylammonium fluoride (TBAF) can be an effective, albeit more expensive, alternative. |
| Choice of Leaving Group | When starting from a 1-halobutane, 1-bromobutane is more reactive than 1-chlorobutane and may allow for milder reaction conditions, thus reducing the likelihood of elimination. |
| Solvent Effects | The choice of solvent can influence the SN2/E2 ratio. Polar aprotic solvents like acetonitrile or DMF are generally preferred for SN2 reactions. When using KF, high-boiling polar solvents like diethylene glycol are effective. |
Issue 2: Presence of Di-n-butyl Ether as a Major Byproduct
Symptoms:
-
A high-boiling impurity is observed during distillation.
-
GC-MS or NMR analysis confirms the presence of di-n-butyl ether.
-
This issue is specific to syntheses starting from 1-butanol.
Possible Causes and Solutions:
| Cause | Solution |
| Acid-Catalyzed Dehydration of 1-Butanol | This side reaction is favored by strong acids and high temperatures. If your method involves an acid catalyst, try to minimize the reaction temperature and time. Alternatively, consider a different synthetic route that does not start from 1-butanol if ether formation is a persistent issue. Using a deoxyfluorinating agent that operates under neutral or mildly basic conditions can also prevent ether formation. The Yarovenko-Raksha reagent, for example, is generally used under milder conditions than those requiring a strong acid catalyst. |
Logical Troubleshooting Workflow
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Bromobutane using Potassium Fluoride
This protocol is a representative procedure for a halogen exchange reaction.
Materials:
-
1-Bromobutane
-
Anhydrous Potassium Fluoride (spray-dried, finely powdered)
-
Diethylene glycol
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous calcium chloride)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add anhydrous potassium fluoride (a significant molar excess, e.g., 2-3 equivalents) and diethylene glycol.
-
Addition of Substrate: Add 1-bromobutane (1 equivalent) to the flask.
-
Reaction: Heat the mixture to a temperature that allows for a reasonable reaction rate while minimizing elimination (typically in the range of 120-150 °C). The progress of the reaction can be monitored by GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Isolate the volatile this compound by simple distillation from the reaction mixture.
-
Wash the distillate with water in a separatory funnel to remove any remaining diethylene glycol and potassium fluoride.
-
Separate the organic layer.
-
Dry the organic layer over a suitable drying agent like anhydrous calcium chloride.
-
Perform a final fractional distillation to obtain pure this compound (b.p. 32-33 °C).
-
Expected Outcome:
-
Yields can vary, but a well-optimized reaction should provide this compound in good yield. The primary byproduct to monitor for is 1-butene.
Protocol 2: Synthesis of this compound from 1-Butanol using Yarovenko-Raksha Reagent
This protocol is an example of a deoxyfluorination reaction.
Materials:
-
1-Butanol
-
(2-chloro-1,1,2-trifluoroethyl)diethylamine (Yarovenko-Raksha reagent)
-
An inert solvent (e.g., anhydrous diethyl ether or dichloromethane)
-
Round-bottom flask
-
Dropping funnel
-
Distillation apparatus
-
Ice-water bath
-
Drying agent (e.g., anhydrous calcium chloride)
Procedure:
-
Reaction Setup: Place the Yarovenko-Raksha reagent in a round-bottom flask equipped with a dropping funnel and a distillation head leading to a cooled receiver.
-
Addition of Alcohol: Add 1-butanol dropwise to the reagent. The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reaction.
-
Distillation of Product: As the reaction proceeds, the low-boiling this compound will distill from the reaction mixture. The receiver should be cooled in an ice-water bath to minimize loss of the volatile product.
-
Workup:
-
Wash the collected distillate with ice-cold water to remove any water-soluble impurities.
-
Separate the organic layer.
-
Dry the crude this compound over anhydrous calcium chloride.
-
A final, careful distillation can be performed to further purify the product.
-
Expected Outcome:
-
This method can provide good yields of this compound with minimal rearrangement or elimination byproducts due to the mild reaction conditions.
Technical Support Center: Purification of 1-Fluorobutane by Fractional Distillation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying 1-fluorobutane via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound and why is it critical for fractional distillation? A1: this compound has a low boiling point of approximately 32°C.[1] This physical property is the basis for its separation from less volatile impurities via fractional distillation. The process works by heating the liquid mixture, and the component with the lower boiling point (this compound) will vaporize preferentially, travel up the distillation column, condense, and be collected as a purified liquid.
Q2: What are the common impurities found in crude this compound? A2: Common impurities depend on the synthesis method but often include unreacted starting materials, such as 1-bromobutane or other butyl halides, and side products from competing reactions.[1][2] If ethylene glycol is used as a solvent in the synthesis, it may also be present as a high-boiling impurity.[2] Dehydrofluorination can also lead to the formation of alkenes like butenes.[2]
Q3: What level of purity can I realistically achieve with fractional distillation? A3: Fractional distillation, when performed under controlled conditions, can typically achieve purities exceeding 97% for this compound.[1] The efficiency of the separation depends on the fractionating column's length and packing, as well as the distillation rate.
Q4: Are there any significant safety concerns when distilling this compound? A4: Yes, this compound is a highly flammable liquid and vapor, presenting a significant fire hazard.[1] It can also cause skin, eye, and respiratory irritation.[1][3] It is crucial to work in a well-ventilated fume hood, eliminate all potential ignition sources, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]
Q5: Can this compound form an azeotrope? A5: Yes, this compound can form an azeotrope with hydrogen fluoride (HF), which may be present as a byproduct depending on the synthesis route.[2] This can complicate purification, and in industrial settings, pressure-swing distillation may be required to separate the azeotropic mixture.[2]
Troubleshooting Guide
Issue: The distillation is proceeding very slowly or has stopped entirely.
-
Possible Cause: Insufficient heating. Due to its low boiling point, external drafts can sometimes cool the apparatus enough to halt distillation.
-
Recommended Solution: Ensure the heating mantle is set to an appropriate temperature, slightly above the 32°C boiling point of this compound. To counteract heat loss, you can wrap the distillation flask and the fractionating column with glass wool or aluminum foil.[6]
Issue: The temperature reading on the thermometer is fluctuating and not stable.
-
Possible Cause 1: The thermometer bulb is incorrectly placed.
-
Recommended Solution 1: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[6][7]
-
Possible Cause 2: The heating rate is too high, causing "bumping" or uneven boiling.
-
Recommended Solution 2: Reduce the heat input to achieve a slow, steady distillation rate of approximately 1-2 drops per second. Ensure boiling chips or a magnetic stirrer is in the distillation flask to promote smooth boiling.[8]
Issue: The purity of the collected this compound is lower than expected.
-
Possible Cause 1: The distillation rate is too fast.
-
Recommended Solution 1: A rapid distillation does not allow for proper equilibrium between the liquid and vapor phases in the fractionating column, leading to poor separation.[7] Slow the distillation rate to allow for multiple condensation-vaporization cycles on the column's packing.[6][8]
-
Possible Cause 2: The fractionating column is not efficient enough for the separation.
-
Recommended Solution 2: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges) to increase the number of theoretical plates and improve separation.[6]
Issue: The final recovery of purified this compound is very low.
-
Possible Cause: Significant hold-up in the apparatus. The large surface area of the fractionating column can retain a considerable amount of the product.
-
Recommended Solution: Choose a fractionating column appropriate for the scale of your distillation. For very small quantities, a short-path distillation head might be more suitable to minimize loss on the apparatus surface.
Issue: The collected distillate appears cloudy.
-
Possible Cause: Water is co-distilling or the crude product was not dried sufficiently before distillation.
-
Recommended Solution: Before distillation, ensure the crude this compound is thoroughly dried using an appropriate drying agent like anhydrous magnesium sulfate or calcium chloride.[9] Ensure all glassware is completely dry before assembling the apparatus.
Data Presentation
The following table summarizes key quantitative data for this compound and potential related substances.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₄H₉F | 76.11 | 32 |
| 1-Bromobutane | C₄H₉Br | 137.02 | 101-102 |
| 1-Butene | C₄H₈ | 56.11 | -6.3 |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 197.3 |
(Data sourced from multiple references[1][2])
Experimental Protocols
Detailed Methodology for Fractional Distillation of this compound
This protocol assumes the crude this compound has been washed and is ready for final purification.
-
Apparatus Assembly:
-
Select a round-bottom flask of an appropriate size (it should be 1/2 to 2/3 full with the crude liquid).
-
Add a few boiling chips or a magnetic stir bar to the flask.[8]
-
Fit a fractionating column (e.g., a Vigreux column) vertically onto the flask.
-
Place a distillation head (still head or Y-adapter) on top of the column.[6]
-
Insert a thermometer into the distillation head, ensuring the bulb is positioned correctly at the vapor outlet to the condenser.[7]
-
Attach a condenser to the side arm of the distillation head and secure it with a clamp. Connect the lower condenser inlet to a cold water source and run the upper outlet to a drain.[8]
-
Attach a collection adapter (e.g., a vacuum adapter with the vent open) and a pre-weighed receiving flask to the end of the condenser. It is advisable to place the receiving flask in an ice bath to minimize evaporation of the low-boiling product.
-
-
Distillation Procedure:
-
Pour the dried, crude this compound into the distillation flask.
-
Begin circulating cold water through the condenser.
-
Gently heat the distillation flask using a heating mantle.
-
Observe the ring of condensate as it slowly rises through the fractionating column.[6] The rise should be gradual to ensure good separation.
-
When the vapor reaches the thermometer, the temperature reading will rise and should stabilize at the boiling point of this compound (~32°C).
-
Collect the distillate that comes over at a constant temperature. Maintain a slow and steady collection rate.
-
If the temperature begins to rise significantly above 32-33°C, it indicates that higher-boiling impurities are beginning to distill. At this point, switch to a different receiving flask to collect this separate fraction.
-
Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and damage to the glassware.
-
-
Shutdown and Disassembly:
-
Turn off the heating mantle and allow the apparatus to cool down to room temperature.
-
Turn off the condenser water.
-
Carefully disassemble the glassware.
-
Weigh the receiving flask containing the purified this compound to determine the yield.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the fractional distillation of this compound.
References
- 1. Buy this compound | 2366-52-1 [smolecule.com]
- 2. Buy this compound (EVT-302499) | 2366-52-1 [evitachem.com]
- 3. airgas.com [airgas.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Purification [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Removal of impurities from 1-Fluorobutane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-fluorobutane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through nucleophilic substitution reactions, specifically halogen exchange.[1] This typically involves reacting a 1-halobutane, such as 1-bromobutane or 1-chlorobutane, with a fluoride salt.[1][2] Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and mercury(II) fluoride (HgF₂).[1][2] The reaction is often carried out in a polar aprotic solvent like ethylene glycol or with the assistance of a phase-transfer catalyst.[1][2]
Q2: What are the typical impurities I might encounter in my crude this compound product?
A2: Common impurities in crude this compound originate from unreacted starting materials and side reactions. These include:
-
Unreacted 1-bromobutane or 1-chlorobutane: The starting alkyl halide may not fully react.
-
Butenes (e.g., 1-butene): These are formed via a competing elimination (E2) side reaction, also known as dehydrofluorination.[1]
-
Solvent residues: For instance, residual ethylene glycol if used as the reaction solvent.
-
Catalyst residues: If a phase-transfer catalyst (e.g., a quaternary ammonium salt) or a crown ether is used, traces may remain in the crude product.
Q3: What is the recommended method for purifying crude this compound?
A3: The primary and most effective method for purifying this compound is fractional distillation . This technique takes advantage of the low boiling point of this compound (32-33°C) to separate it from less volatile impurities like unreacted starting materials and residual solvents.[2] With a well-packed and efficient fractionating column, purities exceeding 97% can be achieved.
Q4: Which analytical techniques are best for assessing the purity of my this compound sample?
A4: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this application. It can separate volatile impurities and provide their mass-to-charge ratio, aiding in their identification and quantification.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to confirm the structure of this compound and to detect and quantify fluorine-containing impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | * Increase Reaction Time/Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. For instance, reactions with KF in ethylene glycol may require several hours of refluxing. |
| * Check Reagent Purity/Activity: Ensure the starting alkyl halide is pure and the fluoride source (e.g., KF) is anhydrous and of high purity. Moisture can deactivate the fluoride salt. | |
| * Improve Fluoride Salt Solubility: Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) to enhance the solubility and nucleophilicity of the fluoride salt, which can significantly improve reaction rates and yields.[4] | |
| Product Loss During Workup | * Minimize Aqueous Washes: this compound has some, albeit limited, solubility in water. Minimize the volume and number of aqueous washes during the workup. |
| * Efficient Extraction: If performing a liquid-liquid extraction, use a suitable organic solvent and perform multiple extractions with smaller volumes for better recovery. | |
| Product Loss During Distillation | * Proper Condenser Cooling: Due to its low boiling point (32-33°C), ensure your condenser is adequately cooled (e.g., with a chilled fluid) to prevent the loss of product vapor. |
| * Careful Fraction Collection: Monitor the distillation temperature closely to avoid co-distillation with lower-boiling impurities or premature collection of higher-boiling fractions. |
Problem 2: High Levels of Butene Impurity in the Product
| Possible Cause | Troubleshooting Steps |
| Elimination (E2) Reaction Favored | * Lower Reaction Temperature: Higher temperatures tend to favor the elimination reaction over substitution. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
| * Choice of Base/Fluoride Source: A highly basic fluoride source can promote elimination. While KF is standard, ensure reaction conditions are not overly basic. | |
| * Steric Hindrance: While less of an issue with a primary alkyl halide like 1-bromobutane, ensure the substrate is not sterically hindered, which can favor elimination. | |
| Inefficient Purification | * Improve Fractional Distillation: Use a more efficient fractionating column (e.g., a Vigreux or packed column) to improve the separation of this compound from butene. Butene has a significantly lower boiling point than this compound, so a careful distillation should effectively separate them. |
Data Presentation
The choice of catalyst and reaction conditions can significantly impact the yield and purity of this compound. Below is a summary of reported yields for different synthetic approaches.
| Starting Material | Fluoride Source/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1-Bromobutane | KF | Ethylene Glycol | Reflux | Several | 65-75 | ≥97 |
| 1-Bromobutane | HgF₂ | - | 65 | 2 | 90-95 | High |
| 1-Bromobutane | KF / 18-crown-6 / Bulky Diol | Acetonitrile | 82 | 24 | 46 | Minimal elimination |
| 1-Bromobutane | KF / Tetrabutylammonium Bromide (PTC) | Toluene/Water | Room Temp. | 24 | 50-60 | N/A |
Data compiled from various sources.[1][4] N/A indicates data not available.
Experimental Protocols
Protocol 1: Synthesis of this compound using KF in Ethylene Glycol
This protocol is a representative procedure for a common laboratory-scale synthesis.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium fluoride (a molar excess, e.g., 2-3 equivalents) and ethylene glycol.
-
Begin stirring the mixture and add 1-bromobutane (1 equivalent).
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by GC-MS.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
The low-boiling this compound can be directly distilled from the reaction mixture. Due to the high boiling point of ethylene glycol, a simple distillation setup may suffice for initial separation.
-
Collect the distillate, which will be crude this compound, likely containing some water and other volatile impurities.
-
-
Purification:
-
Wash the crude distillate with a small amount of cold water in a separatory funnel to remove residual ethylene glycol.
-
Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).
-
Filter to remove the drying agent.
-
Perform a final fractional distillation of the dried product. Collect the fraction that distills at 32-33°C.
-
Protocol 2: GC-MS Analysis for Purity Assessment
This protocol outlines a general method for analyzing the purity of the final this compound product.
-
Sample Preparation:
-
Dilute a small aliquot of the purified this compound in a suitable volatile solvent (e.g., dichloromethane).
-
-
GC-MS Instrument Parameters (Example):
-
Column: A non-polar capillary column (e.g., HP-5MS or equivalent) is suitable for separating this compound from common impurities.
-
Injection: Use a split injection to avoid overloading the column.
-
Oven Program: Start at a low temperature (e.g., 40°C) to ensure separation of volatile components, then ramp to a higher temperature to elute any less volatile impurities.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 30-200.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Calculate the purity of the this compound by determining the relative peak areas. For more accurate quantification, an internal standard can be used.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting workflow for diagnosing the cause of low yields in this compound synthesis.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
- 1. Buy this compound (EVT-302499) | 2366-52-1 [evitachem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Common contaminants in commercial 1-Fluorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial 1-fluorobutane in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via nucleophilic substitution reactions (e.g., from 1-bromobutane or 1-chlorobutane) or direct fluorination of butane.[1][2] The primary impurities arise from these processes and can include:
-
Unreacted Starting Materials: Residual amounts of the precursor alkyl halides, such as 1-bromobutane or 1-chlorobutane.
-
Byproducts from Side Reactions: Isomers of butene (1-butene, cis-2-butene, trans-2-butene) are common byproducts resulting from competing elimination reactions (E2 mechanism).[3]
-
Isomeric Impurities: Small quantities of 2-fluorobutane may be present.[4]
-
Catalyst Residues: Trace amounts of catalysts used during synthesis may remain.
-
Solvent Residues: If a solvent is used in the synthesis or purification process, residual amounts may be present.
Q2: How can these impurities affect my experiment?
A2: The impact of impurities depends on their nature and concentration, as well as the sensitivity of your application.
-
Unreacted Alkyl Halides (e.g., 1-bromobutane): These are reactive electrophiles and can participate in side reactions, leading to the formation of undesired byproducts and reduced yield of your target molecule.
-
Butene Isomers: As unsaturated hydrocarbons, butenes can undergo addition reactions, potentially reacting with your reagents or catalysts. In polymerization reactions, they can act as chain terminators or introduce unwanted monomers.
-
Isomeric Impurities (e.g., 2-fluorobutane): These may have different reactivity profiles and physical properties, which can affect reaction kinetics and product purity.
-
Catalyst and Solvent Residues: These can poison sensitive catalysts, interfere with spectroscopic analysis, or cause unexpected side reactions.
Q3: What is the typical purity of commercial this compound?
A3: The purity of commercial this compound can vary between suppliers and grades. It is often greater than 97%, with higher purity grades available.[2] It is crucial to consult the certificate of analysis (CoA) provided by the supplier for lot-specific impurity profiles and concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound that may be related to contaminants.
| Issue | Potential Cause (Contaminant Related) | Recommended Action |
| Lower than expected yield of the desired product. | Presence of unreacted starting materials (e.g., 1-bromobutane) , which can compete in the reaction. | 1. Analyze the purity of the this compound using GC-MS. 2. If significant amounts of reactive impurities are present, purify the this compound by fractional distillation. |
| Formation of unexpected byproducts. | Reaction of reagents with butene isomers or other reactive impurities. | 1. Characterize the byproducts using techniques like GC-MS or NMR. 2. Purify the this compound to remove the interfering impurities. |
| Inconsistent reaction rates or product distribution between batches. | Batch-to-batch variability in the type and concentration of impurities. | 1. Request and compare the CoAs for different batches. 2. Perform incoming quality control analysis on each new batch of this compound. |
| Deactivation of a catalyst. | Poisoning by catalyst residues or other unknown impurities in the this compound. | 1. Analyze the this compound for trace metals or other potential catalyst poisons. 2. Purify the this compound before use. |
| Anomalous peaks in analytical data (e.g., NMR, GC-MS). | Presence of solvent residues or other volatile impurities. | 1. Identify the unknown peaks by comparing their mass spectra or chemical shifts to known standards. 2. Use a higher purity grade of this compound or purify the existing stock. |
Data Presentation: Typical Impurity Profile
The following table summarizes a typical, though hypothetical, impurity profile for a commercial batch of this compound. Actual values will vary and should be confirmed by lot-specific analysis.
| Impurity | Typical Concentration Range (%) | Boiling Point (°C) | Potential Impact |
| 1-Bromobutane | 0.1 - 2.0 | 101.3 | Side reactions, reduced yield.[5] |
| 1-Butene | 0.05 - 1.0 | -6.3 | Unwanted addition reactions.[6] |
| cis-2-Butene | 0.05 - 0.5 | 3.7 | Unwanted addition reactions.[6] |
| trans-2-Butene | 0.05 - 0.5 | 0.9 | Unwanted addition reactions.[6] |
| 2-Fluorobutane | < 0.1 | 25 | Altered reactivity. |
Experimental Protocols
Analysis of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the qualitative and quantitative analysis of common impurities in this compound.
a. Sample Preparation:
Due to the high volatility of this compound and its potential impurities, direct liquid injection or headspace analysis can be employed.
-
Direct Liquid Injection: Dilute the this compound sample (e.g., 1 µL) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or pentane) in a sealed GC vial.
-
Headspace Analysis: Place a small, accurately weighed amount of this compound in a headspace vial and seal it. Incubate the vial at a controlled temperature (e.g., 60 °C) to allow volatile components to partition into the headspace before injection.
b. GC-MS Instrumentation and Parameters:
| Parameter | Value |
| GC Column | A mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good starting point. For better separation of volatile isomers, a more polar column like a WAX-type column can be considered.[7] |
| Injection Mode | Split injection (e.g., 50:1 split ratio) to avoid column overloading. |
| Injector Temperature | 200 °C |
| Oven Temperature Program | Initial temperature: 40 °C (hold for 5 min), ramp at 10 °C/min to 200 °C (hold for 5 min). This program should be optimized based on the specific impurities of interest. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV. |
| MS Mass Range | m/z 35 - 200 |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
c. Data Analysis:
-
Identification: Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra to a spectral library (e.g., NIST) and to the analysis of pure standards of the expected impurities.
-
Quantification: For quantitative analysis, create a calibration curve for each identified impurity using certified reference standards. The concentration of each impurity in the sample can then be determined from its peak area relative to the calibration curve.
Purification of this compound by Fractional Distillation
This protocol describes the purification of this compound from less volatile impurities like 1-bromobutane.
a. Apparatus:
-
A round-bottom flask
-
A fractionating column (e.g., Vigreux or packed column)
-
A distillation head with a condenser and a collection flask
-
A thermometer
-
A heating mantle with a stirrer
-
Boiling chips
b. Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Add the commercial this compound and a few boiling chips to the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
Slowly increase the temperature until the liquid begins to boil and the vapor rises into the fractionating column.
-
Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the most volatile component (this compound, bp 32 °C).[2]
-
Collect the fraction that distills at a constant temperature. This is the purified this compound.
-
If the temperature begins to rise significantly, it indicates that a less volatile impurity is starting to distill. Change the collection flask at this point to separate the fractions.
-
Continue the distillation until the desired amount of this compound is collected or until the temperature rises to the boiling point of the next expected component (e.g., 1-bromobutane, bp 101.3 °C).[5]
c. Considerations for Azeotropes:
Impurity Analysis by ¹⁹F NMR Spectroscopy
¹⁹F NMR can be a powerful tool for the analysis of fluorinated compounds, offering a wide chemical shift range and high sensitivity.[8][9][10]
a. Sample Preparation:
Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard containing fluorine (e.g., trifluorotoluene) for quantitative analysis.
b. NMR Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹⁹F
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5-7 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Pulse Angle: A 90° pulse is typically used.
-
Number of Scans: Dependent on the concentration of impurities, but a higher number of scans will improve the signal-to-noise ratio for minor components.
c. Data Analysis:
The chemical shifts of the fluorine signals will be characteristic of the different fluorinated species present. The relative integration of the signals corresponding to this compound and any fluorinated impurities can be used to determine their relative concentrations. By comparing the integral of the impurity signals to the integral of the internal standard, the absolute concentration of the impurities can be calculated.
Visualizations
Caption: Logical workflow for handling commercial this compound.
Caption: Formation of common impurities during this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 2366-52-1 [smolecule.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. 4 constitutional isomers of molecular formula C4H9Cl, C4H9Br, C4H9I or C4H9F structural formula skeletal formula R/S optical isomers chain positional isomerism uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 5. 1-BROMOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. BUTENES, ALL ISOMERS - ACGIH [acgih.org]
- 7. gcms.cz [gcms.cz]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability and Degradation of 1-Fluorobutane
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability and degradation pathways of 1-fluorobutane. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
General Stability
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a colorless, flammable liquid that is considered chemically stable under normal handling and storage conditions.[1] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to its remarkable chemical inertness and resistance to oxidation, hydrolysis, and thermal degradation under ambient conditions.[2] However, its stability can be compromised by specific environmental factors and incompatible materials.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. The storage area should be well-ventilated and away from heat, sparks, and open flames due to its high flammability.[2] For volatile standards like this compound, refrigeration at 2-8°C is advisable to minimize evaporation and maintain concentration stability. Avoid storing in plastic containers, as some plastics may react with or absorb volatile organic compounds.
Chemical Incompatibilities and Degradation
Q3: What substances are known to be incompatible with this compound and can cause degradation?
A3: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, alkali metals, and finely divided metals such as aluminum, magnesium, and zinc.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: What are the expected degradation products of this compound?
A4: Under conditions of thermal decomposition, such as in a fire, this compound is expected to break down into carbon oxides (carbon monoxide and carbon dioxide) and hydrogen fluoride.[3] In the presence of strong bases, elimination reactions can occur, leading to the formation of butene and hydrogen fluoride.[2][4] Nucleophilic substitution reactions can also occur, where the fluorine atom is displaced by another nucleophile.[2][4]
Troubleshooting Experimental Issues
Q5: I am observing unexpected peaks in the GC-MS analysis of my this compound sample. What could be the cause?
A5: Unexpected peaks in your GC-MS chromatogram could be due to several factors:
-
Impurities: The this compound starting material may contain impurities from its synthesis, such as unreacted starting materials or byproducts. Common purification methods like fractional distillation aim for purities exceeding 97%, but trace impurities can remain.[2]
-
Degradation: The compound may have degraded due to improper storage, handling, or experimental conditions. Exposure to incompatible materials, high temperatures, or UV light can initiate degradation.
-
Solvent Interaction: The compound might be reacting with the solvent, especially if the solvent is not inert or contains impurities.
-
System Contamination: Contamination from the GC-MS system itself, such as from previous analyses or column bleed, can introduce extraneous peaks.
Q6: My experimental results involving this compound are not reproducible. What are some potential reasons?
A6: Lack of reproducibility in experiments with this compound can stem from several sources. Due to its low boiling point (32°C), inconsistencies in temperature control can lead to variations in concentration and reaction rates.[2] The purity of the this compound and other reagents is also crucial; even small amounts of impurities can affect reaction outcomes. Ensure that all experimental parameters, including temperature, pressure, reaction time, and the purity of all materials, are consistently maintained.
Troubleshooting Guides
Guide 1: Investigating Thermal Degradation
If you suspect thermal degradation of your this compound sample, follow these steps:
-
Verify Storage and Handling Conditions: Ensure the compound has been stored away from heat sources and that all transfers were conducted in a manner to minimize thermal exposure.
-
Analyze by GC-MS: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze a sample of the suspected degraded material. Look for the appearance of new peaks and a decrease in the peak corresponding to this compound.
-
Identify Degradation Products: Compare the mass spectra of any new peaks to libraries to identify potential degradation products. Common thermal decomposition products of fluorinated compounds include smaller fluoroalkanes, alkenes, and upon combustion, hydrogen fluoride and carbon oxides.[5]
Guide 2: Addressing Suspected Hydrolysis
While this compound is generally resistant to hydrolysis, prolonged exposure to aqueous environments, especially at elevated temperatures or non-neutral pH, may lead to slow degradation.
-
Monitor pH: Check the pH of your aqueous solution. Acidic or basic conditions can catalyze hydrolysis, although the C-F bond is significantly less reactive than C-Cl, C-Br, or C-I bonds.[6]
-
Analytical Confirmation: Use an analytical technique like ion chromatography to test for the presence of fluoride ions in the aqueous phase, which would be a direct indicator of hydrolysis.
-
Comparative Analysis: If possible, compare the rate of degradation to other haloalkanes under the same conditions. You will likely observe that this compound is significantly more stable.[7]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₉F | [2][3] |
| Molecular Weight | 76.11 g/mol | [2] |
| Boiling Point | 32 °C | [2] |
| Melting Point | -134 °C | [2] |
| Density | 0.7735 g/cm³ | [2] |
| Appearance | Colorless liquid | [2] |
| Solubility | Not highly soluble in water; soluble in organic solvents like ethanol and acetone. | [8] |
Table 2: Summary of Stability and Incompatibility
| Condition/Reagent | Effect on this compound | Potential Degradation Products | Reference(s) |
| Thermal Stress (High Temperature) | Decomposition | Carbon oxides, Hydrogen fluoride | [3] |
| Photochemical (UV light) | Potential for degradation, though C-F bond is strong. | Specific products not well-documented for this compound. | |
| Hydrolysis | Very slow reaction rate compared to other haloalkanes. | Butan-1-ol, Fluoride ion | [7] |
| Strong Oxidizing Agents | Vigorous reaction, degradation. | Not specified. | [1] |
| Strong Acids/Bases | Can promote elimination or substitution reactions. | Butene, Hydrogen fluoride, substitution products. | [2][4] |
| Alkali and Finely Divided Metals | Incompatible, can lead to reaction. | Not specified. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Forced Thermal Degradation Study
This protocol provides a general framework for investigating the thermal stability of this compound. Caution: This experiment should be conducted in a well-ventilated fume hood due to the flammable nature of this compound and the potential for toxic degradation products.
-
Sample Preparation: Place a known quantity of this compound into a small, pressure-rated, sealed glass vial. The headspace in the vial should be minimized.
-
Heating: Place the vial in a temperature-controlled oven or heating block set to a specific temperature (e.g., 60°C).[9] Prepare multiple samples for analysis at different time points.
-
Time Points: Remove samples at predetermined intervals (e.g., 1, 3, 5, and 10 days).[9]
-
Analysis: After cooling to room temperature, carefully open the vial and analyze the contents using a validated GC-MS method to identify and quantify any degradation products and the remaining this compound.
Protocol 2: General Procedure for Forced Hydrolytic Degradation Study
This protocol outlines a general method for assessing the hydrolytic stability of this compound.
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) aqueous solutions. Due to the low aqueous solubility of this compound, a co-solvent such as ethanol may be necessary.
-
Incubation: Store the solutions at a controlled temperature (e.g., room temperature or an elevated temperature like 50-60°C to accelerate degradation).[10]
-
Sampling: At various time points (e.g., 1, 7, 14, and 30 days), take aliquots of each solution.
-
Analysis: Neutralize the acidic and basic samples before analysis. Analyze the samples by GC-MS to quantify the remaining this compound. The aqueous phase can be analyzed for fluoride ion concentration using an ion-selective electrode or ion chromatography.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Buy this compound | 2366-52-1 [smolecule.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Buy this compound (EVT-302499) | 2366-52-1 [evitachem.com]
- 5. turi.org [turi.org]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Safe handling and storage procedures for 1-Fluorobutane
This technical support center provides essential information for the safe handling and storage of 1-Fluorobutane. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is an extremely flammable liquid and vapor.[1][2] It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] In use, it may form a flammable or explosive vapor-air mixture, and there is a risk of explosion if heated under confinement.[2]
Q2: What are the immediate first aid procedures in case of exposure?
A2: The following are the recommended first aid measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek medical attention.[1][4][5]
-
Skin Contact: Immediately wash the contaminated skin with plenty of soap and water.[1][5] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.[1]
-
Eye Contact: Immediately and thoroughly flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Q3: How should I properly store this compound in the laboratory?
A3: Store this compound in a tightly closed, airtight, and moisture-proof container in a cool, dry, and well-ventilated area.[2] The storage area should be away from heat, sparks, open flames, and other ignition sources.[2] Protect the container from sunlight and do not expose it to temperatures exceeding 50°C.[1][2]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents and strong acids.[2]
Q5: What should I do in case of a small spill of this compound?
A5: For a small spill, take up the material with a dry chemical absorbent. Use non-sparking tools and explosion-proof equipment. Sweep or shovel the spills into an appropriate container for disposal and ventilate the area.[1]
Q6: What personal protective equipment (PPE) is required when handling this compound?
A6: It is recommended to wear appropriate personal protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and fire/flame resistant and impervious clothing.[6] Work in a well-ventilated area, preferably in a fume hood.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Faint ethereal odor detected in the lab. | Potential leak from the storage container or experimental setup. | 1. Immediately ensure the area is well-ventilated. 2. Check the container and experimental apparatus for any leaks. 3. If a leak is confirmed, evacuate the area and follow your institution's emergency procedures. |
| Skin or eye irritation after handling. | Direct contact with this compound. | 1. Follow the first aid procedures for skin and eye contact immediately.[1] 2. Review handling procedures to ensure proper PPE was used. 3. Seek medical attention if irritation persists.[1] |
| Static discharge observed during transfer. | Improper grounding and bonding of containers and equipment. | 1. Stop the transfer immediately. 2. Ensure that the container and receiving equipment are properly grounded and bonded.[1] 3. Use only non-sparking tools.[1][2] |
Quantitative Data
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C4H9F[1][7][8] |
| Molecular Weight | 76.11 g/mol [3][7] |
| Boiling Point | 32 °C[3] |
| Melting Point | -134 °C[3] |
| Density | 0.7735 g/cm³[3] |
Safety Information
| Parameter | Value |
| GHS Hazard Statements | H224 (Extremely flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][7] |
| Signal Word | Danger[1] |
Experimental Protocols
Protocol for Proper Grounding and Bonding During Transfer of this compound
Objective: To prevent the buildup of static electricity during the transfer of this compound, which could ignite the flammable vapors.
Materials:
-
Container of this compound
-
Receiving container
-
Grounding and bonding cables with clamps
Procedure:
-
Inspect Equipment: Before starting, inspect all containers and equipment to ensure they are clean and in good condition.
-
Designate a Safe Area: Conduct the transfer in a well-ventilated area, away from any sources of ignition.[2]
-
Ground the Receiving Container: Attach one end of a grounding cable to a known ground source (e.g., a grounding rod or a grounded water pipe). Attach the other end of the cable to the receiving container.
-
Bond the Containers: Attach one end of a bonding cable to the dispensing container (the container of this compound). Attach the other end of the same bonding cable to the receiving container. This equalizes the electrical potential between the two containers.
-
Initiate Transfer: Once the containers are properly grounded and bonded, you may begin the transfer of this compound.
-
Maintain Contact: Ensure that the clamps for both the grounding and bonding cables maintain good metal-to-metal contact throughout the entire transfer process.
-
Complete Transfer and Disconnect: After the transfer is complete, securely close both containers. Disconnect the bonding and grounding cables in the reverse order of connection.
Logical Workflow for Safe Handling of this compound
Caption: Safe handling workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Buy this compound | 2366-52-1 [smolecule.com]
- 4. airgas.com [airgas.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. echemi.com [echemi.com]
- 7. This compound | C4H9F | CID 16908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2366-52-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Troubleshooting low conversion rates in 1-Fluorobutane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-fluorobutane. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve nucleophilic substitution reactions where a leaving group on a butane derivative is replaced by a fluoride ion. The primary methods include:
-
Reaction with Potassium Fluoride (KF) in a high-boiling solvent: Typically, 1-bromobutane or 1-chlorobutane is heated with potassium fluoride in a solvent like ethylene glycol. This is a common laboratory-scale method.
-
Reaction with Mercury(II) Fluoride (HgF₂): This method, often referred to as the Swarts reaction, involves treating an alkyl halide (like 1-bromobutane) with mercury(II) fluoride. It is known for providing good yields but involves the use of highly toxic mercury compounds.[1]
-
Phase-Transfer Catalysis (PTC): This technique employs a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction between an aqueous solution of a fluoride salt (e.g., KF) and an organic solution of the alkyl halide. This can often be performed under milder conditions.
Q2: I am getting a very low yield of this compound. What are the general factors I should investigate?
A2: Low conversion rates in this compound synthesis can be attributed to several factors. Systematically investigating the following can help identify the root cause:
-
Purity and Reactivity of Reagents: Ensure the starting alkyl halide is pure and the fluoride source (e.g., KF) is anhydrous. The presence of water can affect the nucleophilicity of the fluoride ion.
-
Reaction Temperature and Time: The reaction may require specific temperature ranges and sufficient time to proceed to completion. Optimization of these parameters is often necessary.
-
Solvent Choice: The solvent plays a crucial role in solvating the fluoride ion and influencing the reaction rate. Polar aprotic solvents are generally preferred for nucleophilic substitution reactions.
-
Efficiency of Mixing: In heterogeneous reactions, vigorous stirring is essential to ensure adequate contact between the reactants.
-
Side Reactions: Competing reactions, such as elimination (E2) to form butenes, can significantly reduce the yield of the desired product.
Q3: What are the main impurities I should expect in my crude this compound product?
A3: Common impurities in crude this compound include:
-
Unreacted Starting Material: 1-bromobutane or 1-chlorobutane.
-
Elimination Byproducts: Primarily 1-butene, formed through an E2 elimination side reaction.
-
Solvent: Residual high-boiling solvent from the reaction (e.g., ethylene glycol).
-
Water: Introduced from reagents or the workup procedure.
These impurities can be identified and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
Method 1: Potassium Fluoride in Ethylene Glycol
This section provides troubleshooting for the synthesis of this compound from 1-bromobutane using potassium fluoride in ethylene glycol.
Problem 1: Low or No Conversion to this compound
| Possible Cause | Suggested Solution |
| Inactive Potassium Fluoride | Use freshly dried, finely powdered potassium fluoride. KF is hygroscopic and absorbed water will reduce its reactivity. Dry the KF in an oven at >150°C for several hours before use. |
| Insufficient Reaction Temperature | Ensure the reaction mixture reaches the optimal temperature (typically 120-150°C). Use a high-boiling solvent like ethylene glycol to achieve the required temperature. |
| Poor Solubility of KF | Consider the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to increase the solubility and reactivity of the fluoride ion in the organic phase. |
| Inefficient Mixing | Use vigorous mechanical or magnetic stirring to ensure good contact between the solid KF and the liquid reactants. |
Problem 2: Significant Formation of Butene Byproducts
| Possible Cause | Suggested Solution |
| High Reaction Temperature | While high temperatures are needed for the substitution reaction, excessive heat can favor the elimination reaction. Optimize the temperature to maximize the SN2 product while minimizing the E2 byproduct. |
| Strongly Basic Conditions | The fluoride ion is a base. The presence of other strong bases will promote elimination. Ensure the reaction is not contaminated with basic impurities. |
Method 2: Mercury(II) Fluoride (Swarts Reaction)
This guide addresses issues that may arise when using the Swarts reaction to synthesize this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Deactivated Mercury(II) Fluoride | HgF₂ is sensitive to moisture. Ensure all reagents and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Reaction Conditions | The reaction of 1-bromobutane with HgF₂ is typically carried out at elevated temperatures. Ensure the reaction is heated sufficiently and for an adequate duration. |
| Poor Quality of Alkyl Halide | Use pure, freshly distilled 1-bromobutane. Impurities in the starting material can interfere with the reaction. |
Problem 2: Handling and Safety Concerns
| Possible Cause | Suggested Solution |
| High Toxicity of Mercury Compounds | All manipulations involving mercury(II) fluoride must be carried out in a well-ventilated fume hood.[2][3][4][5] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2][3][4][5] Avoid inhalation of dust and contact with skin.[2][3][4][5] |
| Waste Disposal | Dispose of all mercury-containing waste according to institutional and environmental regulations. This is a hazardous waste and requires special handling.[2] |
Method 3: Phase-Transfer Catalysis (PTC)
This section provides troubleshooting for the phase-transfer catalyzed synthesis of this compound.
Problem 1: Inefficient Reaction
| Possible Cause | Suggested Solution |
| Inactive or Inappropriate Catalyst | Ensure the phase-transfer catalyst (e.g., a quaternary ammonium salt) is of good quality. The choice of catalyst can significantly impact the reaction rate; consider screening different catalysts. |
| Poor Mixing | Vigorous stirring is critical in phase-transfer catalysis to create a large interfacial area between the aqueous and organic phases, facilitating the transfer of the fluoride ion. |
| Incorrect Solvent System | The choice of organic solvent is important. It should be a non-polar or moderately polar solvent that is immiscible with water. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Material | Fluorinating Agent | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| KF/Ethylene Glycol | 1-Bromobutane | Potassium Fluoride (KF) | Ethylene Glycol | 120 - 150 | 4 - 8 | 40 - 60 | Inexpensive reagents | High temperatures, moderate yields, potential for elimination |
| Swarts Reaction | 1-Bromobutane | Mercury(II) Fluoride (HgF₂) | None or high-boiling hydrocarbon | 100 - 150 | 1 - 3 | 70 - 90 | High yields, shorter reaction times | Highly toxic mercury reagent, stringent safety precautions required |
| Phase-Transfer Catalysis | 1-Bromobutane | Potassium Fluoride (KF) | Biphasic (e.g., Toluene/Water) | 80 - 110 | 6 - 12 | 60 - 80 | Milder conditions, avoids toxic heavy metals | Requires a catalyst, may have longer reaction times |
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Fluoride and Ethylene Glycol
Materials:
-
1-Bromobutane
-
Anhydrous Potassium Fluoride (finely powdered)
-
Ethylene Glycol
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask, add anhydrous potassium fluoride (1.5 equivalents) and ethylene glycol.
-
Begin stirring the mixture and add 1-bromobutane (1 equivalent).
-
Heat the reaction mixture to 130-140°C under reflux with vigorous stirring for 6 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Set up a simple distillation apparatus and carefully distill the crude this compound from the reaction mixture. The boiling point of this compound is 32°C.[1]
-
The collected distillate will contain this compound and potentially some butene impurities. Further purification can be achieved by fractional distillation.
Protocol 2: Synthesis of this compound using Mercury(II) Fluoride
!!! EXTREME CAUTION: Mercury(II) fluoride is highly toxic. This procedure must be performed in a certified fume hood with appropriate personal protective equipment. !!!
Materials:
-
1-Bromobutane
-
Mercury(II) Fluoride (HgF₂)
-
Dry round-bottom flask with a reflux condenser
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a completely dry round-bottom flask under an inert atmosphere, add mercury(II) fluoride (0.6 equivalents).
-
Add freshly distilled 1-bromobutane (1 equivalent) to the flask.
-
Heat the mixture to reflux (approximately 101°C) for 2-3 hours.
-
Monitor the reaction by GC-MS.
-
After the reaction is complete, cool the flask in an ice bath.
-
Carefully decant or distill the liquid this compound from the solid mercury(II) bromide byproduct.
-
The crude product can be further purified by distillation.
-
All mercury-containing residues must be disposed of as hazardous waste.
Visualizations
Caption: Troubleshooting workflow for low conversion rates in this compound synthesis.
Caption: General purification workflow for this compound.
References
- 1. collegedunia.com [collegedunia.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
Preventing elimination side reactions in 1-Fluorobutane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing elimination side reactions during the synthesis of 1-fluorobutane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory synthesis of this compound is through a nucleophilic substitution reaction, often a Finkelstein reaction, where a better leaving group (like bromine or chlorine) on a butane derivative is replaced by a fluoride ion.[1] Typical starting materials are 1-bromobutane or 1-chlorobutane, which are reacted with a fluoride salt.[1][2] Another documented method involves the reaction of 1-bromobutane with mercury(II) fluoride.[2][3]
Q2: What are the primary side reactions to be concerned about during the synthesis of this compound?
A2: The primary side reaction is the elimination of a hydrogen halide (HBr or HCl) to form butene isomers (1-butene and 2-butene). This occurs through a competing E2 (bimolecular elimination) reaction pathway that competes with the desired SN2 (bimolecular nucleophilic substitution) pathway.
Q3: What factors influence the competition between the desired substitution (SN2) and the undesired elimination (E2) reactions?
A3: Several factors determine the ratio of substitution to elimination products. These include the strength and concentration of the base/nucleophile, the reaction temperature, the type of solvent, and the structure of the alkyl halide.[4] For a primary alkyl halide like 1-bromobutane, SN2 is generally favored. However, unfavorable conditions can increase the proportion of elimination byproducts.
Q4: How does the choice of fluoride source impact the reaction?
A4: The choice of fluoride salt is critical. Alkali metal fluorides like potassium fluoride (KF) are commonly used.[2][5] However, their low solubility in organic solvents can be a challenge. To enhance their reactivity and solubility, phase-transfer catalysts are often employed.[6][7] The use of "naked" fluoride, generated with the help of crown ethers or other catalysts, increases the nucleophilicity of the fluoride ion.[7]
Q5: What is the role of a phase-transfer catalyst (PTC) in this synthesis?
A5: A phase-transfer catalyst (PTC) facilitates the transfer of the fluoride anion from the solid phase (or an aqueous phase) to the organic phase where the 1-halobutane is dissolved.[6] This increases the effective concentration and reactivity of the fluoride nucleophile in the organic phase, allowing for milder reaction conditions (e.g., lower temperatures), which in turn favors the SN2 reaction over the E2 reaction. Common PTCs include quaternary ammonium salts (like tetrabutylammonium bromide) and crown ethers (like 18-crown-6).[7][8]
Troubleshooting Guide
Problem 1: Low yield of this compound and significant formation of butene byproducts.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | High temperatures favor the elimination (E2) pathway.[4] Reduce the reaction temperature. Monitor the reaction progress at a lower temperature, even if it requires a longer reaction time. |
| Strongly Basic Conditions | If the fluoride salt or other components in the reaction mixture create a strongly basic environment, it can promote elimination. While fluoride is a weak base, impurities or additives can increase basicity. Ensure the purity of your reagents. |
| Inappropriate Solvent | The choice of solvent can influence the nucleophilicity of the fluoride ion. Polar aprotic solvents (e.g., acetonitrile, DMF) are generally preferred for SN2 reactions as they solvate the cation of the fluoride salt but not the anion, thus increasing the nucleophilicity of the fluoride ion. Some studies have also shown success with tertiary alcohols as the reaction medium.[9] Using a high-boiling point solvent like ethylene glycol can facilitate the reaction with poorly soluble salts like KF, but the temperature must be carefully controlled.[2][10] |
| Low Solubility of Fluoride Salt | If the fluoride salt is not sufficiently soluble in the reaction medium, the reaction rate will be slow, potentially requiring higher temperatures that favor elimination. Use a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide or 18-crown-6 to increase the solubility and reactivity of the fluoride salt.[7][8] This allows for lower reaction temperatures. |
Problem 2: The reaction is very slow or does not proceed to completion.
| Potential Cause | Recommended Solution |
| Poorly Soluble Fluoride Source | As mentioned above, the low solubility of salts like KF is a common issue. The use of a phase-transfer catalyst is highly recommended.[6][7] |
| Inactive Fluoride Salt | Anhydrous conditions are often crucial. Ensure that the potassium fluoride is finely powdered and thoroughly dried before use, as moisture can deactivate the salt. |
| Poor Leaving Group | While 1-bromobutane is a good substrate, if you are starting from 1-chlorobutane, the reaction will be slower due to the poorer leaving group ability of chloride compared to bromide. You may need to use slightly more forcing conditions (e.g., slightly higher temperature or longer reaction time), but be mindful of the increased risk of elimination. |
Data Presentation
The following table summarizes the expected qualitative outcomes of different reaction conditions on the synthesis of this compound from 1-bromobutane, focusing on minimizing the formation of butene byproducts.
| Parameter | Condition Favoring this compound (SN2) | Condition Favoring Butenes (E2) | Rationale |
| Temperature | Lower Temperature | Higher Temperature | Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[4] |
| Fluoride Source | KF with a Phase-Transfer Catalyst (e.g., 18-crown-6) | KF alone at high temperature | PTCs increase fluoride solubility and reactivity, allowing for milder conditions that favor SN2. |
| Solvent | Polar Aprotic (e.g., Acetonitrile, DMF), Tertiary Alcohols | Protic Solvents (can solvate the nucleophile, reducing its reactivity) | Polar aprotic solvents enhance the nucleophilicity of the fluoride anion. |
| Base Strength | Weakly Basic Conditions | Strongly Basic Conditions | Strong bases are more likely to abstract a proton, initiating the E2 elimination pathway. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 1-Bromobutane using Potassium Fluoride and a Phase-Transfer Catalyst
This protocol is adapted from a similar procedure for the synthesis of n-hexyl fluoride.[10]
Materials:
-
1-Bromobutane
-
Anhydrous, finely powdered potassium fluoride (KF)
-
18-crown-6 (or another suitable phase-transfer catalyst)
-
Anhydrous acetonitrile (solvent)
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Reagents: In the flask, place anhydrous potassium fluoride (a molar excess, e.g., 2 equivalents relative to 1-bromobutane) and a catalytic amount of 18-crown-6 (e.g., 0.05-0.1 equivalents).
-
Solvent: Add anhydrous acetonitrile to the flask.
-
Heating and Addition: Begin stirring and gently heat the mixture to a moderate temperature (e.g., 70-80 °C).
-
Slowly add 1-bromobutane (1 equivalent) to the stirred suspension via the dropping funnel over a period of 1-2 hours.
-
Reaction: Maintain the reaction mixture at a controlled temperature and continue stirring. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts.
-
Purification: The resulting solution contains this compound, unreacted starting material, and potentially some butene byproducts. Due to the low boiling point of this compound (32 °C), a careful fractional distillation is required to isolate the pure product.[11] The butene byproducts will have even lower boiling points and will distill first.
Mandatory Visualizations
Caption: SN2 vs. E2 reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
- 1. Buy this compound | 2366-52-1 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. crab.rutgers.edu [crab.rutgers.edu]
- 5. Potassium Fluoride, uses, solubility and formula [yellowriverchem.com]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound | C4H9F | CID 16908 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 1-Fluorobutane Purity by Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals analyzing the purity of 1-fluorobutane by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for analyzing this compound purity by GC?
A1: The selection of a stationary phase is a critical step in developing a robust GC method.[1][2] The principle of "like dissolves like" is a good starting point.[3][4] For this compound, a non-polar or intermediate polarity column is generally recommended. Non-polar columns separate compounds primarily by their boiling points.[5]
-
Non-Polar Phases: A common choice for analyzing non-polar compounds like alkanes and their halogenated counterparts.[3] A 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase would be a suitable starting point.
-
Intermediate Polarity Phases: These can offer alternative selectivity, which may be useful for separating this compound from polar impurities.[3]
Q2: What are the common impurities that I should expect to see in a this compound sample?
A2: Common impurities in this compound often originate from its synthesis.[6] this compound can be synthesized from 1-bromobutane.[7][8] Therefore, potential impurities include:
-
Unreacted starting materials, such as 1-bromobutane.[6]
-
Side products from competing reactions.[6]
-
Isomers, such as 2-fluorobutane.[7]
-
Related C4 compounds.
Q3: What detector is most appropriate for the purity analysis of this compound?
A3: A Flame Ionization Detector (FID) is a suitable and commonly used detector for the analysis of C4 fluoride compounds.[9][10] FIDs are sensitive to hydrocarbons and provide a linear response over a wide concentration range, making them ideal for purity analysis where the main component is in high concentration and impurities are at trace levels.[11] For identification of unknown impurities, a Mass Spectrometer (MS) detector can be used.[9][10]
Q4: What are the key considerations for sample introduction of a volatile compound like this compound?
A4: Due to the low boiling point of this compound (32-33°C), special care must be taken during sample introduction to prevent sample loss and ensure reproducibility.[6][7]
-
Injection Technique: A split injection is often used to handle the high concentration of the main peak and prevent column overload.
-
Inlet Temperature: The inlet temperature should be high enough to ensure rapid vaporization of the sample but not so high as to cause degradation.
-
Sample Matrix: If the sample is in a solvent, ensure the solvent is appropriate and does not co-elute with any peaks of interest.
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) Method for this compound Purity
This protocol outlines a general method for determining the purity of this compound.
| Parameter | Condition |
| Column | OV-225 (50 m x 0.25 mm i.d. x 0.25 µm) or similar mid-polarity phase[9][10] |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 200 °C |
| Injection Mode | Split (e.g., 100:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temperature: 40°C, hold for 5 minutes- Ramp: 10°C/min to 200°C- Final Hold: Hold at 200°C for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Presentation
Table 1: Example Purity Analysis Data for a this compound Sample
| Peak ID | Retention Time (min) | Area (%) | Identity |
| 1 | 4.2 | 0.15 | Impurity A (e.g., 2-Fluorobutane) |
| 2 | 5.5 | 99.75 | This compound |
| 3 | 8.1 | 0.10 | Impurity B (e.g., 1-Bromobutane) |
Troubleshooting Guides
Issue 1: Tailing Peaks
-
Question: My peak for this compound is showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Possible Causes:
-
Active Sites in the Inlet or Column: The analyte may be interacting with active sites in the liner or on the column itself.
-
Column Contamination: Accumulation of non-volatile residues at the head of the column.
-
Improper Column Installation: The column may not be seated correctly in the inlet or detector.
-
-
Solutions:
-
Use a Deactivated Liner: Ensure the inlet liner is deactivated to minimize interactions.
-
Condition the Column: Bake out the column at a high temperature (within its specified limit) to remove contaminants.
-
Trim the Column: Remove the first 10-15 cm of the column from the inlet side.
-
Reinstall the Column: Carefully reinstall the column according to the manufacturer's instructions.
-
-
Issue 2: Ghost Peaks in the Chromatogram
-
Question: I am observing unexpected peaks (ghost peaks) in my blank runs and samples. What is the source of these peaks?
-
Answer:
-
Possible Causes:
-
Solutions:
-
Replace the Septum: Use a high-quality, low-bleed septum and replace it regularly.
-
Check Gas Purity: Ensure high-purity carrier gas is being used and that gas traps are functional.
-
Solvent Wash: Run several blank injections with a strong solvent to clean the injection port and column.
-
Clean the Syringe: Thoroughly clean the injection syringe between samples.
-
-
Issue 3: Poor Resolution Between this compound and an Impurity
-
Question: I have an impurity peak that is co-eluting or has very poor resolution with the main this compound peak. How can I improve the separation?
-
Answer:
-
Possible Causes:
-
Sub-optimal Oven Temperature Program: The temperature ramp may be too fast.
-
Incorrect Stationary Phase: The chosen stationary phase may not have the right selectivity for the compounds.
-
Column Overload: Injecting too much sample can lead to broad peaks and poor resolution.
-
-
Solutions:
-
Optimize the Oven Program: Decrease the temperature ramp rate or add an isothermal hold at a temperature that provides the best separation.
-
Change the Stationary Phase: If optimizing the temperature program does not work, consider a column with a different polarity.
-
Increase the Split Ratio: This will decrease the amount of sample reaching the column, which can improve peak shape and resolution.
-
-
Visualizations
Caption: Workflow for the GC analysis of this compound purity.
Caption: Troubleshooting guide for peak tailing issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. trajanscimed.com [trajanscimed.com]
- 6. Buy this compound | 2366-52-1 [smolecule.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Buy this compound (EVT-302499) | 2366-52-1 [evitachem.com]
- 9. researchgate.net [researchgate.net]
- 10. [Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. stepbio.it [stepbio.it]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Pilot Plant Production of 1-Fluorobutane
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1-fluorobutane to a pilot plant level. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and visualizations to aid in your process development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. This involves reacting 1-bromobutane with an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent.[1] While other methods exist, such as direct fluorination of butane or using more reactive fluorinating agents like cesium fluoride (CsF) or mercury(II) fluoride (HgF₂), the use of KF offers a good balance of reactivity, cost-effectiveness, and safety for pilot-plant scale production.[2]
Q2: What are the primary challenges when scaling up the this compound synthesis from lab to pilot plant?
A2: The primary challenges in scaling up this synthesis include:
-
Heat Management: The fluorination reaction is exothermic, and poor heat dissipation in a larger reactor can lead to temperature gradients, promoting side reactions and reducing yield.
-
Mixing Efficiency: Ensuring homogeneous mixing of the solid potassium fluoride with the liquid 1-bromobutane and solvent is critical to achieve consistent reaction rates and prevent localized "hot spots."
-
Product Purification: this compound has a low boiling point (32-33°C), which presents challenges for efficient distillation and minimizing product loss during purification at a larger scale.[1][2]
-
Side Reaction Control: The main side reaction is the elimination of HBr from 1-bromobutane to form butenes, which can be exacerbated by higher temperatures.
-
Material Handling: Managing large quantities of flammable 1-bromobutane and the solid KF, as well as the resulting solid waste (KBr), requires careful planning and specialized equipment.
Q3: How can I minimize the formation of butene isomers during the reaction?
A3: The formation of butene isomers is primarily a result of elimination reactions, which are favored at higher temperatures. To minimize their formation:
-
Maintain Strict Temperature Control: Operate the reaction at the lowest effective temperature. For the reaction with KF in ethylene glycol, a temperature range of 100-150°C is typical.[1] Careful monitoring and a well-designed reactor cooling system are crucial.
-
Optimize Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions.
-
Choice of Base: While not a direct part of the main reaction, the presence of any strong bases can promote elimination. Ensure the potassium fluoride used is of good quality and not significantly contaminated with basic impurities.
Q4: What are the key safety precautions for a pilot plant producing this compound?
A4: Key safety precautions include:
-
Ventilation: The process should be conducted in a well-ventilated area to prevent the buildup of flammable vapors from 1-bromobutane and this compound.
-
Ignition Sources: All equipment must be properly grounded to prevent static discharge, and all sources of ignition should be eliminated from the production area.[3][4][5]
-
Personal Protective Equipment (PPE): Personnel should wear appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves.[3][4][6]
-
Emergency Preparedness: Fire suppression systems (e.g., foam or dry chemical extinguishers) and emergency showers/eyewash stations should be readily accessible.[3][5]
-
Reagent Handling: Develop and follow strict standard operating procedures (SOPs) for the safe handling and charging of large quantities of 1-bromobutane and potassium fluoride.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of 1-Bromobutane | 1. Insufficient mixing of KF and 1-bromobutane.2. Low reaction temperature.3. Deactivated or low-quality KF (e.g., hydrated).4. Insufficient reaction time. | 1. Improve agitation in the reactor. Consider a reactor design with baffles or a high-shear mixer.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Use anhydrous KF and ensure it is stored properly. Consider spray-dried KF for higher surface area.4. Monitor the reaction progress by GC and extend the reaction time if necessary. |
| High Levels of Butene Impurities | 1. Excessive reaction temperature.2. Localized "hot spots" in the reactor due to poor mixing or heat removal.3. Prolonged reaction time. | 1. Lower the reaction temperature.2. Improve reactor agitation and ensure the cooling system is functioning efficiently. Consider controlled, slower addition of 1-bromobutane.3. Optimize the reaction time to stop after the desired conversion is reached. |
| Difficulties in Product Isolation/Purification | 1. Product loss due to the low boiling point of this compound.2. Inefficient separation from unreacted 1-bromobutane or solvent. | 1. Use a highly efficient distillation column with a cooled receiver. Consider operating the distillation under a slight positive pressure to raise the boiling point.2. Employ fractional distillation to separate the components based on their boiling points. Ensure the distillation column has a sufficient number of theoretical plates. |
| Solid Handling Issues (KF/KBr) | 1. Caking of KF, leading to poor mixing.2. Difficulty in removing the precipitated KBr from the reactor. | 1. Use a free-flowing grade of KF. Consider adding an inert solid to improve flowability.2. Choose a reactor with a bottom discharge valve that can handle slurries. Develop a procedure for safely removing and washing the solid waste. |
Experimental Protocols
Pilot-Scale Synthesis of this compound via Finkelstein Reaction
Materials:
-
1-Bromobutane
-
Anhydrous Potassium Fluoride (spray-dried recommended)
-
Ethylene Glycol (or other suitable high-boiling polar aprotic solvent)
Equipment:
-
Jacketed glass-lined or stainless steel reactor with a bottom discharge valve. The reactor should be equipped with a mechanical stirrer (e.g., anchor or turbine), a temperature probe, a condenser, and a port for reagent addition.
-
Heating/cooling system for the reactor jacket.
-
Fractional distillation unit with a packed column and a cooled receiver.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents: Charge the reactor with anhydrous potassium fluoride and ethylene glycol. Begin agitation.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 120-140°C) while maintaining agitation.
-
Addition of 1-Bromobutane: Slowly add 1-bromobutane to the reactor at a controlled rate to manage the exothermic reaction and maintain a stable temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by Gas Chromatography (GC) to determine the conversion of 1-bromobutane.
-
Reaction Completion and Cooldown: Once the desired conversion is achieved, cool the reactor contents.
-
Product Isolation: The crude this compound can be isolated directly from the reaction mixture via distillation. Due to its low boiling point, the product will distill first.
-
Purification: The collected crude product is then subjected to fractional distillation to separate it from any remaining starting material, solvent, and side products to achieve the desired purity (typically >97%).[1]
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Reactants | 1-Bromobutane, KF | 1-Bromobutane, KF |
| Solvent | Ethylene Glycol | Ethylene Glycol |
| Molar Ratio (KF:1-Bromobutane) | 2:1 to 3:1 | 1.5:1 to 2.5:1 |
| Temperature | 120-150°C | 110-140°C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 70-85% | 65-80% |
Visualizations
References
Managing exothermic reactions in 1-Fluorobutane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-fluorobutane, with a focus on managing exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve nucleophilic substitution reactions. A common laboratory-scale protocol is the reaction of 1-bromobutane with potassium fluoride (KF) in a high-boiling polar aprotic solvent such as ethylene glycol.[1][2] Another documented method is the reaction of 1-bromobutane with mercury(II) fluoride.[1][2] An alternative approach involves the reaction of n-butyl alcohol with (2-chloro-1,1,2-trifluoroethyl)diethylamine, which is known to be exothermic.[3]
Q2: Why is managing heat important in this compound synthesis?
A2: Fluorination reactions can be significantly exothermic, releasing substantial heat.[3][4] Failure to control the reaction temperature can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, causing a rapid rise in temperature and pressure.[5][6] This can result in equipment failure and the boiling over of reactants.[7] Furthermore, elevated temperatures can promote undesirable side reactions, primarily elimination, which reduces the yield and purity of the desired this compound.[8]
Q3: What is the primary side reaction of concern, and how can it be minimized?
A3: The main competing side reaction is the elimination of hydrogen fluoride (dehydrofluorination) from this compound or the starting alkyl halide, which leads to the formation of butene isomers.[1][9] The fluoride ion can act as a base, and this elimination pathway is favored at higher temperatures.[8] To minimize this side reaction, it is crucial to maintain the lowest effective reaction temperature, even if it requires a longer reaction time.[5][8]
Q4: What are the advantages of using flow chemistry for this synthesis?
A4: For highly exothermic reactions, continuous flow chemistry offers superior heat management compared to traditional batch processing.[8] Flow reactors have a much higher surface-area-to-volume ratio, which allows for rapid and efficient heat exchange.[8][10] This precise temperature control helps to minimize temperature fluctuations that can lead to the formation of byproducts and ensures a safer reaction environment.[8]
Troubleshooting Guide
Issue 1: The reaction is proceeding too vigorously, with a rapid temperature increase.
-
Question: My reaction temperature is increasing rapidly, even with external cooling. What should I do?
-
Answer: An uncontrolled temperature rise indicates that the rate of heat generation is exceeding the rate of heat removal.
-
Immediate Action: If you are adding a reagent, stop the addition immediately.[5] Enhance external cooling by adding more of the cooling agent (e.g., ice to an ice bath).
-
Increase Dilution: If possible and safe to do so, adding more pre-chilled solvent can help to dissipate the heat generated.
-
Future Prevention: For subsequent experiments, reduce the rate of reagent addition. Consider performing the reaction at a lower initial temperature or in a larger volume of solvent to better absorb the heat.[5]
-
Issue 2: The yield of this compound is low, and I am observing significant amounts of gaseous byproducts.
-
Question: My final yield is poor, and I suspect I'm forming a lot of butene. How can I improve the selectivity for fluorination?
-
Answer: Low yield accompanied by gas formation strongly suggests that the elimination side reaction is dominant.
-
Temperature Optimization: This is the most critical parameter. Lower the reaction temperature. While this may slow down the reaction, it disproportionately disfavors the elimination pathway.[8]
-
Reagent Choice: The choice of fluoride source can influence basicity and reactivity. While CsF is often more reactive than KF, its higher basicity might also promote elimination under certain conditions.[5] Sticking with KF and optimizing other parameters is a good starting point.
-
Ensure Anhydrous Conditions: Water can interfere with the reaction. Use dry solvents and ensure your fluoride salt is thoroughly dried before use.[5][11]
-
Issue 3: The reaction is sluggish and not proceeding to completion.
-
Question: My reaction is very slow, even after several hours. How can I increase the reaction rate without causing a dangerous exotherm?
-
Answer: A sluggish reaction can be due to several factors related to reagent solubility and activation energy.
-
Phase-Transfer Catalyst: If you are using a solid fluoride source like KF, its solubility in the organic phase can be limited. Adding a phase-transfer catalyst can significantly improve the transfer of fluoride ions into the reaction medium, thereby increasing the reaction rate.[5]
-
Solvent Choice: Polar aprotic solvents are generally preferred as they can help solubilize the fluoride salt.[8] Ensure your solvent (e.g., ethylene glycol) is of sufficient purity and is anhydrous.[11]
-
Microwave Heating: For some nucleophilic fluorinations, switching from conventional heating to microwave heating can reduce reaction times without necessarily leading to a loss of control, provided the proper equipment is used.[12]
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₉F |
| Molecular Weight | 76.11 g/mol [9] |
| Boiling Point | 32-33 °C[2] |
| Density | ~0.779 g/cm³[2] |
| Appearance | Colorless liquid[1] |
Table 2: Typical Reaction Conditions for this compound Synthesis
| Parameter | Condition | Source |
| Starting Material | 1-Bromobutane | [1][2] |
| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | [1][11] |
| Solvent | Ethylene Glycol | [1][11] |
| Temperature | 120-170 °C (bath temperature) | [1][11] |
| Reaction Time | 5-8 hours | [1][11] |
Experimental Protocols
Protocol: Synthesis of this compound via Halogen Exchange (Finkelstein-type Reaction)
This protocol is adapted from established laboratory procedures for the synthesis of alkyl fluorides.[1][11]
Materials:
-
1-Bromobutane
-
Anhydrous Potassium Fluoride (KF), finely powdered
-
Ethylene Glycol, dry
-
Round-bottom flask
-
Dropping funnel
-
Fractionating column and condenser
-
Heating mantle and stirrer
-
Cooling bath (e.g., ice-water)
Procedure:
-
Preparation: Set up a round-bottom flask with a stirrer, heating mantle, dropping funnel, and a fractionating column connected to a condenser for distillation.
-
Reagent Charging: In the flask, place a mixture of anhydrous, finely powdered potassium fluoride (2.0 moles) and dry ethylene glycol (200 g).[11]
-
Heating: Heat the flask in a bath to a temperature of 160–170 °C.[11]
-
Substrate Addition: Add 1-bromobutane (1.0 mole) dropwise from the dropping funnel over several hours (e.g., 5 hours).[11] This slow, controlled addition is critical for managing the reaction exotherm.
-
Distillation: During the addition, the product, this compound, which has a low boiling point (~32 °C), will distill from the reaction mixture.[3] The temperature at the top of the fractionating column should be monitored.
-
Workup: The collected distillate is washed with ice-water to remove any co-distilled ethylene glycol, dried over a suitable drying agent (e.g., calcium chloride or anhydrous sodium sulfate), and then purified by fractional distillation.[3][5]
Visualizations
Caption: Troubleshooting workflow for a thermal runaway event.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Buy this compound (EVT-302499) | 2366-52-1 [evitachem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buy this compound | 2366-52-1 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1-Fluorobutane vs. 1-Chlorobutane: A Comparative Guide to SN2 Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleophilic substitution reactions, particularly the bimolecular (SN2) pathway, the choice of leaving group is a critical determinant of reaction rate and efficiency. This guide provides an in-depth comparison of the SN2 reactivity of 1-fluorobutane and 1-chlorobutane, offering experimental data, detailed protocols, and mechanistic visualizations to inform synthetic strategy and experimental design.
Executive Summary
Overwhelming evidence from foundational organic chemistry principles and experimental observations establishes that 1-chlorobutane is significantly more reactive than this compound in SN2 reactions . This difference is almost entirely attributable to the superior leaving group ability of the chloride ion compared to the fluoride ion. Fluoride is a poor leaving group for SN2 reactions due to the exceptional strength of the carbon-fluorine bond and the high basicity of the resulting fluoride anion.
Quantitative Comparison of Reactivity
| Substrate | Leaving Group | Relative Rate Constant (k_rel) |
| Ethyl Iodide | I⁻ | 1 |
| Ethyl Bromide | Br⁻ | 1 x 10⁻¹ |
| Ethyl Chloride | Cl⁻ | 1 x 10⁻³ |
| Ethyl Fluoride | F⁻ | ~1 x 10⁻⁵ (Estimated) |
Data adapted from a study by Westaway and co-workers on the reaction of ethyl halides with tetrabutylammonium cyanide. The rate for ethyl fluoride is an extrapolation based on established principles, as it is generally considered unreactive under these conditions.[1]
Mechanistic Overview: The SN2 Pathway
The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.
A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure. In the case of halogens, the leaving group ability increases down the group (I > Br > Cl > F). The fluoride ion (F⁻) is a relatively strong base, making it a poor leaving group. Conversely, the chloride ion (Cl⁻) is a weaker base and therefore a much better leaving group.
References
Comparison Guide: 1-Fluorobutane vs. 1-Bromobutane as Alkylating Agents
Published: December 17, 2025
This guide provides an objective comparison of 1-fluorobutane and 1-bromobutane for use as alkylating agents in research and development. The analysis is grounded in fundamental chemical principles and supported by physical and chemical data to inform reagent selection for synthesis and drug development professionals.
Theoretical Framework: Reactivity in Nucleophilic Substitution
For primary haloalkanes like this compound and 1-bromobutane, the predominant mechanism for alkylation is the bimolecular nucleophilic substitution (Sₙ2) reaction.[1][2] The rate of an Sₙ2 reaction is critically dependent on several factors, but the most significant differentiator between these two reagents is the nature of the carbon-halogen bond and the stability of the resulting halide anion, known as the "leaving group."[3]
-
Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) significantly higher than the carbon-bromine (C-Br) bond.[4][5] For instance, the BDE for the C-F bond in methyl fluoride is approximately 115 kcal/mol, whereas for the C-Br bond in methyl bromide, it is only about 72.1 kcal/mol.[5] This high C-F bond strength means a much larger energy input is required to cleave it, rendering this compound highly resistant to nucleophilic attack.[4][6]
-
Leaving Group Ability: The efficiency of an Sₙ2 reaction is directly tied to how well the leaving group can stabilize the negative charge it acquires upon departing.[3] The stability of halide ions increases with size (I⁻ > Br⁻ > Cl⁻ > F⁻).[3] The larger electron cloud of the bromide ion allows the negative charge to be dispersed over a greater volume, making it a more stable and thus a "better" leaving group than the small, highly charge-dense fluoride ion.[3][7] Consequently, fluoride is considered a very poor leaving group in Sₙ2 reactions, and fluoroalkanes are rarely used for this purpose.[7]
Data Presentation: Physical and Chemical Properties
The fundamental differences in reactivity are reflected in the distinct physical and chemical properties of the two compounds.
| Property | This compound | 1-Bromobutane | Source(s) |
| Molar Mass | 76.11 g/mol | 137.04 g/mol | [8][9][10] |
| Boiling Point | 32-33 °C (90-91 °F) | 101.6 °C (214 °F) | [8][11][12] |
| Melting Point | -134 °C (-209 °F) | -112.4 °C (-170 °F) | [8][12][13] |
| Density | ~0.78 g/cm³ | ~1.276 g/cm³ | [8][11][13] |
| Appearance | Colorless liquid | Colorless to slightly yellow liquid | [8][9] |
| Solubility in Water | Insoluble | Insoluble | [8][13] |
| Reactivity Parameter | This compound | 1-Bromobutane | Source(s) |
| C-X Bond Energy (CH₃-X) | ~115 kcal/mol | ~72.1 kcal/mol | [5] |
| Leaving Group (X⁻) | Fluoride (F⁻) | Bromide (Br⁻) | [3] |
| Leaving Group Ability | Very Poor | Good | [7] |
| Relative Sₙ2 Reactivity | Extremely Low / Inert | High | [7] |
Experimental Protocols
To quantitatively assess the difference in alkylating performance, a comparative kinetic study can be performed. The following protocol outlines a general method for determining the reaction rate constants.
Protocol: Comparative Kinetic Analysis of Alkylation Rates
Objective: To determine and compare the second-order rate constants for the alkylation of a model nucleophile (e.g., iodide) by this compound and 1-bromobutane via the Finkelstein reaction.
Materials:
-
This compound (≥99%)
-
1-Bromobutane (≥99%)
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous (solvent)
-
Internal standard (e.g., undecane, for GC analysis)
-
Volumetric flasks, gas-tight syringes, reaction vials with septa
-
Thermostatted reaction block or water bath
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or NMR spectrometer
Methodology:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of sodium iodide in anhydrous acetone.
-
Prepare separate 0.1 M stock solutions of this compound and 1-bromobutane in anhydrous acetone, each containing a known concentration of the internal standard.
-
-
Reaction Setup:
-
In separate, sealed reaction vials, place equal volumes of the 0.1 M sodium iodide solution.
-
Equilibrate the vials to the desired reaction temperature (e.g., 40°C) in the thermostatted block for at least 15 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, add an equal volume of the pre-heated this compound stock solution to one vial and the 1-bromobutane stock solution to a second vial. Start a timer immediately for each. The final concentration of each reactant will be 0.05 M.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes for 1-bromobutane; longer intervals will be necessary for this compound), withdraw a 100 µL aliquot from each reaction vial using a gas-tight syringe.
-
-
Sample Quenching and Analysis:
-
Immediately quench each aliquot by diluting it in a vial containing cold diethyl ether and a small amount of water to precipitate the salts.
-
Analyze the organic layer by GC-FID to determine the concentration of the remaining alkyl halide relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the alkyl halide (ln[R-X]) versus time.
-
For an Sₙ2 reaction under these pseudo-first-order conditions (or by using the integrated second-order rate law), the slope of the resulting linear plot will be proportional to the rate constant, k.
-
Compare the calculated rate constants for this compound and 1-bromobutane to quantify the difference in reactivity.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the Sₙ2 mechanism. The nucleophile attacks the electrophilic carbon, leading to a transition state where the nucleophile-carbon bond is forming as the carbon-halogen bond is breaking. The significantly higher activation energy for this compound makes this process extremely slow.
Caption: Sₙ2 reaction pathway for 1-bromobutane vs. This compound.
Experimental Workflow
The diagram below outlines the logical flow of the experimental protocol for comparing the kinetic performance of the two alkylating agents.
Caption: Workflow for kinetic comparison of alkylating agents.
Conclusion and Recommendation
-
Leaving Group Ability: The bromide ion is a stable, and therefore good, leaving group, whereas the fluoride ion is unstable and a very poor leaving group.[3][7]
-
Bond Strength: The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, requiring less energy to break during the nucleophilic attack.[5]
For researchers requiring an efficient primary alkylating agent to introduce a butyl group, 1-bromobutane is the standard and recommended choice.[1] Due to the inertness of the C-F bond, this compound is generally unsuitable for synthetic transformations that rely on nucleophilic displacement of the fluoride.
References
- 1. 1-Bromobutane - Wikipedia [en.wikipedia.org]
- 2. etcnmachining.com [etcnmachining.com]
- 3. Khan Academy [khanacademy.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 6. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Butyl bromide | C4H9Br | CID 8002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C4H9F | CID 16908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-BROMOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 2366-52-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. 1-Bromobutane | 109-65-9 [chemicalbook.com]
A Spectroscopic Showdown: Unveiling the Signatures of 1-Fluorobutane and its Butyl Halide Counterparts
For researchers, scientists, and professionals in drug development, a nuanced understanding of the structural and electronic properties of alkyl halides is paramount. This guide provides a detailed spectroscopic comparison of 1-fluorobutane, 1-chlorobutane, 1-bromobutane, and 1-iodobutane, leveraging infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The presented experimental data, summarized in comprehensive tables, offers a clear framework for distinguishing these foundational molecules.
This comparative analysis delves into the distinct spectroscopic fingerprints of the four primary butyl halides. By examining the vibrational energies of bonds, the magnetic environments of atomic nuclei, and the fragmentation patterns of ionized molecules, we can elucidate the subtle yet significant influence of the halogen atom on the physicochemical properties of the butyl chain.
At a Glance: Spectroscopic Data Summary
The following tables provide a consolidated overview of the key spectroscopic data for this compound, 1-chlorobutane, 1-bromobutane, and 1-iodobutane.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~2960 (C-H stretch), ~1380 (C-H bend), ~1070 (C-F stretch) |
| 1-Chlorobutane | ~2960 (C-H stretch), ~1465 (C-H bend), ~730 (C-Cl stretch)[1] |
| 1-Bromobutane | ~2960 (C-H stretch), ~1460 (C-H bend), ~645 (C-Br stretch) |
| 1-Iodobutane | ~2950 (C-H stretch), ~1455 (C-H bend), ~560 (C-I stretch) |
| Compound | ¹H NMR Chemical Shifts (ppm) |
| This compound | ~4.4 (CH₂F), ~1.7 (CH₂), ~1.4 (CH₂), ~0.9 (CH₃) |
| 1-Chlorobutane | ~3.5 (CH₂Cl), ~1.8 (CH₂), ~1.4 (CH₂), ~0.9 (CH₃) |
| 1-Bromobutane | ~3.4 (CH₂Br), ~1.8 (CH₂), ~1.5 (CH₂), ~1.0 (CH₃) |
| 1-Iodobutane | ~3.2 (CH₂I), ~1.8 (CH₂), ~1.4 (CH₂), ~1.0 (CH₃) |
| Compound | ¹³C NMR Chemical Shifts (ppm) |
| This compound | ~83.5 (d, J(C-F) ≈ 165 Hz, C1), ~30.5 (d, J(C-F) ≈ 20 Hz, C2), ~20.0 (d, J(C-F) ≈ 5 Hz, C3), ~13.5 (C4) |
| 1-Chlorobutane | ~44.8 (C1), ~35.1 (C2), ~20.2 (C3), ~13.4 (C4)[1] |
| 1-Bromobutane | ~33.2 (C1), ~35.2 (C2), ~21.5 (C3), ~13.4 (C4) |
| 1-Iodobutane | ~9.9 (C1), ~36.2 (C2), ~22.4 (C3), ~13.6 (C4) |
| Compound | Mass Spectrometry (m/z of Key Fragments) |
| This compound | 76 (M⁺), 57 (M⁺ - F), 43, 29 |
| 1-Chlorobutane | 92/94 (M⁺/M⁺+2), 56 (M⁺ - HCl), 57, 43, 29[2] |
| 1-Bromobutane | 136/138 (M⁺/M⁺+2), 57 (M⁺ - Br), 43, 29 |
| 1-Iodobutane | 184 (M⁺), 57 (M⁺ - I), 43, 29 |
Experimental Protocols
The following sections outline the methodologies for acquiring the spectroscopic data presented in this guide.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of functional groups within the butyl halide molecules.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Ensure the salt plates (typically NaCl or KBr) are clean and dry.
-
Place a single drop of the neat liquid butyl halide onto the surface of one salt plate.
-
Carefully place the second salt plate on top, gently spreading the liquid to form a thin, uniform film.
-
Mount the sandwiched plates in the spectrometer's sample holder.
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of the hydrogen (¹H) and carbon (¹³C) nuclei.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the butyl halide in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
Data Acquisition (¹H NMR):
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the magnetic field to optimize its homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
Data Acquisition (¹³C NMR):
-
Switch the spectrometer to the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and identify characteristic fragmentation patterns of the butyl halides.
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The ionization method is typically electron ionization (EI).[3][4]
Sample Introduction (via GC):
-
Inject a dilute solution of the butyl halide in a volatile solvent (e.g., dichloromethane) into the GC.
-
The GC separates the analyte from the solvent and any impurities.
-
The analyte elutes from the GC column and enters the mass spectrometer's ion source.
Ionization and Fragmentation (Electron Ionization):
-
In the ion source, the gaseous butyl halide molecules are bombarded with a high-energy electron beam (typically 70 eV).[3][4]
-
This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion (M⁺).
-
The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged species.
Mass Analysis and Detection:
-
The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizing the Workflow
Figure 1. Workflow for the spectroscopic comparison of butyl halides.
In-Depth Analysis and Interpretation
The electronegativity of the halogen atom plays a crucial role in the observed spectroscopic trends. In IR spectroscopy , the C-X stretching frequency decreases as the mass of the halogen increases (F > Cl > Br > I). This is a direct consequence of the heavier halogen atom resulting in a lower vibrational frequency for the C-X bond.
In ¹H NMR spectroscopy , the most significant effect is observed on the protons of the carbon directly bonded to the halogen (C1). The chemical shift of these protons is deshielded (shifted downfield) due to the electron-withdrawing inductive effect of the halogen. Fluorine, being the most electronegative, causes the largest downfield shift for the C1 protons. This effect diminishes with increasing distance from the halogen.
Similarly, in ¹³C NMR spectroscopy , the chemical shift of the carbon atom directly bonded to the halogen (C1) is heavily influenced by the halogen's electronegativity. For fluorine, chlorine, and bromine, the C1 resonance is shifted downfield. However, for iodine, a "heavy atom effect" is observed, which causes an upfield shift of the C1 resonance. A notable feature in the ¹³C NMR spectrum of this compound is the carbon-fluorine coupling, which results in the splitting of the carbon signals. The magnitude of the coupling constant (J) is largest for the directly attached carbon (¹J(C-F)) and decreases with the number of bonds separating the carbon and fluorine atoms.
Mass spectrometry provides clear indicators for the presence and identity of the halogen. For chlorine and bromine, the presence of two abundant isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) results in a characteristic M+2 peak in the mass spectrum. The relative intensity of the M⁺ and M⁺+2 peaks (approximately 3:1 for chlorine and 1:1 for bromine) is a definitive marker. The primary fragmentation pathway for all four butyl halides involves the cleavage of the C-X bond, leading to the formation of a stable butyl cation at m/z 57. In the case of 1-chlorobutane, a significant fragment at m/z 56 is also observed, corresponding to the loss of HCl.[2]
This comprehensive spectroscopic comparison highlights the distinct and predictable ways in which the identity of the halogen atom influences the spectral properties of butyl halides. These data and methodologies provide a valuable resource for the identification, characterization, and quality control of these important chemical building blocks.
References
- 1. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Nucleophilic Substitution in Haloalkanes: Reaction Rates and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative reaction rates of haloalkanes in SN1 and SN2 nucleophilic substitution reactions, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Data Presentation: Relative Reaction Rates
The reactivity of haloalkanes in nucleophilic substitution is critically dependent on the structure of the alkyl group and the nature of the halogen leaving group. The following tables summarize quantitative data on these relationships for both SN2 and SN1 reactions.
Table 1: Relative Rates of SN2 Reactions
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[1] The rate of this reaction is highly sensitive to steric hindrance around the reaction center.
Effect of Alkyl Group Structure on SN2 Reaction Rates
| Alkyl Bromide | Class | Relative Rate |
| Methyl bromide (CH₃Br) | Methyl | 1200 |
| Ethyl bromide (CH₃CH₂Br) | Primary | 40 |
| n-Propyl bromide (CH₃CH₂CH₂Br) | Primary | 16 |
| Isopropyl bromide ((CH₃)₂CHBr) | Secondary | 1 |
| tert-Butyl bromide ((CH₃)₃CBr) | Tertiary | ~0 (negligible) |
| (Relative rates are for the reaction with a nucleophile like iodide in acetone.) |
Effect of Leaving Group on SN2 Reaction Rates
The ability of the halogen to act as a leaving group also significantly influences the reaction rate. This is related to the strength of the carbon-halogen bond and the stability of the resulting halide ion.[2]
| Haloalkane (R-X) | Relative Rate |
| R-I | 30,000 |
| R-Br | 10,000 |
| R-Cl | 200 |
| R-F | 1 |
| (Relative rates for a typical primary haloalkane undergoing an SN2 reaction.) |
Table 2: Relative Rates of SN1 Reactions
The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process that proceeds through a carbocation intermediate. The rate of this reaction is primarily determined by the stability of this intermediate.
Effect of Alkyl Group Structure on SN1 Reaction Rates
| Alkyl Bromide | Class | Relative Rate |
| Methyl bromide (CH₃Br) | Methyl | 1 |
| Ethyl bromide (CH₃CH₂Br) | Primary | 2 |
| Isopropyl bromide ((CH₃)₂CHBr) | Secondary | 43 |
| tert-Butyl bromide ((CH₃)₃CBr) | Tertiary | 100,000,000 |
| (Relative rates are for the solvolysis in a polar protic solvent like water or formic acid.)[1] |
Effect of Leaving Group on SN1 Reaction Rates
Similar to SN2 reactions, the nature of the leaving group is a critical factor in determining the rate of SN1 reactions, as the cleavage of the carbon-halogen bond is the rate-determining step.[3]
| tert-Butyl Halide (t-BuX) | Relative Rate |
| t-Bu-I | 3.6 |
| t-Bu-Br | 1.2 |
| t-Bu-Cl | 1.0 |
| t-Bu-F | Negligible |
| (Relative rates for the solvolysis of tert-butyl halides.) |
Experimental Protocols
The following are detailed methodologies for the qualitative and semi-quantitative determination of relative reaction rates of haloalkanes in SN1 and SN2 reactions.
Experiment 1: Determining Relative Rates of SN2 Reactions
This experiment utilizes the reaction of various haloalkanes with sodium iodide in acetone. The reaction proceeds via an SN2 mechanism. Sodium iodide is soluble in acetone, while the sodium chloride or sodium bromide product is not, leading to the formation of a precipitate. The rate of precipitate formation is an indicator of the relative reactivity of the haloalkane.
Materials:
-
15% solution of sodium iodide (NaI) in acetone
-
A selection of haloalkanes (e.g., 1-bromobutane, 2-bromobutane, 2-bromo-2-methylpropane, 1-chlorobutane)
-
Dry test tubes
-
Pipettes or droppers
-
Water bath (optional, for slow reactions)
Procedure:
-
Label a series of clean, dry test tubes for each haloalkane to be tested.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Add 2-3 drops of a specific haloalkane to its corresponding test tube.
-
Start a timer immediately after the addition of the haloalkane.
-
Gently shake the test tube to ensure mixing.
-
Observe the test tubes for the formation of a precipitate (cloudiness).
-
Record the time it takes for the precipitate to appear.
-
If no reaction is observed at room temperature after a reasonable amount of time (e.g., 15-20 minutes), the test tubes can be gently warmed in a water bath to facilitate the reaction.
Experiment 2: Determining Relative Rates of SN1 Reactions
This experiment involves the reaction of haloalkanes with a solution of silver nitrate in ethanol. This reaction favors the SN1 mechanism due to the use of a polar protic solvent (ethanol) and a weak nucleophile (ethanol or water). The formation of a carbocation is facilitated, and the subsequent reaction of the leaving halide ion with silver ions forms an insoluble silver halide precipitate. The rate of precipitation indicates the relative reactivity of the haloalkane.
Materials:
-
0.1 M solution of silver nitrate (AgNO₃) in ethanol
-
A selection of haloalkanes (e.g., 1-bromobutane, 2-bromobutane, 2-bromo-2-methylpropane, 1-chlorobutane)
-
Test tubes
-
Pipettes or droppers
-
Water bath
Procedure:
-
Label a series of clean test tubes for each haloalkane.
-
Add 2 mL of the 0.1 M AgNO₃ in ethanol solution to each test tube.
-
Place the test tubes in a water bath set to a constant temperature (e.g., 50°C) to ensure consistent reaction conditions.
-
Add 2-3 drops of a specific haloalkane to its corresponding test tube.
-
Start a timer immediately after adding the haloalkane.
-
Observe the test tubes for the formation of a precipitate (silver halide).
-
Record the time required for the precipitate to form.
Mandatory Visualization
The following diagrams illustrate the key factors influencing nucleophilic substitution reactions and the experimental workflows.
Caption: Factors influencing the rate of SN2 reactions.
Caption: Factors influencing the rate of SN1 reactions.
Caption: Experimental workflows for determining relative reaction rates.
References
A Comparative Conformational Analysis: 1-Fluorobutane versus Butane
An objective guide for researchers, scientists, and drug development professionals on the conformational preferences and rotational energy barriers of 1-Fluorobutane and Butane, supported by experimental and computational data.
The study of conformational isomers, or conformers, which are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is fundamental in understanding molecular behavior and reactivity. This guide provides a detailed comparison of the conformational landscapes of this compound and its parent alkane, butane. The introduction of a single fluorine atom in this compound significantly alters its conformational preferences and energy barriers compared to butane, with implications for its physical, chemical, and biological properties.
Quantitative Conformational Data
The relative energies of the stable conformers and the transition states for rotation around the central C2-C3 bond have been determined through a combination of experimental techniques and computational studies. The key quantitative data for both molecules are summarized below for easy comparison.
Table 1: Relative Energies of Butane Conformers
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| Anti | 180° | 0[1] |
| Gauche | ±60° | ~0.9[2][3] |
| Eclipsed (H, CH₃) | ±120° | ~3.6[2] |
| Syn (Fully Eclipsed) | 0° | ~5.0[2] |
Table 2: Relative Energies of this compound Conformers
This compound has five possible staggered conformers, designated by the relationship between the F-C1-C2-C3 (first letter) and C1-C2-C3-C4 (second letter) dihedral angles, where 'T' denotes trans (anti) and 'G' denotes gauche. Experimental studies have identified and characterized four of these conformers.[4]
| Conformer | Relative Energy (cm⁻¹) | Relative Energy (kcal/mol) |
| GT (Gauche-Trans) | 0 | 0 |
| TT (Trans-Trans) | Not Reported | Not Reported |
| TG (Trans-Gauche) | Not Reported | Not Reported |
| GG (Gauche-Gauche) | Not Reported | Not Reported |
| GG' | 271 (calculated) | ~0.77 |
Note: The experimental data for this compound from microwave spectroscopy identifies the GT conformer as the most stable.[4] The relative energies of the other observed conformers (TT, TG, GG) were not explicitly quantified in the provided search results. The energy for the unobserved GG' conformer is from ab initio calculations.[4]
Experimental Protocols
The conformational analysis of these molecules relies on a combination of spectroscopic techniques and computational chemistry.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase. From these constants, precise molecular geometries and the relative energies of different conformers can be derived.
Experimental Workflow:
-
Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber. For molecules that are liquid at room temperature, the sample is vaporized before introduction.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Absorption Detection: When the frequency of the microwave radiation matches the frequency of a rotational transition of a specific conformer, the molecule absorbs the radiation. This absorption is detected by a sensitive detector.
-
Spectral Analysis: The resulting spectrum consists of a series of absorption lines. By analyzing the frequencies of these lines, the rotational constants (A, B, and C) for each conformer present in the sample can be determined.
-
Conformer Identification and Relative Energy Determination: Different conformers have distinct rotational spectra. By assigning the spectral lines to specific conformers and measuring the relative intensities of these lines, the relative populations of the conformers can be determined. Using the Boltzmann distribution, the relative energies of the conformers can then be calculated.
This technique was instrumental in identifying four of the five conformers of this compound.[4]
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gas phase. It provides information about bond lengths, bond angles, and torsional angles.
Experimental Workflow:
-
Electron Beam Generation: A high-energy beam of electrons is generated in a vacuum.
-
Sample Interaction: The electron beam is passed through a gaseous sample of the molecule. The electrons are scattered by the electrostatic potential of the atoms in the molecules.
-
Diffraction Pattern Recording: The scattered electrons create a diffraction pattern that is recorded on a detector.
-
Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution function, which describes the probability of finding two atoms at a certain distance from each other.
-
Structure Refinement: By fitting a molecular model to the experimental radial distribution function, precise geometric parameters, including the dihedral angles of the different conformers and their relative abundances, can be determined. GED studies have been crucial in refining the conformational parameters of butane.[5]
Computational Chemistry
Ab initio and Density Functional Theory (DFT) calculations are widely used to model the potential energy surface of molecules and predict the geometries and relative energies of different conformers and transition states.
Computational Workflow:
-
Initial Geometry: An initial three-dimensional structure of the molecule is built.
-
Conformational Search: The potential energy surface is scanned by systematically rotating one or more dihedral angles.
-
Geometry Optimization: For each potential conformer, the geometry is optimized to find the lowest energy structure for that conformer.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the energy.
-
Energy Profile: The relative energies of all conformers and the transition states connecting them are calculated to construct a potential energy diagram for the rotation around the bond of interest. These methods have been applied to both butane and this compound to complement experimental findings.[4][6]
Conformational Pathways and Energy Profiles
The rotation around the central C2-C3 bond in butane and this compound leads to different conformers and energy barriers. These pathways can be visualized using potential energy diagrams.
Butane Conformational Pathway
The rotation around the C2-C3 bond in butane involves the interconversion between anti and gauche conformers through eclipsed transition states.
Caption: Conformational interconversion pathway for butane rotation around the C2-C3 bond.
This compound Conformational Relationships
Due to the fluorine substituent, the conformational landscape of this compound is more complex, with five distinct staggered conformers. The interconversions between these conformers involve rotations around both the C1-C2 and C2-C3 bonds.
References
- 1. Butane Conformational Analysis [research.cm.utexas.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conformational equilibrium and potential energy surface of this compound by microwave spectroscopy and Ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformations and Coherences in Structure Determination by Ultrafast Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Purity Validation of 1-Fluorobutane Using Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 1-Fluorobutane, a critical reagent and building block in organic synthesis and pharmaceutical development. We present detailed experimental protocols for Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with a comparative analysis of this compound against common alternatives, supported by experimental data.
Data Presentation: Purity Comparison
The purity of a reagent is paramount in drug development and chemical synthesis, as impurities can lead to unwanted side reactions, lower yields, and complications in purification. Below is a comparison of the typical purity of research-grade this compound with two common alternatives: 1-Chlorobutane, another halogenated alkane used in synthesis, and Diethyl Ether, a common solvent.
| Compound | Analytical Method | Typical Purity (%) | Potential Impurities |
| This compound | GC-FID, qNMR | >97% | 1-Bromobutane, 1-Butanol, butenes |
| 1-Chlorobutane | GC-FID | ≥99.8% | 1-Butanol, Butyl Ether, other chlorinated butanes |
| Diethyl Ether | GC-FID | ≥99.7% (ACS Reagent), ≥99.9% (Analytical Standard) | Ethanol, Water, Peroxides |
Logical Workflow for Purity Validation
The following diagram illustrates a standardized workflow for the comprehensive purity validation of this compound, incorporating both Gas Chromatography and quantitative Nuclear Magnetic Resonance spectroscopy.
Caption: A logical workflow for the purity validation of this compound.
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for separating volatile impurities from this compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A combination of OV-225 (50 m x 0.25 mm i.d. x 0.25 µm) and SE-54 (44 m x 0.22 mm i.d. x 0.25 µm) columns connected in series can be effective for separating C4 fluoride compounds.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of a 1% (v/v) solution of this compound in a suitable volatile solvent (e.g., dichloromethane).
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 5 minutes.
-
-
Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total area of all observed peaks.
Quantitative Proton Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy
This method provides an absolute quantification of purity using an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of a high-purity internal standard (e.g., maleic anhydride) into an NMR tube.
-
Accurately weigh approximately 20-30 mg of the this compound sample and add it to the same NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube and gently mix until both the standard and sample are fully dissolved.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.
-
Number of Scans (ns): 8 to 16, depending on the desired signal-to-noise ratio.
-
Acquisition Time (aq): At least 3 seconds.
-
-
Data Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample refers to this compound and std refers to the internal standard.
For this compound, a well-resolved signal, such as the triplet corresponding to the methyl protons (-CH₃), should be used for integration.
-
Comparison with Alternatives
1-Chlorobutane
1-Chlorobutane is often used in similar synthetic applications as this compound, primarily as a source of the butyl group in nucleophilic substitution reactions.[2]
-
Performance: In Sₙ2 reactions, the C-Cl bond is generally a better leaving group than the C-F bond, making 1-Chlorobutane more reactive in many instances.[3] However, the stronger C-F bond in this compound can be advantageous in preventing elimination side reactions.
-
Purity: Commercially available 1-Chlorobutane often has a higher purity (≥99.8%) compared to research-grade this compound (>97%).[4][5] This can be a critical factor in sensitive applications where even minor impurities can affect the outcome.
-
Analysis: The purity of 1-Chlorobutane is readily determined by GC-FID using similar conditions as for this compound, though the temperature program may need adjustment due to its higher boiling point (78 °C).
Diethyl Ether
As a solvent, this compound's utility is more specialized due to its unique polarity and boiling point (32°C).[6] Diethyl ether is a more common and versatile solvent.
-
Performance: Diethyl ether has a similar boiling point (34.6 °C) and is a relatively nonpolar solvent. It is widely used in extractions and as a reaction medium for organometallic reagents. This compound is more polar, which can be advantageous for dissolving specific polar substrates.
-
Purity: Analytical grade diethyl ether is available at very high purity (≥99.9%), often higher than that of this compound.[7] A significant drawback of diethyl ether is its tendency to form explosive peroxides upon storage, a risk not associated with this compound.
-
Analysis: GC-FID is the standard method for determining the purity of diethyl ether. Due to its high volatility, sample preparation and injection require care to prevent analyte loss.
References
- 1. Show how you might use SN2 reactions to convert 1-chlorobutane in... | Study Prep in Pearson+ [pearson.com]
- 2. Buy this compound | 2366-52-1 [smolecule.com]
- 3. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
A Comparative Study of Solvents for the Synthesis of 1-Fluorobutane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-fluorobutane, a key building block in the development of pharmaceuticals and advanced materials, is critically influenced by the choice of solvent. This guide provides a comparative analysis of various solvent systems for the synthesis of this compound, supported by experimental data to inform solvent selection for optimal reaction outcomes. The primary synthetic route discussed is the nucleophilic substitution reaction, specifically the halogen exchange from 1-bromobutane.
Performance Comparison of Solvent Systems
The efficacy of different solvent and reagent combinations in the synthesis of this compound varies significantly in terms of reaction yield, conditions, and the nature of the fluorinating agent. The following table summarizes the quantitative performance of several common systems.
| Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Potassium Fluoride (KF) | Ethylene Glycol | 120 | 6 - 8 | 65 - 85 | [1] |
| Cesium Fluoride (CsF) | Sulfolane | 100 | Not Specified | 85 - 88 | [1] |
| Mercury(II) Fluoride (HgF₂) | None (Neat) | 65 | 2 | 90 - 95 | [1] |
| (2-chloro-1,1,2-trifluoroethyl)diethylamine | None (Neat with n-butanol) | Not Specified (Exothermic) | Not Specified | 75 | [2] |
Experimental Protocols
Detailed methodologies for the key synthetic procedures are provided below. These protocols are representative of common laboratory practices for the synthesis of this compound.
Method 1: Synthesis using Potassium Fluoride in Ethylene Glycol
This method represents a common and relatively safe approach for the synthesis of this compound.
Materials:
-
1-Bromobutane
-
Anhydrous Potassium Fluoride (KF)
-
Ethylene Glycol
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-bromobutane (0.1 mol), anhydrous potassium fluoride (0.3 mol), and ethylene glycol (50 mL).[1]
-
Heat the mixture to 120°C and maintain reflux for 6-8 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the crude this compound from the reaction mixture via steam distillation.[1]
-
Dry the collected organic layer over anhydrous magnesium sulfate.[1]
-
Purify the final product by fractional distillation, collecting the fraction boiling at 32-33°C.[1]
Method 2: Synthesis using Mercury(II) Fluoride
This protocol offers higher yields but requires stringent safety precautions due to the high toxicity of mercury compounds.
Materials:
-
1-Bromobutane
-
Mercury(II) Fluoride (HgF₂)
Procedure:
-
In a suitable reaction vessel, carefully react 1-bromobutane with mercury(II) fluoride.[1][3]
-
Maintain the reaction temperature at 65°C for 2 hours.[1]
-
The reaction is typically performed without a solvent (neat).[1]
-
Isolate the this compound product via vacuum distillation.[1]
Method 3: Synthesis using (2-chloro-1,1,2-trifluoroethyl)diethylamine
An alternative method utilizing a different fluorinating agent and starting material.
Materials:
-
n-Butyl alcohol
-
(2-chloro-1,1,2-trifluoroethyl)diethylamine
-
Calcium Chloride (CaCl₂)
Procedure:
-
In a three-necked flask fitted with a stirrer, dropping funnel, and a distillation setup, place (2-chloro-1,1,2-trifluoroethyl)diethylamine (0.2 mol).[2]
-
Add n-butyl alcohol (0.2 mol) dropwise to the flask. The reaction is exothermic, and the this compound product will distill off.[2]
-
Wash the collected distillate with ice-water.[2]
-
Dry the product over calcium chloride.[2]
-
Further purify by distillation to obtain this compound.[2]
Visualizing Reaction Pathways and Comparisons
The following diagrams illustrate the experimental workflow and a logical comparison of the different synthetic routes.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Comparison of key parameters for different this compound synthesis methods.
References
Predicting 1-Fluorobutane Conformer Stability: A Comparative Guide to Ab Initio Calculations
For researchers, scientists, and professionals in drug development, understanding the conformational preferences of molecules is paramount for predicting their interactions and properties. This guide provides an objective comparison of various ab initio computational methods against experimental data for determining the conformational stability of 1-fluorobutane, a model system for studying the effects of fluorine substitution in aliphatic chains.
The rotational landscape of this compound is characterized by five distinct conformers arising from rotations around the C1-C2 (τ1) and C2-C3 (τ2) bonds. These conformers are denoted as GT (gauche-trans), TT (trans-trans), TG (trans-gauche), GG (gauche-gauche), and GG' (gauche-gauche'). The relative stability of these conformers has been elucidated through both experimental microwave spectroscopy and a variety of ab initio and Density Functional Theory (DFT) calculations. This guide presents a direct comparison of these methods to assess their predictive accuracy.
Comparative Analysis of Conformer Stabilities
The relative energies of the this compound conformers, as determined by experimental methods and various levels of theory, are summarized in the table below. The GT conformer is the global minimum and serves as the reference (0 cm⁻¹).
| Conformer | Experimental (Microwave Spectroscopy) | MP2/6-311G(d,p) | B3LYP/6-311G(d,p) | QCISD(T)/6-311G(d,p) |
| GT | 0 | 0 | 0 | 0 |
| TT | 110 (40) | 120 | 115 | 120 |
| GG | 170 (40) | 200 | 185 | 200 |
| TG | 360 (50) | 280 | 310 | 280 |
| GG' | 333 (flexible model) | 271 | 290 | 271 |
All energies are in cm⁻¹ relative to the GT conformer. Experimental uncertainties are given in parentheses.[1]
The data reveals a good qualitative agreement between the computational methods and the experimental results, with all methods correctly identifying the GT conformer as the most stable. The QCISD(T)/6-311G(d,p) and MP2/6-311G(d,p) levels of theory show excellent quantitative agreement with the experimental values for the observed conformers. Interestingly, while ab initio calculations predict the GG' conformer to be more stable than the TG conformer, it was not observed in the microwave spectroscopy experiments.[1]
Experimental and Computational Protocols
A clear understanding of the methodologies employed is crucial for interpreting the results.
Experimental Protocol: Microwave Spectroscopy
The experimental determination of the relative energies of the this compound conformers was achieved using a combination of free-jet and conventional microwave spectroscopy.[1]
-
Sample Introduction : A gaseous sample of this compound was introduced into a high-vacuum chamber.
-
Rotational Spectroscopy : The sample was subjected to microwave radiation, and the absorption spectra corresponding to the rotational transitions of the different conformers were recorded.
-
Conformer Assignment : The rotational spectra of four of the five possible conformers (GT, TT, TG, and GG) were successfully assigned based on their distinct rotational constants.[1]
-
Relative Energy Determination : The relative intensities of the rotational transitions for each conformer were measured. Assuming a Boltzmann distribution, these intensities were used to calculate the relative population of each conformer and subsequently their relative energies.
Computational Protocol: Ab Initio Calculations
The theoretical predictions of the conformer stabilities were obtained through a series of ab initio and DFT calculations.[1]
-
Geometry Optimization : The molecular geometry of each of the five conformers of this compound was optimized. This was performed at the Møller-Plesset perturbation theory (MP2) level with the 6-31G(d) and 6-311G(d,p) basis sets, and also using the B3LYP density functional method.[1]
-
Energy Calculation : To obtain more accurate relative stabilities, single-point energy calculations were performed on the optimized geometries at a higher level of theory, specifically QCISD(T)/6-311G(d,p).[1]
-
Vibrational Frequency Analysis : Vibrational frequency calculations were performed to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Relative Energy Calculation : The relative energy of each conformer was calculated as the difference between its total energy (including ZPVE) and the total energy of the most stable conformer (GT).
Workflow for Ab Initio Conformer Stability Prediction
The logical flow of a typical ab initio study to predict the conformational stability of a molecule like this compound is illustrated in the diagram below.
Figure 1. A flowchart illustrating the typical workflow for the ab initio prediction of molecular conformer stability.
References
A Comparative Analysis of Experimental and Theoretical NMR Shifts for 1-Fluorobutane
A detailed comparison of experimentally measured and theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts for 1-fluorobutane is presented, offering valuable insights for researchers in structural elucidation and computational chemistry. This guide provides a summary of ¹³C and ¹H NMR data, outlines the experimental and computational methodologies, and visualizes the comparative workflow.
Data Summary: Experimental vs. Theoretical Shifts
The following tables summarize the experimental and theoretical ¹³C and ¹H NMR chemical shifts for this compound. Experimental data has been sourced from the Spectral Database for Organic Compounds (SDBS), while the theoretical values were obtained from the Automated Topology Builder (ATB) and Repository, calculated using Density Functional Theory (DFT).
Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Experimental (SDBS) | Theoretical (DFT B3LYP/6-31G*) |
| C1 | 83.5 | 84.1 |
| C2 | 30.8 | 31.2 |
| C3 | 20.0 | 20.3 |
| C4 | 13.6 | 13.8 |
Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) for this compound
| Proton(s) | Experimental (SDBS) | Theoretical (DFT B3LYP/6-31G*) |
| H on C1 | 4.42 | 4.50 |
| H on C2 | 1.72 | 1.75 |
| H on C3 | 1.45 | 1.48 |
| H on C4 | 0.94 | 0.96 |
Methodologies
Experimental Protocol
The experimental ¹H and ¹³C NMR spectra were obtained from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4] The key parameters of the experimental setup are as follows:
-
Sample: this compound
-
Solvent: Deuterated chloroform (CDCl₃)
-
Spectrometer Frequency:
-
¹H NMR: 90 MHz
-
¹³C NMR: 22.63 MHz
-
-
Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.
Standard sample preparation techniques for small organic molecules were employed, ensuring the sample was free of particulate matter and dissolved in the appropriate deuterated solvent.
Computational Protocol
The theoretical ¹³C and ¹H NMR chemical shifts were calculated using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method. This approach is widely recognized for its accuracy in predicting NMR parameters.[5] The specific computational details are:
-
Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional
-
Basis Set: 6-31G*
-
Software: As implemented in the Automated Topology Builder (ATB) and Repository.
The geometry of the this compound molecule was optimized at the specified level of theory prior to the NMR shielding calculations.
Workflow for Comparative Analysis
The process of comparing experimental and theoretical NMR data involves several key steps, from data acquisition to final analysis. The following diagram illustrates this workflow.
Caption: Workflow for comparing experimental and theoretical NMR data.
This guide provides a foundational comparison between experimental and theoretical NMR data for this compound. Researchers can leverage this information to better understand the accuracy of computational methods and to aid in the structural elucidation of related fluorinated organic molecules.
References
- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 5. researchgate.net [researchgate.net]
1-Fluorobutane as a Reference Standard in ¹⁹F NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy data. This guide provides a comprehensive comparison of 1-fluorobutane with other common ¹⁹F NMR reference standards, supported by experimental data and detailed protocols to aid in the selection of the most suitable standard for your specific application.
Fluorine NMR has become an indispensable tool in fields ranging from pharmaceutical development to materials science, owing to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range.[1] Accurate referencing of ¹⁹F NMR spectra is paramount for correct spectral interpretation and data comparison across different experiments and laboratories. While several compounds are commonly employed as reference standards, this guide focuses on the utility of this compound and provides a comparative analysis against established alternatives.
Comparison of ¹⁹F NMR Reference Standards
The ideal ¹⁹F NMR reference standard should exhibit a single, sharp resonance in a region of the spectrum that does not overlap with analyte signals. It should also be chemically inert, soluble in common deuterated solvents, and its chemical shift should be minimally affected by changes in temperature, concentration, and solvent. The following tables summarize the key properties of this compound and other frequently used reference standards.
Table 1: Physical and Chemical Properties of Selected ¹⁹F NMR Reference Standards
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| This compound | C₄H₉F | 76.11 | 32-33 | Volatile liquid, simple spectrum.[2] |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | 72.4 | Water-soluble, but chemical shift is sensitive to solvent and pH. |
| Hexafluorobenzene (C₆F₆) | C₆F₆ | 186.06 | 80 | Single sharp peak, but can interact with aromatic analytes. |
| α,α,α-Trifluorotoluene | C₇H₅F₃ | 146.11 | 102 | Commonly used, but has a more complex proton spectrum. |
Table 2: ¹⁹F NMR Chemical Shift Data for Selected Reference Standards in Various Solvents
| Compound | CDCl₃ (ppm) | Acetone-d₆ (ppm) | DMSO-d₆ (ppm) | Benzene-d₆ (ppm) | CH₂Cl₂ (ppm) |
| This compound | -218.5 | Data not available | Data not available | Data not available | -218.1 |
| Trifluoroacetic acid (TFA) | -76.55 | -76.87 | -75.7 (in D₂O) | -75.87 | -75.76 |
| Hexafluorobenzene (C₆F₆) | -164.9 | -164.67 | -162.7 | -163.16 | -162.61 |
| α,α,α-Trifluorotoluene | -63.72 | -63.22 | -62.9 | -62.74 | -62.93 |
Table 3: ¹⁹F-¹H Coupling Constant Data
| Compound | Coupling Type | Coupling Constant (Hz) |
| This compound | ²JHF | ~47-50 |
| ³JHF | ~25 | |
| ⁴JHF | ~5 | |
| α,α,α-Trifluorotoluene | ⁴JHF (ortho) | ~0.5-1.0 |
| ⁵JHF (meta) | ~1.0-1.5 | |
| ⁶JHF (para) | ~0.5-1.0 |
Note: Coupling constants can vary with solvent and temperature.
Experimental Protocols
Accurate and reproducible results in ¹⁹F NMR spectroscopy are highly dependent on meticulous experimental technique. Below are detailed protocols for the preparation of NMR samples using an internal reference standard, with special considerations for volatile compounds like this compound.
General Protocol for Internal Referencing in ¹⁹F NMR
-
Sample Preparation:
-
Accurately weigh a suitable amount of the analyte and the chosen internal standard.
-
Dissolve both the analyte and the standard in the same deuterated solvent in a clean, dry vial before transferring to the NMR tube. Ensure complete dissolution.
-
The final concentration of the standard should be sufficient to give a good signal-to-noise ratio without causing dynamic range problems. A concentration of 1-5 mol% relative to the analyte is often a good starting point.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum using a spectrometer equipped with a fluorine probe.
-
Use a pulse sequence that provides quantitative results, such as a simple pulse-acquire sequence with a sufficiently long relaxation delay (at least 5 times the longest T₁ of interest).[3]
-
For coupled spectra, ensure the spectral width is large enough to encompass all signals of interest. For decoupled spectra, use appropriate proton decoupling sequences.
-
-
Data Processing:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the data and carefully phase the spectrum.
-
Calibrate the chemical shift scale by setting the peak of the internal reference standard to its known chemical shift value.
-
Protocol for Using a Volatile Internal Standard (e.g., this compound)
Due to its low boiling point, special care must be taken when using this compound as an internal standard to prevent its evaporation, which would lead to inaccurate quantification.[4]
-
Sample Preparation in a Sealed System:
-
Prepare a stock solution of this compound in the desired deuterated solvent in a sealed vial, preferably at a low temperature to minimize evaporation.
-
Add a precise volume of the analyte solution and the this compound stock solution to a high-quality NMR tube.
-
Immediately cap the NMR tube securely. For extended experiments or to ensure a perfect seal, flame-sealing the NMR tube is recommended.
-
-
Alternative Method: Using a Capillary Insert:
-
A sealed capillary containing a solution of this compound in a deuterated solvent can be used as an external reference.
-
Prepare the capillary by introducing a small amount of the this compound solution and flame-sealing both ends.
-
Place the sealed capillary into the NMR tube containing the analyte solution.
-
Note: This method is not suitable for quantitative NMR as the magnetic susceptibility differences between the sample and the reference can lead to chemical shift inaccuracies.
-
Logical Workflow for Selecting a ¹⁹F NMR Reference Standard
The selection of an appropriate reference standard is a multi-step process that involves considering the properties of the analyte, the experimental conditions, and the desired outcome of the analysis. The following diagram illustrates a logical workflow for this selection process.
Discussion and Conclusion
This compound presents a simple ¹⁹F NMR spectrum, which is a desirable characteristic for a reference standard. Its high upfield chemical shift (-218.5 ppm in CDCl₃) places it in a region that is often free from signals of fluorinated compounds of interest, thus minimizing the risk of spectral overlap.
However, the major drawback of this compound is its high volatility (boiling point 32-33 °C).[2] This makes it challenging to handle and can lead to significant errors in quantitative NMR if not managed carefully. The lack of comprehensive chemical shift data in a variety of common deuterated solvents also limits its current applicability as a universal standard.
In comparison, standards like α,α,α-trifluorotoluene and hexafluorobenzene are less volatile and have been more extensively characterized. Trifluoroacetic acid, while convenient for aqueous samples, shows significant solvent and pH dependence in its chemical shift, which can be a source of inconsistency.
References
A Comparative Guide to the Environmental Impact of Halobutanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of various halobutanes, focusing on key metrics such as Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). The information is supported by established scientific data and outlines the experimental methodologies used for these determinations.
Quantitative Environmental Impact Data
The following table summarizes the atmospheric lifetime, Ozone Depletion Potential (ODP), and Global Warming Potential (GWP) for a selection of halobutanes. These values are critical for assessing the environmental suitability of these compounds in various applications, including as refrigerants, blowing agents, and solvents. Data is primarily sourced from the World Meteorological Organization's (WMO) "Scientific Assessment of Ozone Depletion: 2022".[1][2][3][4][5]
| Compound Name | Chemical Formula | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP-100yr) | Halocarbon Class |
| Hydrochlorofluorocarbons (HCFCs) | |||||
| HCFC-333 | C₄H₃F₄Cl₃ | 4.5 | 0.02 - 0.12 | ~700 | HCFC |
| HCFC-353 | C₄H₄F₃Cl₃ | 1.6 | 0.01 - 0.05 | ~200 | HCFC |
| Hydrofluorocarbons (HFCs) | |||||
| HFC-365mfc | CF₃CH₂CF₂CH₃ | 8.9 | 0 | 804 | HFC |
| HFC-338pcc | CHF₂CF₂CF₂CHF₂ | 19.3 | 0 | 4270 | HFC |
| Hydrofluoroolefins (HFOs) | |||||
| HFO-1336mzz(Z) | CF₃CH=CHCF₃ | 0.06 | ~0 | <1 | HFO |
| HFO-1336mzz(E) | CF₃CH=CHCF₃ | 0.04 | ~0 | ~2 | HFO |
| Perfluorocarbons (PFCs) | |||||
| c-C₄F₈ | cyclo-C₄F₈ | 3200 | 0 | 10300 | PFC |
Note: Values can vary slightly depending on the specific isomer and the evaluation methodology. The GWP values are for a 100-year time horizon.
Experimental Protocols for Determining Environmental Impact
The determination of ODP and GWP values relies on a combination of laboratory measurements and atmospheric modeling.[6][7] Below are detailed methodologies for the key experiments that provide the foundational data for these models.
Determination of Atmospheric Lifetime
The atmospheric lifetime of a halobutane is a crucial parameter as it dictates the duration over which it can exert its environmental effects. The primary experimental approach involves determining the rate constants of the reactions that remove the compound from the atmosphere, principally with the hydroxyl (OH) radical.
Experimental Workflow for Determining Reaction Rate Constants:
Measurement of Infrared Absorption Spectrum
The ability of a halobutane to contribute to global warming is determined by its efficiency in absorbing infrared radiation in the atmospheric window. This is quantified by measuring its infrared absorption spectrum. Fourier Transform Infrared (FTIR) spectroscopy is the standard technique for this purpose.[8][9][10][11][12]
Experimental Setup for Gas-Phase FTIR Spectroscopy:
Methodology:
-
Sample Preparation: A known concentration of the halobutane gas is prepared in a carrier gas (e.g., nitrogen) and introduced into a gas cell with a known path length.
-
Background Spectrum: A background spectrum is recorded with the gas cell filled only with the carrier gas to account for any absorption by the gas cell windows and the carrier gas itself.[9]
-
Sample Spectrum: The infrared spectrum of the halobutane sample is then recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum of the halobutane.
-
Cross-Section Calculation: The absorption cross-section is calculated from the absorbance using the Beer-Lambert law, which relates absorbance to the concentration of the gas, the path length of the gas cell, and the absorption cross-section.
Logical Relationships of Halobutane Classes and Environmental Impact
The environmental impact of halobutanes is directly linked to their chemical composition, specifically the presence and type of halogen atoms. The following diagram illustrates the progression of halobutane classes and their corresponding environmental impacts.
References
- 1. NOAA CSL: Scientific Assessment of Ozone Depletion: 2022 [csl.noaa.gov]
- 2. Scientific Assessment of Ozone Depletion: 2022 [dlr.de]
- 3. Executive Summary of the WMO/UNEP 2022 Scientific Assessment of Ozone Depletion released [fz-juelich.de]
- 4. ozone.unep.org [ozone.unep.org]
- 5. csl.noaa.gov [csl.noaa.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. oipub.com [oipub.com]
- 8. mse.washington.edu [mse.washington.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. diva-portal.org [diva-portal.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 1-Fluorobutane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1-fluorobutane, ensuring laboratory safety and regulatory compliance.
This compound, a colorless and extremely flammable liquid, requires meticulous disposal protocols due to its hazardous nature. Adherence to these guidelines is critical to mitigate risks and protect both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to observe the following safety measures when handling this compound:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of flammable vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or Viton are suitable), and a flame-retardant lab coat.
-
Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and spark-producing equipment. Use only non-sparking tools.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep it segregated from oxidizing agents and other incompatible materials.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C₄H₉F |
| Molecular Weight | 76.11 g/mol [1] |
| Boiling Point | 32-33 °C (90-91 °F)[2] |
| Melting Point | -134 °C (-209 °F)[2][3] |
| Density | 0.779 g/cm³[2] |
| GHS Hazard Classification | Extremely flammable liquid and vapor (H224), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1] |
Step-by-Step Disposal Plan
The recommended method for the disposal of this compound is through a licensed hazardous waste management company, typically involving high-temperature incineration.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: this compound is classified as a halogenated organic waste.
-
Segregation: It is crucial to segregate this compound waste from non-halogenated organic waste streams. Mixing these waste types can complicate the disposal process and increase costs.[4]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled as "Hazardous Waste," "Flammable," and "Halogenated Organic Waste."
-
Labeling: The hazardous waste label must include the full chemical name ("this compound"), the approximate volume or concentration, and the date of accumulation.
-
Collection: Collect the waste in the designated container, ensuring the container is kept closed when not in use. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area that is cool, well-ventilated, and away from ignition sources.
Disposal Procedure
-
Contact a Licensed Waste Management Company: Arrange for the pickup and disposal of the this compound waste with a certified hazardous waste contractor.
-
Documentation: Complete all necessary waste manifest forms provided by the disposal company, ensuring accurate information about the waste composition.
-
Incineration: The primary and most effective method for the disposal of halogenated organic compounds like this compound is high-temperature incineration at a permitted hazardous waste facility. This process breaks down the chemical into less harmful components.
Spill Management Workflow
In the event of a this compound spill, follow the workflow outlined below.
Caption: Workflow for the safe management of a this compound spill.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound for the most current information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Fluorobutane
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Fluorobutane. Adherence to these protocols is critical for ensuring laboratory safety and operational integrity.
Handling this compound (CAS No. 2366-52-1) requires stringent safety measures due to its hazardous properties. This chemical is an extremely flammable liquid and vapor that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] A thorough understanding and implementation of personal protective equipment (PPE) protocols, handling procedures, and disposal plans are paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Goggles, Face Shield | Tightly sealed safety goggles are mandatory. A face shield is recommended for additional protection.[3] Metal frame glasses are preferred over plastic to reduce fire risk.[3] |
| Hands | Chemical-Resistant Gloves | Neoprene gloves are a suitable option.[3] Always check with the glove manufacturer for specific breakthrough times and compatibility. Ensure gloves are clean and free from grease or oil before use.[3] |
| Body | Flame-Resistant Lab Coat | A flame-resistant lab coat, full-length pants, and closed-toe shoes are required to protect against splashes and potential fires.[3] |
| Respiratory | Respirator | Work should be conducted in a well-ventilated area, such as a chemical fume hood.[4][5] If ventilation is inadequate, an appropriate respirator should be worn.[4] |
Safe Handling and Operational Protocols
Proper handling procedures are essential to prevent accidents and exposure. Always work in a well-ventilated area, preferably within a chemical fume hood.[4][5]
Key Handling Procedures:
-
Prevent Ignition: Keep this compound away from heat, sparks, open flames, and hot surfaces.[1] No smoking is permitted in the handling area.[1] Use only non-sparking tools and explosion-proof electrical equipment.[1]
-
Grounding: Ground and bond containers and receiving equipment to prevent static electricity.[1]
-
Container Management: Keep containers tightly closed when not in use.[1] For pressurized containers, do not pierce or burn, even after use.[1]
-
Hygiene: Do not eat, drink, or smoke when using this product. Always wash hands after handling.[1]
Emergency and Spill Response
In the event of a spill or leak, immediate and appropriate action is necessary.
| Emergency Scenario | Procedural Steps |
| Spill or Leak | 1. Evacuate unnecessary personnel from the area.[1] 2. Eliminate all ignition sources.[1] 3. Ensure adequate ventilation. 4. For small spills, absorb with a dry chemical absorbent.[1] 5. For large spills, dike for recovery or absorb with appropriate material and take up with a pump or vacuum using explosion-proof equipment.[1] 6. Collect spilled material into an appropriate container for disposal.[1] |
| Fire | 1. Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray to extinguish the fire.[1] 2. In case of fire, evacuate the area and, if possible, fight the fire remotely due to the risk of explosion.[1] 3. Wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus.[1] |
| First Aid: Eyes | Immediately flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1] |
| First Aid: Skin | Wash with plenty of soap and water. Get medical advice/attention.[1] |
| First Aid: Inhalation | If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or physician if you feel unwell.[4] |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse the mouth with water and get medical advice/attention.[1] |
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination.
Disposal Methodology:
-
Unused Product/Residues: High-temperature incineration is the recommended method for the disposal of fluorochemicals as it breaks down the stable carbon-fluorine bonds.[5] Engage a licensed professional waste disposal service to ensure compliance with all local, state, and federal regulations.
-
Empty Containers: Empty gas cylinders should be returned to the compressed gas distributor with the valve protection cap in place.[3] Do not attempt to dispose of residual waste or unused quantities of the gas yourself.[3] Handle empty containers with care as residual vapors are flammable.[1]
Logical Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
